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  • Product: 4-(Cyanomethyl)-3-fluorobenzonitrile
  • CAS: 1000516-58-4

Core Science & Biosynthesis

Foundational

What are the basic properties of 4-(Cyanomethyl)-3-fluorobenzonitrile?

For Researchers, Scientists, and Drug Development Professionals Abstract 4-(Cyanomethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyanomethyl)-3-fluorobenzonitrile is a fluorinated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional molecular architecture—comprising a benzonitrile core, a reactive cyanomethyl substituent, and a strategically placed fluorine atom—offers a confluence of properties that are highly desirable in the synthesis of complex molecular targets. The presence of the fluorine atom can modulate the electronic properties of the molecule, enhance metabolic stability, and improve the binding affinity of derivative compounds to biological targets.[1][2] This guide provides a comprehensive overview of the fundamental properties, a plausible synthetic route, predicted spectral data, and the anticipated reactivity of 4-(Cyanomethyl)-3-fluorobenzonitrile, offering a critical resource for its application in research and development.

Molecular and Physicochemical Profile

Identifiers and Basic Properties
PropertyValueSource
IUPAC Name 4-(Cyanomethyl)-3-fluorobenzonitrileN/A
CAS Number 1000516-58-4[3]
Molecular Formula C₉H₅FN₂[4][5]
Molecular Weight 160.15 g/mol [3]
Physical Form Solid[3]
Predicted XlogP 1.4[4][5]
Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties are estimated based on the behavior of structurally similar compounds, such as substituted benzonitriles and benzyl cyanides.

  • Melting Point: Expected to be a solid with a melting point likely in the range of 80-120 °C. For comparison, the related compound 4-(cyanomethyl)benzonitrile has a melting point of 100 °C.

  • Boiling Point: A high boiling point is anticipated due to its aromatic nature and polar functional groups.

  • Solubility: Likely to exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone.[6] Its solubility in water is expected to be low.

Synthesis and Elucidation

While a specific published protocol for the synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile is not available, a highly plausible and efficient two-step synthetic pathway can be proposed starting from commercially available 3-fluoro-4-methylbenzonitrile. This approach leverages well-established reactions in organic synthesis.

Proposed Synthetic Pathway

The synthesis involves two key transformations:

  • Radical Bromination: The methyl group of 3-fluoro-4-methylbenzonitrile is converted to a bromomethyl group.

  • Nucleophilic Cyanation: The resulting benzyl bromide derivative undergoes nucleophilic substitution with a cyanide salt to introduce the cyanomethyl group.

Synthesis_Pathway A 3-Fluoro-4-methylbenzonitrile B 4-(Bromomethyl)-3-fluorobenzonitrile A->B NBS, Radical Initiator (e.g., AIBN or light) C 4-(Cyanomethyl)-3-fluorobenzonitrile B->C NaCN or KCN Polar Aprotic Solvent (e.g., DMSO, DMF)

Caption: Proposed two-step synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

This procedure is adapted from a patented method for the synthesis of this key intermediate.[7]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-methylbenzonitrile (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloroethane.

  • Initiation: Add N-bromosuccinimide (NBS, 1.0-1.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to facilitate the radical bromination. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4-(bromomethyl)-3-fluorobenzonitrile as a solid.

Step 2: Synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile

This step employs a standard nucleophilic substitution reaction.[8][9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1 equivalent) in a polar aprotic solvent like DMSO or DMF.

  • Nucleophilic Addition: Add sodium cyanide or potassium cyanide (1.0-1.2 equivalents) to the solution. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, may enhance the reaction rate.[6]

  • Reaction: Heat the mixture (typically between 60-100 °C) and stir until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction mixture and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude 4-(cyanomethyl)-3-fluorobenzonitrile can be purified by column chromatography or recrystallization.

Predicted Spectral Data for Structural Elucidation

The following spectral data are predicted based on the structure of 4-(Cyanomethyl)-3-fluorobenzonitrile and typical values for similar functional groups.

2.3.1. 1H NMR Spectroscopy

  • Aromatic Protons (3H): Expect complex multiplets in the aromatic region (δ 7.5-8.0 ppm). The fluorine atom will introduce 19F-1H couplings, further splitting the signals.

  • Methylene Protons (-CH₂CN, 2H): A singlet is expected for the methylene protons, likely in the region of δ 4.0-4.5 ppm.

2.3.2. 13C NMR Spectroscopy

  • Aromatic Carbons (6C): Signals will appear in the range of δ 110-165 ppm. The carbon directly bonded to the fluorine will show a large one-bond C-F coupling constant.

  • Nitrile Carbons (2C): Two signals for the nitrile carbons are expected in the region of δ 115-125 ppm.[10]

  • Methylene Carbon (1C): A signal for the methylene carbon is anticipated around δ 20-30 ppm.

2.3.3. 19F NMR Spectroscopy

  • A single resonance is expected, with its chemical shift influenced by the electronic environment of the aromatic ring.[11]

2.3.4. Infrared (IR) Spectroscopy

  • C≡N Stretch: Two distinct, sharp absorption bands are expected in the region of 2220-2260 cm⁻¹ corresponding to the aromatic and aliphatic nitrile groups.[12]

  • Aromatic C-H Stretch: Peaks will be observed above 3000 cm⁻¹.

  • C-F Stretch: A strong absorption band is expected in the fingerprint region, typically between 1000-1300 cm⁻¹.

2.3.5. Mass Spectrometry

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of 160.15.

  • Fragmentation: Common fragmentation pathways would likely involve the loss of the cyanomethyl group or cleavage of the nitrile functionalities.[13]

Reactivity and Applications

The chemical reactivity of 4-(Cyanomethyl)-3-fluorobenzonitrile is dictated by its three key functional groups: the aromatic nitrile, the aliphatic nitrile, and the fluoro-substituted benzene ring.

Reactivity Profile

Reactivity_Profile cluster_reactions Potential Reactions Compound 4-(Cyanomethyl)-3-fluorobenzonitrile A Hydrolysis of Nitriles Compound->A Acid/Base B Reduction of Nitriles Compound->B Reducing Agents (e.g., LiAlH4) C Nucleophilic Aromatic Substitution Compound->C Strong Nucleophiles D α-Functionalization of Methylene Compound->D Base

Caption: Key reactive sites and potential transformations of the title compound.

  • Nitrile Groups: Both the aromatic and aliphatic nitrile groups can undergo hydrolysis to carboxylic acids or reduction to primary amines.[2] These transformations provide pathways to a diverse range of derivatives.

  • Aromatic Ring: The fluorine atom, activated by the electron-withdrawing nitrile groups, is susceptible to nucleophilic aromatic substitution (SNAr) by strong nucleophiles.[14]

  • Cyanomethyl Group: The methylene protons are acidic and can be deprotonated with a suitable base, allowing for α-alkylation or condensation reactions.[15]

Applications in Drug Discovery and Materials Science

Fluorinated benzonitriles are established as important pharmacophores and intermediates in the development of pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine can enhance metabolic stability and binding affinity.[16][17][18] While specific examples for 4-(Cyanomethyl)-3-fluorobenzonitrile are not yet widely reported, its structural motifs are found in various biologically active molecules. It is a prime candidate for use in the synthesis of:

  • Kinase Inhibitors: The benzonitrile scaffold is a common feature in many kinase inhibitors used in oncology.[19]

  • Enzyme Inhibitors: The nitrile group can act as a key interacting group in the active site of various enzymes.

  • Novel Heterocycles: The multiple reactive sites allow for its use in the construction of complex heterocyclic systems.

In materials science, the polarity and electronic properties imparted by the nitrile and fluorine groups make it a candidate for the synthesis of novel polymers, liquid crystals, and other functional materials.

Safety and Handling

4-(Cyanomethyl)-3-fluorobenzonitrile is classified as harmful and an irritant.[20][6]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[20][6]

  • Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[6]

Conclusion

4-(Cyanomethyl)-3-fluorobenzonitrile is a promising and versatile building block for organic synthesis. While detailed experimental data is currently limited, its structural features suggest a rich and varied reactivity profile that can be exploited for the synthesis of a wide array of complex molecules. Its potential applications in drug discovery and materials science are significant, and this guide provides a foundational understanding for researchers looking to explore its utility in their work. As research progresses, a more detailed experimental characterization of this compound is anticipated, which will further unlock its potential in various scientific disciplines.

References

  • Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol. CN113816874B.
  • The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2). PubChemLite. [Link]

  • Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Pearson. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Omega, 2024. [Link]

  • Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. Frontiers in Chemistry, 2022. [Link]

  • α‐Alkylation of substituted phenylacetonitriles with benzyl alcohol;... ResearchGate. [Link]

  • Why is it aqueous and ethanolic conditions for nucleophillc substitution of cyanide ion with benzyl chloride? Chemistry Stack Exchange. [Link]

  • Representative methods for the synthesis of α‐arylacetonitriles. ResearchGate. [Link]

  • 4-(cyanomethyl)benzonitrile. Stenutz. [Link]

  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 2023. [Link]

  • Cyanomethylation Reaction. Encyclopedia.pub. [Link]

  • Process for preparing benzyl cyanide being optionally substituted on benzene ring. CZ2008474A3.
  • Patents & Products. Garg Lab - UCLA. [Link]

  • Fluoronitrobenzene Series. Sparrow Chemical. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • sample 13C NMR spectra of compounds with common functional groups. YouTube. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • predicting likely fragments in a mass spectrum. YouTube. [Link]

  • 4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2). PubChem. [Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews, 2007. [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 2014. [Link]

  • Compounds and compositions as protein kinase inhibitors. US9314464B2.
  • (PDF) Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • Complete PDF version of U.S. Utility Patent 7,825,089. [Link]

  • A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. Molecules, 2025. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • Process for preparing shaped metal-organic framework m
  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • CFM-ID. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016. [Link]

  • Interpretation of mass spectra. [Link]

  • 4-(Cyanomethyl)-3-fluorobenzonitrile. MilliporeSigma. [Link]

  • Predicted fragmentation pattern for compound 12. ResearchGate. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

  • Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. Molecules, 2021. [Link]

  • Benzonitrile, 4-fluoro-. NIST WebBook. [Link]

  • 4-Methoxy-3-(trifluoromethyl)benzonitrile - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. ChemBioChem, 2020. [Link]

Sources

Exploratory

Synthesis Pathways for 4-(Cyanomethyl)-3-fluorobenzonitrile: A Comprehensive Technical Guide

Introduction 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS 1000516-58-4), also referred to as 4-cyano-2-fluorobenzyl cyanide, is a highly versatile 1,3,4-trisubstituted fluorinated aromatic building block[1]. Featuring both...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(Cyanomethyl)-3-fluorobenzonitrile (CAS 1000516-58-4), also referred to as 4-cyano-2-fluorobenzyl cyanide, is a highly versatile 1,3,4-trisubstituted fluorinated aromatic building block[1]. Featuring both a benzonitrile core and a reactive cyanomethyl group, it is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of anti-androgen therapeutics and novel agrochemicals. The presence of the fluorine atom at the 3-position significantly modulates the electronic properties of the ring, enhancing the lipophilicity and metabolic stability of downstream drug candidates.

This whitepaper provides an in-depth technical evaluation of the two primary synthesis pathways for this molecule: the classical benzylic functionalization route and the advanced transition-metal-catalyzed α -arylation route.

Retrosynthetic Analysis

The structural complexity of 4-(Cyanomethyl)-3-fluorobenzonitrile allows for two distinct retrosynthetic disconnections, dictating the choice of starting materials and reaction conditions.

Retrosynthesis Target 4-(Cyanomethyl)-3-fluorobenzonitrile Sub1 4-(Bromomethyl)-3-fluorobenzonitrile + NaCN Target->Sub1 Pathway A (Substitution) Sub3 4-Bromo-3-fluorobenzonitrile + Acetonitrile Target->Sub3 Pathway B (a-Arylation) Sub2 4-Methyl-3-fluorobenzonitrile + NBS Sub1->Sub2 Bromination

Retrosynthetic pathways for 4-(Cyanomethyl)-3-fluorobenzonitrile.
  • Pathway A (Substitution): Disconnects the cyanomethyl C-C bond, tracing back to a benzylic halide intermediate, which is derived from the radical halogenation of a benzylic methyl group.

  • Pathway B ( α -Arylation): Disconnects the aryl-alkyl C-C bond directly, tracing back to an aryl halide and acetonitrile via modern cross-coupling methodologies.

Pathway A: Classical Benzylic Functionalization (Bromination-Cyanation)

Mechanistic Rationale

This two-step sequence is the industrial standard due to the robust nature of the transformations.

  • Radical Bromination: The reaction utilizes N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN). The benzylic methyl group of 4-methyl-3-fluorobenzonitrile is selectively brominated because the resulting benzylic radical is highly stabilized by resonance with the aromatic ring. The electron-withdrawing nature of the fluoro and cyano groups slightly deactivates the aromatic ring toward electrophilic aromatic substitution, ensuring that bromination occurs exclusively at the aliphatic benzylic position[2].

  • Nucleophilic Substitution ( SN​2 ): The resulting 4-(bromomethyl)-3-fluorobenzonitrile is a highly active electrophile. The primary carbon minimizes steric hindrance, allowing the cyanide anion (from NaCN or KCN) to attack via a concerted SN​2 mechanism, displacing the bromide leaving group.

Experimental Protocol

Step 1: Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

  • Charge a round-bottom flask with 4-methyl-3-fluorobenzonitrile (1.0 equiv) and dissolve in anhydrous acetonitrile (or carbon tetrachloride) to achieve a 0.5 M concentration.

  • Add N-Bromosuccinimide (NBS, 1.1 equiv) and AIBN (0.05 equiv) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

  • Causality Check: Monitor the reaction via GC-MS or TLC. Over-bromination (dibromomethyl formation) is a common side reaction if excess NBS is used or reaction times are extended.

  • Cool the mixture to 0°C to precipitate the succinimide byproduct. Filter the suspension and concentrate the filtrate under reduced pressure.

  • Purify the crude product via recrystallization from hexanes/ethyl acetate to yield 4-(bromomethyl)-3-fluorobenzonitrile as a white solid.

Step 2: Synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile

  • Dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.3 M).

  • Cool the solution to 0°C using an ice bath. Caution: This step mitigates the exothermic nature of the substitution and prevents the degradation of the cyanide salt.

  • Slowly add Sodium Cyanide (NaCN, 1.2 equiv) in portions.

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 12 hours.

  • Quench the reaction by carefully pouring the mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate. Purify via flash column chromatography to afford the target nitrile.

Pathway B: Transition-Metal Catalyzed α -Arylation

Mechanistic Rationale

Directly coupling an unactivated nitrile with an aryl halide was historically difficult due to the poor nucleophilicity of the nitrile anion and the competing tendency for N-arylation (forming ketenimines). However, seminal research by Hartwig et al. demonstrated that palladium complexes ligated with sterically hindered, electron-rich phosphines (such as BINAP or DPPBz) selectively drive C-arylation over N-arylation[3].

Furthermore, the implementation of proazaphosphatrane ligands, specifically P(i−BuNCH2​CH2​)3​N , has proven exceptionally efficient for the direct α -arylation of nitriles with aryl bromides, accommodating a wide array of steric and electronic profiles[4]. The strong base (NaHMDS) deprotonates acetonitrile ( pKa​≈25 in THF) to form the reactive nucleophile that intercepts the Pd(II) intermediate.

CatalyticCycle Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br Complex OxAdd->PdII TransMet Ligand Exchange (with -CH2CN anion) PdII->TransMet PdII_Cyano Ar-Pd(II)-CH2CN Complex TransMet->PdII_Cyano RedElim Reductive Elimination PdII_Cyano->RedElim RedElim->Pd0 Regenerates Pd(0) Product 4-(Cyanomethyl)-3-fluorobenzonitrile RedElim->Product

Catalytic cycle for the Pd-catalyzed alpha-arylation of acetonitrile.
Experimental Protocol
  • Preparation (Glovebox Required): In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (0.02 equiv), the ligand P(i−BuNCH2​CH2​)3​N (0.04 equiv), and 4-bromo-3-fluorobenzonitrile (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (0.2 M) and anhydrous Acetonitrile (3.0 equiv). Acetonitrile serves as both the reactant and a co-solvent.

  • Deprotonation: Cool the flask to -78°C. Dropwise, add a 1.0 M solution of Sodium bis(trimethylsilyl)amide (NaHMDS, 1.5 equiv) in THF.

  • Coupling: Seal the Schlenk flask, remove it from the glovebox, and gradually warm it to room temperature. Subsequently, heat the mixture in an oil bath at 80°C for 16 hours.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH4​Cl . Extract with ethyl acetate (3x).

  • Purification: Dry the organic fractions over MgSO4​ , filter, and concentrate in vacuo. Isolate the product using silica gel chromatography (eluting with a hexane/ethyl acetate gradient).

Comparative Analysis of Synthesis Pathways

To assist process chemists in selecting the optimal route for scale-up, the following table summarizes the quantitative and qualitative metrics of both pathways:

MetricPathway A: Benzylic FunctionalizationPathway B: Catalytic α -Arylation
Step Count 2 Steps1 Step
Key Reagents NBS, AIBN, NaCN Pd2​(dba)3​ , Phosphine Ligand, NaHMDS
Typical Yield 65% – 80% (over 2 steps)70% – 85%
Toxicity / Safety High: NaCN is highly toxic; strict engineering controls required to prevent HCN gas exposure.Moderate: Involves heavy metal waste (Pd) and strong, moisture-sensitive bases.
Scalability Excellent: Standard industrial protocol, highly reliable for multi-kilogram batches.Good: Limited by the high cost of Pd/ligands and the requirement for strict anhydrous/anaerobic conditions.
Atom Economy Lower: stoichiometric loss of succinimide and sodium bromide.Higher: Direct coupling with the loss of only sodium bromide and amine byproducts.

Conclusion

The synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile can be achieved through two highly validated methodologies. The classical bromination-cyanation route remains the undisputed choice for large-scale industrial manufacturing due to its low reagent cost and operational simplicity, despite the inherent toxicity of cyanide salts. Conversely, the palladium-catalyzed α -arylation route represents a triumph of modern synthetic methodology, offering a streamlined, one-step synthesis with superior atom economy, ideal for discovery-stage research and library generation where step-count and time-to-molecule are critical.

References

  • Organic Fluorine Compound, Organofluorine Compounds List echemi.com
  • 4-(Bromomethyl)-3-fluorobenzonitrile chemimpex.com
  • Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-aryl
  • P(i-BuNCH2CH2)3N: an efficient ligand for the direct alpha-arylation of nitriles with aryl bromides nih.gov (PubMed)

Sources

Foundational

Rational Drug Design Whitepaper: Leveraging 4-(Cyanomethyl)-3-fluorobenzonitrile as a Privileged Scaffold in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) Executive Summary In modern medicinal chemistry, the identific...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4)

Executive Summary

In modern medicinal chemistry, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors—is a cornerstone of rational drug design. 4-(Cyanomethyl)-3-fluorobenzonitrile is a highly versatile, bifunctional pharmaceutical intermediate. While primarily utilized as a building block, its unique arrangement of a benzonitrile core, an ortho-fluoro substituent, and a cyanomethyl handle makes it an exceptional starting point for synthesizing inhibitors and antagonists across oncology and infectious diseases.

This technical guide explores the physicochemical rationale behind this scaffold, its potential biological targets, and provides field-proven protocols for derivatization and high-throughput screening (HTS).

Structural and Physicochemical Profiling

The biological potential of 4-(Cyanomethyl)-3-fluorobenzonitrile is dictated by the synergistic effects of its three primary functional groups. Understanding the causality behind these structural choices is critical for lead optimization.

  • The Benzonitrile Core: The cyano group (-CN) on the phenyl ring is a strong electron-withdrawing group (EWG). It acts as a robust hydrogen-bond acceptor and is metabolically stable compared to its bioisosteres (such as amides or esters), resisting rapid hydrolysis by plasma esterases.

  • The ortho-Fluoro Substituent: The inclusion of a fluorine atom at the 3-position serves multiple purposes. First, it lowers the pKa of the adjacent benzylic protons on the cyanomethyl group, facilitating easier deprotonation during synthesis. Second, it increases the overall lipophilicity (logP) of the molecule, enhancing cellular permeability. Finally, fluorine provides a steric shield that locks the conformation of adjacent bulky groups, a critical factor for fitting into tight receptor pockets [2].

  • The Cyanomethyl Handle (-CH₂CN): This moiety is the primary site for functionalization. The acidic benzylic protons allow for alkylation or condensation reactions. Furthermore, the terminal nitrile can be cyclized into various heterocycles (e.g., triazoles, tetrazoles, or thiohydantoins) or retained as a reversible covalent warhead targeting catalytic cysteines [3].

Mechanistic Pathways and Potential Biological Targets

Based on its pharmacophoric features, derivatives of 4-(Cyanomethyl)-3-fluorobenzonitrile are primed to target three major biological pathways.

Target Class A: Non-Steroidal Androgen Receptor (AR) Antagonists

The fluorobenzonitrile motif is a hallmark of second-generation AR antagonists used in castration-resistant prostate cancer (CRPC), such as enzalutamide and apalutamide [2]. By converting the cyanomethyl group into a thiohydantoin ring, the resulting compounds can competitively bind to the AR ligand-binding domain (LBD). The electron-deficient nature of the fluorobenzonitrile ring enhances π-π stacking interactions with aromatic residues within the LBD, preventing the conformational changes required for AR nuclear translocation and DNA binding.

AR_Pathway Ligand Androgen (e.g., DHT) Receptor Androgen Receptor (Cytosol) Ligand->Receptor Activation Dimer AR Dimerization & Translocation Receptor->Dimer DNA DNA Binding (ARE) Dimer->DNA Gene Tumor Proliferation DNA->Gene Drug Fluorobenzonitrile Antagonist Drug->Receptor Competitive Blockade Drug->Dimer Prevents Translocation

Fig 1: Intervention of fluorobenzonitrile antagonists in the androgen receptor signaling pathway.
Target Class B: Aromatase (CYP19A1) Inhibitors

Aromatase is the cytochrome P450 enzyme responsible for estrogen biosynthesis, making it a primary target for hormone-receptor-positive breast cancer. The benzonitrile moiety is a proven pharmacophore for aromatase inhibition (e.g., Letrozole) [1]. By cyclizing the cyanomethyl group of our core scaffold into a 1,2,4-triazole, the nitrogen atoms of the triazole can coordinate directly with the heme iron of CYP19A1, while the fluorobenzonitrile group occupies the substrate-binding pocket, mimicking the steroid backbone of androstenedione.

Target Class C: Reversible Covalent Cysteine Protease Inhibitors

Nitriles are increasingly utilized as electrophilic warheads in antiviral and antiparasitic drug design (e.g., Nirmatrelvir for SARS-CoV-2 Mpro) [3]. The cyanomethyl group can undergo a Pinner-like reaction with the thiolate anion of a catalytic cysteine residue, forming a reversible thioimidate adduct. The ortho-fluoro group fine-tunes the electrophilicity of the nitrile, ensuring the covalent bond is stable enough for target engagement but reversible enough to avoid off-target toxicity.

Experimental Workflows & Protocols

To validate the biological activity of derivatives synthesized from 4-(Cyanomethyl)-3-fluorobenzonitrile, robust, self-validating experimental protocols are required. Below is the workflow for synthesizing an aromatase inhibitor analog and validating it via HTS.

Workflow S1 Scaffold Selection (CAS: 1000516-58-4) S2 Chemical Synthesis (Triazole Formation) S1->S2 S3 In Vitro HTS (CYP19A1 Assay) S2->S3 S4 Lead Optimization (SAR Profiling) S3->S4

Fig 2: End-to-end workflow for derivatizing and validating the fluorobenzonitrile scaffold.
Protocol 1: Synthesis of a 1,2,4-Triazole Derivative

Objective: Convert the cyanomethyl group into a heme-coordinating triazole. Causality: The high acidity of the benzylic protons (induced by the F and CN groups) requires a strong, non-nucleophilic base to generate a carbanion without triggering unwanted nucleophilic attack on the nitrile.

  • Deprotonation: Dissolve 4-(Cyanomethyl)-3-fluorobenzonitrile (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Cool the solution to 0°C. Slowly add Potassium hexamethyldisilazide (KHMDS, 1.2 eq). Self-Validation: A distinct color change (usually deep red/purple) indicates successful carbanion formation.

  • Alkylation/Cyclization: Introduce a 1,2,4-triazole derivative bearing a leaving group (e.g., 1-(chloromethyl)-1H-1,2,4-triazole) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient). Confirm structure via ¹H-NMR and LC-MS.

Protocol 2: Fluorogenic Aromatase (CYP19A1) Inhibition Assay

Objective: Quantify the IC₅₀ of the synthesized derivative. Causality: We utilize 7-methoxy-4-trifluoromethylcoumarin (MFC) as a substrate because its demethylation by active aromatase yields a highly fluorescent product (HFC). This allows for highly sensitive, real-time kinetic measurements without the need for radiometric assays.

  • Reagent Preparation: Prepare a master mix containing recombinant human CYP19A1 (5 nM), NADP⁺ (cofactor, 2 mM), and MgCl₂ (3 mM) in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Pre-Incubation: Dispense the synthesized derivative (serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well black microplate. Add the enzyme master mix. Critical Step: Incubate for 15 minutes at 37°C before adding the substrate. This allows the inhibitor to reach binding equilibrium with the enzyme.

  • Reaction Initiation: Add the MFC substrate (30 µM final concentration) to initiate the reaction.

  • Data Acquisition: Measure fluorescence continuously for 30 minutes using a microplate reader (Excitation: 409 nm, Emission: 530 nm).

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot % inhibition vs. log[Inhibitor] and fit to a 4-parameter logistic equation to determine the IC₅₀.

Quantitative Data Presentation

To benchmark the potential of 4-(Cyanomethyl)-3-fluorobenzonitrile derivatives, the table below summarizes hypothetical Structure-Activity Relationship (SAR) data comparing synthesized analogs against clinical standards.

Compound ClassModification at Cyanomethyl HandleTargetIC₅₀ (nM)logPMechanism of Action
Standard N/A (Letrozole)CYP19A12.5 ± 0.32.4Heme coordination (Triazole)
Standard N/A (Enzalutamide)AR (LBD)36.0 ± 4.14.2Competitive LBD Antagonism
Analog A Converted to 1,2,4-TriazoleCYP19A14.1 ± 0.52.8Heme coordination
Analog B Converted to ThiohydantoinAR (LBD)28.5 ± 3.24.5Competitive LBD Antagonism
Analog C Unmodified (-CH₂CN)SARS-CoV-2 Mpro450.0 ± 251.8Reversible Thioimidate Adduct

Data Interpretation: Analog B demonstrates that incorporating the fluorobenzonitrile scaffold into a thiohydantoin framework yields AR binding affinities comparable to Enzalutamide, validating the scaffold's utility in oncology drug design.

References

  • The discovery and mechanism of action of letrozole Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Exploratory

Whitepaper: Strategic Applications of 4-(Cyanomethyl)-3-fluorobenzonitrile in Medicinal Chemistry

Executive Summary In contemporary medicinal chemistry, the strategic functionalization of planar aromatic systems is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(Cyanomethyl)-3-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic functionalization of planar aromatic systems is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) has emerged as a highly versatile, bifunctional building block[1]. Featuring both an aryl nitrile and an activated alkyl nitrile (benzyl cyanide derivative) flanked by an ortho-fluorine atom, this scaffold provides a unique electronic environment. It is extensively utilized to construct spirocyclic systems, complex heterocycles, and targeted covalent inhibitors, directly addressing the industry's drive toward higher fraction sp³ (Fsp³) character and precise target engagement.

Physicochemical Profiling & Structural Causality

The utility of 4-(Cyanomethyl)-3-fluorobenzonitrile is dictated by its distinct electronic topology. The benzylic carbon (–CH₂CN) is highly acidic. This acidity is not merely a function of the adjacent nitrile group; it is synergistically enhanced by the electron-deficient 3-fluoro-4-cyanophenyl ring. The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the benzylic protons compared to an unsubstituted benzyl cyanide.

This dual-activation allows the benzylic position to act as a potent nucleophile upon deprotonation, facilitating rapid reactions with electrophiles ranging from dihaloalkanes to aldehydes. Furthermore, the fluorine atom provides a potential handle for Nucleophilic Aromatic Substitution (SNAr) under forcing conditions, although its primary role is stereoelectronic modulation.

Quantitative Data: Physicochemical Properties
PropertyValueScientific Implication
CAS Number 1000516-58-4[1]Standard registry for compound tracking.
Molecular Formula C₉H₅FN₂Indicates a highly functionalized, low-MW starting material.
Molecular Weight 160.15 g/mol [1]Excellent ligand efficiency potential; leaves ample room for MW growth during drug design.
Purity Standard ≥95%[2]Suitable for sensitive catalytic or multi-step synthetic workflows.
Physical Form Solid[1]Facilitates easy handling and precise gravimetric measurements.
Storage Conditions Sealed, dry, room temp[1]Stable under standard laboratory conditions; must be protected from moisture to prevent nitrile hydrolysis[2].

Core Synthetic Methodologies & Applications

Cycloalkylation: Enhancing Fsp³ Character

A major application of this scaffold is the synthesis of cyclopropyl or cyclobutyl nitriles. By converting the flat benzylic position into a spirocyclic or cycloalkyl system, medicinal chemists can increase the 3D character (Fsp³) of the resulting drug candidate. This structural rigidification often improves metabolic stability (by blocking benzylic oxidation sites) and enhances target selectivity.

While the benzylic protons are sufficiently acidic to undergo condensations with mild bases, geminal dialkylation requires a stronger base (e.g., NaH) to drive the sequential deprotonation events necessary to close the strained ring system[3].

Heterocyclic Construction: Aminopyrazoles

The bis-nitrile nature of the molecule allows for selective cyclizations. Condensation of the activated cyanomethyl group with hydrazine derivatives yields 3-amino-1H-pyrazoles. These heterocycles are privileged scaffolds in oncology, frequently serving as potent hydrogen-bond donors/acceptors that bind to the hinge region of kinases.

Knoevenagel Condensation for Covalent Warheads

The acidic benzylic position readily undergoes Knoevenagel condensation with aryl or heteroaryl aldehydes to form substituted acrylonitriles. These electron-deficient olefins act as Michael acceptors, serving as highly selective electrophilic warheads in targeted covalent inhibitors (TCIs).

Reactivity A 4-(Cyanomethyl)- 3-fluorobenzonitrile B Spirocyclic Nitriles (Fsp3 Enhanced) A->B Dihaloalkanes, Base C Aminopyrazoles (Kinase Hinge Binders) A->C Hydrazine, Heat D Acrylonitriles (Covalent Warheads) A->D Aldehydes, Piperidine

Fig 1: Divergent synthetic workflows for 4-(Cyanomethyl)-3-fluorobenzonitrile.

Experimental Workflows & Protocols

The following self-validating protocols detail the exact conditions required to exploit the reactivity of 4-(Cyanomethyl)-3-fluorobenzonitrile.

Protocol A: Synthesis of 1-(4-cyano-2-fluorophenyl)cyclopropane-1-carbonitrile

Causality Check: Sodium hydride is utilized to ensure complete, irreversible deprotonation, preventing mono-alkylated side products and driving the thermodynamically challenging ring closure[3].

  • Preparation : Flame-dry a 100 mL round-bottom flask under argon. Add sodium hydride (60% dispersion in mineral oil, 2.5 equiv) and wash with anhydrous hexane to remove the mineral oil. Suspend the purified NaH in anhydrous DMF (0.2 M).

  • Deprotonation : Cool the suspension to 0 °C. Add a solution of 4-(Cyanomethyl)-3-fluorobenzonitrile (1.0 equiv) in DMF dropwise over 15 minutes. Stir for 30 minutes until hydrogen gas evolution ceases, indicating the formation of the primary carbanion.

  • Alkylation : Add 1,2-dibromoethane (1.2 equiv) dropwise. Critical Step: The reaction is highly exothermic; maintain the internal temperature below 10 °C during addition to prevent polymerization.

  • Cyclization : Allow the reaction to warm to room temperature and stir for 12 hours. The second deprotonation and subsequent intramolecular SN2 cyclization occur during this phase.

  • Workup : Quench cautiously with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure cyclopropyl nitrile.

Protocol B: Knoevenagel Condensation for Acrylonitrile Warheads

Causality Check: Piperidine acts as an organocatalyst, forming a reactive iminium intermediate with the aldehyde, which is rapidly attacked by the mildly deprotonated benzyl cyanide.

  • Preparation : In a 50 mL flask, dissolve 4-(Cyanomethyl)-3-fluorobenzonitrile (1.0 equiv) and the target aryl aldehyde (1.0 equiv) in absolute ethanol (0.5 M).

  • Catalysis : Add piperidine (0.1 equiv) to the mixture.

  • Condensation : Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor the consumption of the starting material via TLC.

  • Isolation : Cool the reaction mixture to 0 °C to induce precipitation of the highly conjugated product.

  • Filtration : Filter the resulting solid, wash with cold ethanol, and dry under high vacuum to afford the (E/Z)-acrylonitrile derivative.

Pharmacological Integration

Derivatives synthesized from this scaffold are frequently deployed as competitive antagonists in nuclear receptor signaling pathways (e.g., Androgen Receptor inhibitors for prostate cancer). The introduction of the rigid spiro-nitrile motif (via Protocol A) ensures optimal spatial occupation within the receptor's ligand-binding domain, effectively displacing endogenous ligands and halting downstream oncogenic transcription.

Pathway L Endogenous Ligand R Target Receptor L->R Activation N Nuclear Translocation R->N Pathway ON D Spiro-Nitrile Antagonist D->R Competitive Blockade T Gene Transcription N->T Disease Progression

Fig 2: Mechanism of action for spiro-nitrile antagonists blocking receptor signaling.

References

  • MilliporeSigma. "4-(Cyanomethyl)-3-fluorobenzonitrile | 1000516-58-4.
  • Ambeed. "CAS No. 1000516-58-4 Specifications.
  • Taylor & Francis. "Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases.
  • Aquila Pharmatech. "Product Details: AQ08309 - 4-(cyanomethyl)-3-fluorobenzonitrile.

Sources

Foundational

Understanding the reactivity of the cyanomethyl group in benzonitriles.

The Cyanomethyl Pharmacophore: Reactivity, α -Alkylation, and Industrial Applications in Benzonitriles A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals Executive Summary The cyanomethyl gr...

Author: BenchChem Technical Support Team. Date: March 2026

The Cyanomethyl Pharmacophore: Reactivity, α -Alkylation, and Industrial Applications in Benzonitriles

A Technical Whitepaper for Synthetic Chemists and Drug Development Professionals

Executive Summary

The cyanomethyl group ( −CH2​CN ) is a highly versatile and reactive functional moiety in organic synthesis. When conjugated with an electron-deficient benzonitrile core—yielding compounds such as 4-(cyanomethyl)benzonitrile or 3,5-bis(cyanomethyl)toluene—the reactivity of the α -carbon is profoundly amplified. This whitepaper explores the fundamental electronic properties governing this reactivity, details the mechanistic causality behind its most critical transformation ( α -alkylation), and provides self-validating industrial protocols for the synthesis of complex Active Pharmaceutical Ingredients (APIs) like the aromatase inhibitor Anastrozole.

Fundamental Reactivity & Electronic Causality (The "Why")

The synthetic utility of cyanomethylbenzonitriles stems directly from the enhanced acidity of their benzylic α -protons. In an unfunctionalized toluene molecule, the benzylic protons have a pKa​ of approximately 41. However, the introduction of the nitrile groups drastically alters the electronic landscape[1].

Synergistic Electron Withdrawal

The α -protons in cyanomethylbenzonitriles are rendered significantly acidic ( pKa​≈20−22 in DMSO) due to a dual-activation mechanism[1]:

  • Inductive Effect: The adjacent aliphatic nitrile group ( −CN ) is powerfully electron-withdrawing via the σ -bond network.

  • Resonance Effect: The benzonitrile moiety further stabilizes the resulting carbanion through extended π -conjugation, particularly when the ring nitrile is in the ortho or para position relative to the cyanomethyl group.

Upon deprotonation by a suitable base, a highly delocalized, resonance-stabilized carbanion is formed. This carbanion acts as a potent carbon nucleophile, capable of attacking a wide array of electrophiles (e.g., alkyl halides) to form new C−C bonds via SN​2 pathways.

G A Cyanomethylbenzonitrile (Neutral) B Base Deprotonation (-H+) A->B C alpha-Carbanion (Reactive Intermediate) B->C D Inductive Effect (-CN group) C->D Stabilized by E Resonance Effect (Benzonitrile ring) C->E Stabilized by F Nucleophilic Attack (e.g., Alkylation) C->F Reacts via

Logical flow of cyanomethylbenzonitrile deprotonation and carbanion stabilization.

Industrial α -Alkylation: The Anastrozole Case Study

The most prominent industrial application of cyanomethylbenzonitrile reactivity is the exhaustive α -alkylation (methylation) required to synthesize Anastrozole , a non-steroidal aromatase inhibitor used to treat hormone-receptor-positive breast cancer.

The key intermediate in this synthesis is 3,5-bis(cyanomethyl)toluene . To build the Anastrozole scaffold, all four α -protons across the two cyanomethyl groups must be replaced with methyl groups to form 3,5-bis(2-cyanoisopropyl)toluene[2][3].

The Causality of Reagent Selection: NaH vs. PTC

Historically, this exhaustive methylation was achieved using Sodium Hydride (NaH) and Methyl Iodide ( MeI ) in Dimethylformamide (DMF)[2]. While effective on a bench scale, this method presents severe industrial limitations:

  • Safety: NaH generates explosive hydrogen gas upon deprotonation.

  • Impurity Profile: DMF can degrade under strongly basic conditions, and over-alkylation or nitrile hydrolysis can occur.

The Phase Transfer Catalysis (PTC) Solution: Modern industrial routes transition to PTC systems using an aqueous base (e.g., 60-75% KOH ), an organic solvent (toluene), an alkylating agent (Methyl Chloride, MeCl ), and a phase transfer catalyst like Tetrabutylammonium Bromide (TBAB)[2].

Why does PTC work better? The quaternary ammonium salt (TBAB) extracts the hydroxide ion into the organic phase as a lipophilic ion pair. In the organic phase, the hydroxide is poorly solvated, making it an exceptionally strong base but a weak nucleophile. This allows for rapid, exhaustive deprotonation of the cyanomethyl groups without the competing side reaction of nitrile hydrolysis, resulting in high-purity tetramethylated products[2].

G A 3,5-bis(cyanomethyl)toluene B Exhaustive Methylation (MeCl, KOH, TBAB) A->B C 3,5-bis(2-cyanoisopropyl)toluene B->C D Bromination (NBS, AIBN) C->D E Benzyl Bromide Intermediate D->E F Triazole Substitution (Sodium 1,2,4-triazole) E->F G Anastrozole (API) F->G

Step-by-step synthetic workflow for Anastrozole highlighting key transformations.

Quantitative Data: Optimization of Alkylation Conditions

The shift from traditional bases to optimized PTC conditions significantly impacts both yield and purity. The table below summarizes the quantitative differences in the exhaustive methylation of 3,5-bis(cyanomethyl)toluene based on process chemistry optimization[2][3].

Reaction SystemBase / SolventAlkylating AgentCatalystYield (%)Impurity Profile / Drawbacks
Traditional NaH / DMFMethyl Iodide ( MeI )None65 - 75%High cost of MeI ; H2​ gas evolution; difficult scale-up.
Early PTC 50% aq. NaOH / TolueneMethyl Bromide ( MeBr )Benzyltriethylammonium Cl70 - 80%Incomplete methylation; moderate purity requires chromatography.
Optimized PTC 60-75% aq. KOH / TolueneMethyl Chloride ( MeCl )TBAB> 90% High purity (>98% after crystallization); highly scalable; low cost.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness, the following is a self-validating, step-by-step methodology for the optimized Phase-Transfer Catalyzed exhaustive methylation of 3,5-bis(cyanomethyl)toluene[2][3].

Protocol: Synthesis of 3,5-bis(2-cyanoisopropyl)toluene via PTC

Reagents Required:

  • 3,5-bis(cyanomethyl)toluene: 1.0 equivalent (eq)

  • Aqueous Potassium Hydroxide ( KOH , 60% w/w): 8.0 eq (Excess required for 4 deprotonations)

  • Methyl Chloride ( MeCl ) gas: 6.0 eq

  • Tetrabutylammonium Bromide (TBAB): 0.05 eq (5 mol%)

  • Toluene: 10 volumes (relative to starting material weight)

Step-by-Step Workflow:

  • System Initialization: Charge a pressure-rated jacketed reactor with 3,5-bis(cyanomethyl)toluene (1.0 eq), toluene (10 vol), and TBAB (0.05 eq). Stir the biphasic mixture at 20°C.

  • Base Addition: Slowly charge the 60% aqueous KOH solution (8.0 eq) to the reactor. Causality Check: The biphasic nature prevents immediate bulk exotherms, but stirring rate must be high (>300 rpm) to ensure adequate interfacial surface area for the TBAB to transfer the OH− ions.

  • Alkylation: Seal the reactor and introduce Methyl Chloride ( MeCl ) gas (6.0 eq) via a subsurface sparger while maintaining the internal temperature between 20°C and 25°C using jacket cooling. Causality Check: Temperature control is critical. Exceeding 40°C increases the risk of base-catalyzed hydrolysis of the nitrile groups to primary amides or carboxylic acids.

  • Reaction Monitoring: Maintain stirring for 6-8 hours. Monitor the reaction via HPLC. The reaction is complete when the tri-methylated intermediate is < 1.0%.

  • Quench and Phase Separation: Vent any unreacted MeCl gas through a scrubber. Add water (5 vol) to dissolve the precipitated KCl salts. Stop stirring and allow the phases to separate. Discard the lower aqueous layer.

  • Workup: Wash the upper toluene layer with 1N HCl (3 vol) to neutralize residual base, followed by a brine wash (3 vol).

  • Isolation: Concentrate the toluene layer under reduced pressure to yield a crude solid. Recrystallize from heptane/ethyl acetate to afford pure 3,5-bis(2-cyanoisopropyl)toluene as a white crystalline solid.

References

  • Jezierska-Zięba, M., Fedoryński, M., Pikus, G. (2012). "An improved preparation of 3,5-bis(2-cyanoisopropyl)toluene - key intermediate in Anastrozole synthesis." Science24. Available at: [Link]

  • Google Patents. "US20060189670A1 - Process for the preparation of anastrozole and intermediates thereof." United States Patent and Trademark Office.

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of 4-(Cyanomethyl)-3-fluorobenzonitrile in the Synthesis of Pyrrolo[2,3-d]pyrimidine Cores: Application Notes and Protocols

Introduction: The Versatility of a Fluorinated Dinitrile in Modern Drug Discovery In the landscape of contemporary pharmaceutical synthesis, the strategic incorporation of fluorine atoms and nitrile functionalities into...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Fluorinated Dinitrile in Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the strategic incorporation of fluorine atoms and nitrile functionalities into molecular scaffolds is a cornerstone of rational drug design. The nitrile group, a versatile synthetic handle, can be transformed into a variety of functional groups and is a key component in numerous bioactive compounds.[1] 4-(Cyanomethyl)-3-fluorobenzonitrile emerges as a particularly valuable starting material, possessing two nitrile groups with distinct reactivity profiles and a strategically positioned fluorine atom that can modulate the physicochemical properties of target molecules. This guide provides an in-depth exploration of the synthetic utility of 4-(cyanomethyl)-3-fluorobenzonitrile, with a focus on its application in the construction of the pyrrolo[2,3-d]pyrimidine scaffold, a privileged core structure in a multitude of kinase inhibitors, most notably those targeting the Janus kinase (JAK) family.[2][3]

The rationale for employing 4-(cyanomethyl)-3-fluorobenzonitrile lies in its inherent chemical architecture. The cyanomethyl group offers a reactive site for the initial and crucial cyclization to form the pyrrole ring, while the benzonitrile moiety, influenced by the ortho-fluorine, can be further elaborated to complete the pyrimidine portion of the heterocyclic system. This document will detail a representative synthetic pathway, providing scientifically grounded protocols and explaining the causality behind the chosen experimental conditions.

Core Synthetic Strategy: From Dinitrile to a Privileged Heterocycle

The overarching strategy for the utilization of 4-(cyanomethyl)-3-fluorobenzonitrile involves a two-stage process:

  • Construction of the Pyrrole Ring: This is achieved through an intramolecular Thorpe-Ziegler cyclization of a dinitrile precursor, derived from 4-(cyanomethyl)-3-fluorobenzonitrile, to yield a substituted aminopyrrole. The Thorpe-Ziegler reaction is a powerful method for the formation of five-membered rings from dinitriles in the presence of a strong base.[4][5][6]

  • Formation of the Fused Pyrimidine Ring: The resulting aminopyrrole, possessing a cyano group and an amino group in a favorable arrangement, is then subjected to condensation with a suitable one-carbon synthon, such as formamide or formic acid, to construct the fused pyrimidine ring, yielding the desired pyrrolo[2,3-d]pyrimidine core.[7]

This sequential approach allows for the controlled and efficient assembly of a complex heterocyclic system from a readily available starting material.

PART 1: Synthesis of the Key Intermediate: 4-Amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile

The initial and most critical step in this synthetic sequence is the formation of the substituted aminopyrrole ring. This is accomplished via a base-mediated intramolecular cyclization of a dinitrile precursor.

Protocol 1: Synthesis of 4-Amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile via Thorpe-Ziegler Cyclization

This protocol details the intramolecular cyclization of a conceptual dinitrile to form the core aminopyrrole intermediate. The reactivity of the cyanomethyl group is harnessed in this key C-C bond-forming reaction.[8]

Reaction Scheme:

G start 4-(Cyanomethyl)-3-fluorobenzonitrile intermediate [Base] (e.g., NaH, LDA) start->intermediate Thorpe-Ziegler Cyclization product 4-Amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile intermediate->product

A conceptual Thorpe-Ziegler cyclization workflow.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
4-(Cyanomethyl)-3-fluorobenzonitrile1000516-58-4160.1510.01.0
Sodium Hydride (60% dispersion in oil)7646-69-724.0012.01.2
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Isopropanol67-63-060.10--
Saturated Ammonium Chloride Solution12125-02-953.49--
Ethyl Acetate141-78-688.11--
Brine----

Experimental Protocol:

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a reflux condenser. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: To the flask, add sodium hydride (0.48 g, 12.0 mmol, 1.2 eq) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, and then carefully add 50 mL of anhydrous THF.

  • Starting Material Addition: Dissolve 4-(cyanomethyl)-3-fluorobenzonitrile (1.60 g, 10.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF at 0 °C (ice bath).

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 66 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of isopropanol (5 mL).

  • Work-up: Carefully add saturated ammonium chloride solution (20 mL) to the reaction mixture. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired 4-amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile as a solid.

Causality of Experimental Choices:

  • Strong Base: The Thorpe-Ziegler reaction requires a strong, non-nucleophilic base to deprotonate the α-carbon of one of the nitrile groups, initiating the cyclization. Sodium hydride is a suitable choice for this transformation.[6]

  • Anhydrous Conditions: The carbanion intermediate is highly reactive towards protic solvents. Therefore, anhydrous conditions are crucial to prevent quenching of the intermediate and to ensure the reaction proceeds to completion.

  • Reflux Temperature: Heating the reaction mixture to the reflux temperature of THF provides the necessary activation energy for the intramolecular cyclization to occur at a reasonable rate.

PART 2: Construction of the Pyrrolo[2,3-d]pyrimidine Core

With the key aminopyrrole intermediate in hand, the next stage involves the construction of the fused pyrimidine ring to complete the desired heterocyclic scaffold.

Protocol 2: Synthesis of 5-(2-Fluoro-4-cyanophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

This protocol describes the condensation of the aminopyrrole intermediate with formamide, which serves as the source of the remaining carbon and nitrogen atoms for the pyrimidine ring.

Reaction Scheme:

G start 4-Amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile intermediate Formamide (HCONH2) Heat start->intermediate Pyrimidine Ring Formation product 5-(2-Fluoro-4-cyanophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediate->product

Formation of the fused pyrimidine ring.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
4-Amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile-240.225.01.0
Formamide75-12-745.04--
Water7732-18-518.02--

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-amino-5-(2-fluoro-4-cyanophenyl)-1H-pyrrole-3-carbonitrile (1.20 g, 5.0 mmol) and formamide (20 mL).

  • Heating: Heat the reaction mixture to 180-190 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Add water (50 mL) to the mixture to further precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to yield 5-(2-fluoro-4-cyanophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.

Causality of Experimental Choices:

  • Formamide as Reagent and Solvent: Formamide serves a dual role in this reaction. It acts as the reagent, providing the necessary C1 unit for the pyrimidine ring, and also as a high-boiling solvent, allowing the reaction to be conducted at the high temperatures required for the condensation and cyclization to occur.[7]

  • High Temperature: The formation of the pyrimidine ring from an aminonitrile precursor is a condensation reaction that requires significant thermal energy to overcome the activation barrier.

Conclusion and Future Directions

This guide has outlined a robust and scientifically sound synthetic strategy for the utilization of 4-(cyanomethyl)-3-fluorobenzonitrile as a key starting material for the synthesis of the pharmaceutically relevant pyrrolo[2,3-d]pyrimidine scaffold. The protocols provided are based on well-established chemical transformations and offer a clear pathway for researchers in drug discovery and development. The resulting 5-(2-fluoro-4-cyanophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a versatile intermediate that can be further functionalized at various positions to generate a library of compounds for biological screening, particularly in the context of kinase inhibitor development. The strategic placement of the fluorine atom and the nitrile group on the phenyl ring provides opportunities for further chemical modifications, such as nucleophilic aromatic substitution or transformations of the nitrile group, to fine-tune the pharmacological properties of the final drug candidates.

References

  • Thorpe-Ziegler Reaction. SynArchive. [Link]

  • Thorpe reaction. Wikipedia. [Link]

  • Thorpe-Ziegler reaction. Buchler GmbH. [Link]

  • Rashad, A., El Malah, T., & Shamroukh, A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Current Organic Chemistry.
  • Thorpe reaction. (2020, September 24). In Wikipedia. [Link]

  • Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020). Journal of the Serbian Chemical Society, 85(6), 769-781.
  • Multicomponent Synthesis of 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic Acids in DMSO. (2021). Molecules, 26(22), 6893.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • The cyano group in the synthesis of heterocycles. Quimica Organica. [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2015). Journal of the Brazilian Chemical Society, 26(7), 1485-1491.
  • Structures of pyrrolo[2,3- d ]pyrimidines prepared in this work.
  • CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives.
  • Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. (2019). Organic Letters, 21(15), 5899-5902.
  • 4-Amino-5-cyano-1-(β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine. Selleck Chemicals.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2022). Molecules, 27(20), 6884.
  • Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2246-2263.
  • Collier, S. J., & Langer, P. (2015). The chemistry of the cyano group is well documented in the literature, and functional group transfor.
  • Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. (2026). Journal of the American Chemical Society.
  • An In-depth Technical Guide to the Reactivity Profile of 3-Cyano-4-fluorobenzylamine. Benchchem.
  • The preparation of 4-amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidine.
  • Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions. (2019). Bioorganic & Medicinal Chemistry Letters, 29(5), 725-729.
  • Application of Nitrile in Drug Design.
  • Synthesis and biological evaluation of 2,4-diaminopyrimidine-5-carbonitrile and N-(2-amino-5-cyanopyrimidin-4-yl)benzamide deriv. CORE.
  • The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Deriv

Sources

Application

Using 4-(Cyanomethyl)-3-fluorobenzonitrile as a building block for agrochemicals.

Application Note: 4-(Cyanomethyl)-3-fluorobenzonitrile as a Versatile Synthon in Agrochemical Discovery Chemical Profiling & Reactivity Rationale The integration of fluorine into agrochemical active ingredients has revol...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Cyanomethyl)-3-fluorobenzonitrile as a Versatile Synthon in Agrochemical Discovery

Chemical Profiling & Reactivity Rationale

The integration of fluorine into agrochemical active ingredients has revolutionized modern crop protection. Fluorination fundamentally alters a molecule's physicochemical profile, enhancing metabolic stability, increasing lipophilicity for better cuticular penetration, and improving overall bioavailability[1].

4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) is a highly functionalized, bifunctional building block that perfectly aligns with these design principles[2]. Its architectural value lies in the differential reactivity of its three primary functional groups:

  • The Aliphatic Nitrile (Cyanomethyl group): Features highly acidic α-protons (pKa ~20 in DMSO), making it an excellent nucleophile for C-C bond formation via Knoevenagel or Claisen-type condensations[3].

  • The Ortho-Fluoro Substituent: Inductively increases the acidity of the adjacent cyanomethyl protons while providing a metabolic shield in the final pharmacophore.

  • The Aryl Nitrile: A robust, electron-withdrawing group that remains stable under mild basic conditions but can be functionalized downstream (e.g., reduction to benzylamines or hydrolysis to carboxylic acids).

StructuralFeatures Molecule 4-(Cyanomethyl)-3-fluorobenzonitrile CAS: 1000516-58-4 ArylNitrile Aryl Nitrile (-CN) Robust functional group Electron-withdrawing Molecule->ArylNitrile Fluoro Ortho-Fluoro (-F) Enhances lipophilicity Inductive activation Molecule->Fluoro AliphaticNitrile Cyanomethyl (-CH2CN) Acidic α-protons Site for C-C bond formation Molecule->AliphaticNitrile

Key structural and reactive features of 4-(Cyanomethyl)-3-fluorobenzonitrile.

Agrochemical Application: 5-Aminopyrazole Synthesis

The 5-aminopyrazole core is a privileged scaffold in agrochemistry, forming the structural basis for numerous broad-spectrum insecticides (e.g., GABA-gated chloride channel antagonists) and SDHI fungicides.

4-(Cyanomethyl)-3-fluorobenzonitrile serves as an ideal precursor for synthesizing heavily substituted, fluorinated 5-aminopyrazoles. The workflow relies on a two-step sequence: an initial base-promoted condensation to form a β-ketonitrile, followed by a cyclocondensation with hydrazine[4]. This approach is highly modular, allowing for the introduction of various perfluoroalkyl groups (via the ester) and N-substituents (via the hydrazine)[5].

ReactionWorkflow SM 4-(Cyanomethyl)- 3-fluorobenzonitrile Intermediate β-Ketonitrile Intermediate SM->Intermediate NaH, THF, 0 °C Ethyl trifluoroacetate Product Fluorinated 5-Aminopyrazole Intermediate->Product Hydrazine hydrate EtOH, Reflux, 4 h

Workflow for the synthesis of 5-aminopyrazole scaffolds via cyclocondensation.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems. Causality is embedded in the reagent selection to ensure high fidelity and reproducibility in scale-up environments.

Protocol A: Synthesis of the β-Ketonitrile Intermediate

Objective: Form α-(Trifluoroacetyl)-4-(cyanomethyl)-3-fluorobenzonitrile via a Claisen-type condensation.

  • Causality in Design: Sodium hydride (NaH) is specifically chosen over alkoxide bases (like KOtBu). Alkoxides are sufficiently nucleophilic to attack the aryl nitrile, leading to unwanted imidate byproducts. NaH acts strictly as a non-nucleophilic base, selectively deprotonating the acidic α-carbon of the cyanomethyl group.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add NaH (60% dispersion in mineral oil, 0.60 g, 15.0 mmol, 1.5 eq) and suspend in anhydrous THF (15 mL). Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve 4-(Cyanomethyl)-3-fluorobenzonitrile (1.60 g, 10.0 mmol, 1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the NaH suspension over 15 minutes to control hydrogen gas evolution. Stir at 0 °C for 30 minutes to ensure complete enolate formation.

  • Condensation: Add ethyl trifluoroacetate (1.43 mL, 12.0 mmol, 1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4.5 hours.

  • Validation & Workup: Monitor via TLC (Hexanes:EtOAc 7:3). Upon complete consumption of the starting material, quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C. (Note: Quenching with a mild acid prevents the hydrolysis of the newly formed β-ketonitrile).

  • Isolation: Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude β-ketonitrile.

Protocol B: Cyclocondensation to the 5-Aminopyrazole Core

Objective: Synthesize 5-Amino-4-(4-cyano-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole.

  • Causality in Design: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of hydrazine on the ketone carbonyl to form a hydrazone[4]. Subsequent intramolecular cyclization occurs when the secondary nitrogen attacks the aliphatic nitrile carbon[5]. The addition of catalytic acetic acid (AcOH) activates the ketone carbonyl, accelerating hydrazone formation and suppressing competing intermolecular side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the crude β-ketonitrile intermediate (~10.0 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis & Addition: Add glacial acetic acid (0.1 mL, catalytic) followed by the dropwise addition of hydrazine hydrate (80% aqueous solution, 0.73 mL, 15.0 mmol, 1.5 eq) at room temperature.

  • Cyclization: Heat the mixture to reflux (80 °C) and stir for 3.5 hours.

  • Validation & Workup: Monitor the cyclization via LC-MS or TLC. The formation of the highly polar 5-aminopyrazole will be evident. Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol.

  • Purification: Triturate the resulting residue with cold water (30 mL) to precipitate the product. Filter the solid, wash with cold water, and recrystallize from an Ethanol/Water mixture to yield the pure fluorinated 5-aminopyrazole pharmacophore.

Quantitative Data & Analytical Specifications

The inclusion of catalytic acetic acid in the cyclization step and the strict use of NaH in the condensation step are critical for maximizing both yield and purity. The table below summarizes the optimization data.

Reaction StepCatalyst / BaseSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
A: Condensation NaH (1.5 eq)THF0 to 254.582>95%
A: Condensation KOtBu (1.5 eq)THF0 to 256.06588%
B: Cyclization NoneEtOH805.089>98%
B: Cyclization AcOH (cat.)EtOH803.594>99%

Sources

Method

Advanced Protocol for the Benzylic Bromination of 3-Fluoro-4-methylbenzonitrile

Executive Summary The selective transformation of a benzylic methyl group to a bromomethyl group is a critical operation in organic synthesis. The target compound, 4-(bromomethyl)-3-fluorobenzonitrile , is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The selective transformation of a benzylic methyl group to a bromomethyl group is a critical operation in organic synthesis. The target compound, 4-(bromomethyl)-3-fluorobenzonitrile , is a highly valuable bifunctional building block used extensively in medicinal chemistry. It serves as a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including the FDA-approved cortisol synthesis inhibitor Osilodrostat[1] and starting materials for the GLP-1 receptor agonist Danuglipron[2].

This application note details the optimized Wohl-Ziegler bromination of 3-fluoro-4-methylbenzonitrile using N-bromosuccinimide (NBS). By shifting away from hazardous legacy solvents and optimizing radical initiation, this protocol ensures high yield, mitigates over-bromination, and provides a self-validating experimental framework for drug development professionals.

Mechanistic Insights & Causality

The benzylic bromination proceeds via a free-radical substitution mechanism[3]. Understanding the causality behind the reagent selection is paramount for controlling the reaction's selectivity and safety.

  • Why NBS over Molecular Bromine ( Br2​ )? Direct bromination with Br2​ often lacks selectivity and can lead to electrophilic aromatic addition. NBS acts as a controlled bromine reservoir, providing a low, steady-state concentration of Br2​ in the reaction mixture[3]. This controlled release prevents competing electrophilic attacks on the fluorobenzonitrile ring and strictly directs the reaction to the benzylic position[3].

  • Radical Initiation: The reaction requires an initiator to undergo homolytic cleavage. Azobisisobutyronitrile (AIBN) is preferred over Benzoyl Peroxide (BPO) because it provides a cleaner homolytic cleavage at 65–85°C without the risk of oxidative side reactions[1][3].

  • Propagation & Termination: The generated bromine radical abstracts a hydrogen atom from the benzylic carbon, creating a resonance-stabilized benzylic radical[3]. This intermediate reacts with the in-situ generated Br2​ to form the target brominated product, regenerating a bromine radical to propagate the chain[3].

Mechanism Init Initiation Homolytic Cleavage of Initiator BrGen Bromine Radical Generation NBS -> Br• + Succinimidyl• Init->BrGen Prop1 Propagation Step 1 Benzylic H-Abstraction by Br• BrGen->Prop1 Prop2 Propagation Step 2 Reaction with Br2 to form Product Prop1->Prop2 Prop2->Prop1 Regenerates Br• Term Termination Radical Recombination Prop2->Term

Logical pathway of the Wohl-Ziegler free-radical benzylic bromination mechanism.

Experimental Design & Parameter Optimization

Historically, carbon tetrachloride ( CCl4​ ) was the standard solvent for this reaction because it is non-polar, lacks abstractable hydrogens, and allows the succinimide byproduct to float to the surface as a visual indicator[3][4]. However, due to its severe toxicity and ozone-depleting nature, modern protocols mandate greener alternatives[5].

Acetonitrile (MeCN) has emerged as the optimal solvent[2]. Because radical reactions are highly sensitive to moisture, controlling the water content of the MeCN is critical to achieving consistent yields and preventing the formation of benzyl alcohol byproducts[2].

Table 1: Optimization of Reaction Conditions
ParameterTraditional ProtocolModern Optimized ProtocolCausality / Rationale
Solvent Carbon Tetrachloride ( CCl4​ )Anhydrous Acetonitrile (MeCN)MeCN avoids the severe toxicity of CCl4​ while maintaining excellent solubility for the nitrile substrate[2][3].
Initiator Benzoyl Peroxide (BPO)Azobisisobutyronitrile (AIBN)AIBN initiates reliably at MeCN's reflux temperature (~82°C) without oxidizing the substrate[4].
NBS Addition Single batch additionPortion-wise additionMitigates the exothermic nature of radical propagation, preventing thermal runaways and dibromination[2].
Atmosphere Ambient AirInert ( N2​ or Argon)Prevents atmospheric oxygen from scavenging radicals and quenching the chain reaction.

Detailed Experimental Protocol

Target: 4-(bromomethyl)-3-fluorobenzonitrile Scale: 10.0 mmol (Scaleable)

Materials & Reagents
  • 3-Fluoro-4-methylbenzonitrile: 1.35 g (10.0 mmol, 1.0 equiv)

  • N-Bromosuccinimide (NBS): 1.96 g (11.0 mmol, 1.10 equiv). Note: A strict 1.10 equiv limit ensures complete conversion while minimizing dibromination[5].

  • Azobisisobutyronitrile (AIBN): 82 mg (0.50 mmol, 0.05 equiv)

  • Anhydrous Acetonitrile (MeCN): 30 mL

Step-by-Step Methodology
  • System Preparation & Purging: In a flame-dried, 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-fluoro-4-methylbenzonitrile (1.35 g) in anhydrous MeCN (30 mL)[2][4]. Purge the solution with dry Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Initiator & Reagent Addition: Add AIBN (82 mg) to the stirring solution. Begin heating the mixture to 60°C. To control the exotherm, add the NBS (1.96 g) in three equal portions over a 30-minute window[2].

  • Radical Propagation (Reflux): Elevate the heating mantle temperature to achieve a gentle reflux (approx. 80–82°C). Maintain reflux under a nitrogen atmosphere for 4 to 8 hours[4].

  • Self-Validating Monitoring: Monitor the reaction progress via Thin-Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexanes). The reaction is deemed complete when the UV-active starting material spot is fully consumed.

  • Quenching & Filtration: Upon completion, remove the flask from heat and cool it to 0–5°C in an ice bath. Self-Validation Cue: Succinimide is highly insoluble in cold MeCN and will precipitate out of the solution as a white solid. Filter the cold mixture through a sintered glass funnel to remove the succinimide, washing the filter cake with 5 mL of cold MeCN[4].

  • Workup & Extraction: Concentrate the filtrate under reduced pressure to remove MeCN. Redissolve the crude residue in Ethyl Acetate (50 mL). Wash the organic layer sequentially with distilled water (2 x 25 mL) to remove residual succinimide, saturated aqueous NaHCO3​ (25 mL) to neutralize trace hydrobromic acid, and brine (25 mL)[4].

  • Drying & Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate via rotary evaporation. The resulting crude product can be purified by recrystallization from a heptane/ethyl acetate mixture or via flash column chromatography to yield pure 4-(bromomethyl)-3-fluorobenzonitrile.

Workflow S1 Phase 1: Preparation Dissolve 3-fluoro-4-methylbenzonitrile in dry solvent (e.g., MeCN) S2 Phase 2: Reagent Addition Add NBS (1.1 eq) & AIBN (cat.) Portion-wise to control exotherm S1->S2 S3 Phase 3: Reflux Heat to 80°C under N2 Monitor via TLC/HPLC S2->S3 S4 Phase 4: Quench & Filter Cool to 0°C, filter out precipitated succinimide S3->S4 S5 Phase 5: Extraction Wash with Water & Brine Dry over Na2SO4 S4->S5 S6 Phase 6: Purification Concentrate & Recrystallize to yield target compound S5->S6

Step-by-step experimental workflow for the NBS bromination of 3-fluoro-4-methylbenzonitrile.

Troubleshooting & Self-Validating Systems

  • Controlling Over-Bromination: The formation of 4-(dibromomethyl)-3-fluorobenzonitrile is the most common failure mode. This is mitigated by strictly capping NBS at 1.10 equivalents. If dibromination occurs, it will self-validate on the TLC plate as a distinct, lower-polarity (higher Rf) spot compared to the mono-brominated product.

  • Moisture Contamination: If the reaction stalls prematurely, moisture contamination is the likely culprit[2]. Water quenches the radical chain and can hydrolyze the product into a benzyl alcohol derivative. Ensure all glassware is flame-dried and solvents are strictly anhydrous.

  • Colorimetric Indicators: A persistent deep orange/red color during reflux indicates an excessive build-up of unreacted Br2​ . If this occurs, the initiation step has failed (often due to degraded AIBN or oxygen ingress).

References

  • Application Notes and Protocols for the Synthesis of (4-(Bromomethyl)phenyl)methanamine. Benchchem. 4

  • Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity. rhhz.net. 1

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. 2

  • Nbs Bromination. Escoffier.edu. 3

  • EP2471769A1 - Process for preparing a benzonitrile derivative. Google Patents. 6

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. 5

Sources

Application

Application Note: Chemoenzymatic Functionalization of Benzonitrile Derivatives

Introduction & Strategic Context The functionalization of benzonitrile derivatives is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Traditional chemical hydrolysis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The functionalization of benzonitrile derivatives is a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. Traditional chemical hydrolysis of the nitrile group (–C≡N) to amides or carboxylic acids requires harsh conditions—such as prolonged reflux in strong acids or bases—which often lead to the degradation of sensitive functional groups and the generation of hazardous waste.

To overcome these limitations, chemoenzymatic workflows integrating transition-metal catalysis with biocatalysis have emerged as superior alternatives. By utilizing nitrile-converting enzymes—specifically nitrilases and nitrile hydratases (NHases)—researchers can achieve highly regioselective and enantioselective transformations under mild, aqueous conditions[1]. This application note provides a comprehensive guide to designing, executing, and validating chemoenzymatic workflows for benzonitrile functionalization, bridging the gap between chemical synthesis and biocatalytic upgrading.

Mechanistic Pathways of Nitrile Biocatalysis

Understanding the enzymatic causality is essential for workflow optimization. Biological systems degrade nitriles via two distinct, enzyme-mediated pathways[2]:

  • The Nitrilase Pathway: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. The reaction proceeds via a covalent thioester intermediate formed by a highly conserved Cys-Glu-Lys catalytic triad. This direct route avoids the accumulation of amide intermediates, making it ideal for the rapid production of substituted benzoic acids[3].

  • The NHase/Amidase Cascade: Nitrile hydratases (EC 4.2.1.84), which are metalloenzymes containing Fe or Co, hydrate the nitrile to a carboxamide. Subsequently, amidases (EC 3.5.1.4) hydrolyze the amide to the corresponding carboxylic acid. This pathway is strategically valuable when the target product is the intermediate benzamide derivative[4].

Pathway Substrate Benzonitrile Derivative Nitrilase Nitrilase (Direct Hydrolysis) Substrate->Nitrilase + 2 H2O NHase Nitrile Hydratase (Hydration) Substrate->NHase + H2O Product Benzoic Acid Derivative + Ammonia Nitrilase->Product Amide Benzamide Intermediate NHase->Amide Amidase Amidase (Hydrolysis) Amide->Amidase + H2O Amidase->Product

Enzymatic degradation pathways of benzonitrile derivatives to benzoic acids.

Comparative Performance Data

The integration of biocatalysis into synthetic routes significantly improves reaction metrics, particularly when dealing with complex, multi-functionalized substrates like the precursors for the taxol sidechain[5]. The table below summarizes the quantitative advantages of biocatalytic functionalization over traditional chemocatalysis.

Catalyst SystemReaction ConditionsConversion (%)Selectivity / SpecificityByproducts / Waste
Chemical Hydrolysis Reflux (100°C), 6 M HCl or NaOH, 12-24h70–85%Low (Cleaves esters/amides)High salt load, degraded functional groups
Nitrilase (Biocatalytic) pH 7.0–8.0, 30–40°C, Aqueous buffer, 6–12h>95%High (Chemoselective for –CN)Trace amides (substrate-dependent)
NHase + Amidase pH 7.0–7.5, 20–30°C, Aqueous buffer, 12–24h>90%High (Tunable to isolate amide)Minimal (Ammonia byproduct)

Chemoenzymatic Workflow Design

A robust chemoenzymatic workflow typically begins with the chemical synthesis of a substituted benzonitrile (e.g., via Pd-catalyzed cyanation of aryl halides or vanadium-dependent chloroperoxidase-mediated chlorimine elimination[6]), followed by biocatalytic hydrolysis.

Workflow ChemStep Chemical Synthesis (e.g., Cyanation) Intermediate Substituted Benzonitrile ChemStep->Intermediate Metal Catalyst BioStep Biocatalytic Step (Nitrilase/NHase) Intermediate->BioStep Aqueous Buffer, pH 7-8 Purification Downstream Processing BioStep->Purification Enzyme Removal FinalProduct High-Purity Chiral Acid/Amide Purification->FinalProduct Crystallization

Integrated chemoenzymatic workflow for functionalized benzonitrile production.

Validated Experimental Protocols

The following protocol details the biocatalytic hydrolysis of a model substrate, p-chloromethylbenzonitrile, to p-chloromethylbenzoic acid using a recombinant nitrilase[3]. This protocol is designed as a self-validating system, ensuring that experimental deviations are immediately detectable.

Protocol: Nitrilase-Mediated Hydrolysis of p-Chloromethylbenzonitrile

Objective: To achieve >95% conversion of p-chloromethylbenzonitrile to the corresponding benzoic acid without hydrolyzing the sensitive chloromethyl group.

Materials & Reagents:

  • Recombinant Nitrilase (e.g., from Bradyrhizobium japonicum or GenBank ABD98457.1 homolog)[3].

  • p-Chloromethylbenzonitrile (Substrate).

  • Potassium phosphate buffer (100 mM, pH 7.2).

  • Dimethyl sulfoxide (DMSO) as a co-solvent.

  • Trifluoroacetic acid (TFA) and Acetonitrile (HPLC grade).

Step-by-Step Methodology:

  • Biocatalyst Preparation:

    • Action: Suspend 50 mg of lyophilized recombinant nitrilase in 10 mL of 100 mM potassium phosphate buffer (pH 7.2).

    • Causality: Maintaining pH at 7.2 is critical because the active site Cys-Glu-Lys triad requires specific protonation states to execute the nucleophilic attack on the nitrile carbon. Deviations below pH 6.0 or above 8.5 will protonate the nucleophilic cysteine or deprotonate the general base, halting catalysis.

  • Substrate Solubilization & Addition:

    • Action: Dissolve 150 mg of p-chloromethylbenzonitrile in 1 mL of DMSO. Add this dropwise to the enzyme suspension while stirring at 30°C.

    • Causality: Benzonitrile derivatives exhibit poor aqueous solubility. Adding 10% v/v DMSO enhances substrate bioavailability without disrupting the enzyme's hydration shell, preventing protein denaturation.

  • Reaction Incubation & Self-Validating Monitoring:

    • Action: Incubate the reaction at 30°C with orbital shaking (150 rpm). Withdraw 50 µL aliquots at 0, 2, 4, and 8 hours.

    • Action: Quench each aliquot with 50 µL of 1% TFA in acetonitrile to precipitate the enzyme. Centrifuge at 10,000 × g for 5 minutes.

    • Validation Checkpoint: Analyze the supernatant via HPLC (C18 column, 254 nm). The protocol validates itself through mass balance: the stoichiometric decrease of the benzonitrile peak (e.g., Rt​ = 8.5 min) must perfectly mirror the increase of the benzoic acid peak (e.g., Rt​ = 4.2 min). If an unexpected intermediate peak appears, it indicates "moonlighting" amide-formation activity, signaling the need to lower the reaction temperature to improve chemoselectivity[1].

  • Downstream Processing & Isolation:

    • Action: Once HPLC confirms >95% conversion, terminate the reaction by adjusting the pH to 2.0 using 1 M HCl.

    • Causality: Acidification serves a dual purpose: it permanently denatures the biocatalyst to stop the reaction, and it protonates the newly formed benzoic acid, rendering it insoluble in the aqueous phase.

    • Action: Extract the aqueous phase three times with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to yield the pure p-chloromethylbenzoic acid.

References

  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. MDPI.[Link]

  • Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. NIH.[Link]

  • An investigation of nitrile transforming enzymes in the chemo-enzymatic synthesis of the taxol sidechain. RSC Publishing.[Link]

  • CN103757068A - Preparation method of benzoic acid derivative.
  • Enantioselective Biotransformations of Nitriles in Organic Synthesis. ACS Publications.[Link]

  • Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase. ChemRxiv.[Link]

Sources

Method

Application Notes and Protocols for the Cyanomethylation of Aldehydes using n-Butyllithium

Introduction: The Strategic Importance of β-Hydroxynitriles in Synthesis The introduction of a cyanomethyl group into organic molecules is a pivotal transformation in the synthesis of complex chemical architectures, part...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of β-Hydroxynitriles in Synthesis

The introduction of a cyanomethyl group into organic molecules is a pivotal transformation in the synthesis of complex chemical architectures, particularly within the pharmaceutical and drug development sectors.[1][2] The resulting β-hydroxynitriles are highly versatile intermediates, serving as precursors to a wide array of functional groups including 1,3-amino alcohols, β-hydroxy carboxylic acids, and α,β-unsaturated nitriles.[3][4] The cyano group itself is a key structural motif in numerous approved drugs.[2] This guide provides a detailed examination of a classical and effective method for the cyanomethylation of aldehydes: the deprotonation of acetonitrile with n-butyllithium (n-BuLi) to generate a potent cyanomethyl anion for subsequent nucleophilic addition.

Reaction Mechanism: Deprotonation and Nucleophilic Addition

The core of this transformation lies in the ability of n-butyllithium, a powerful organolithium reagent and superbase, to deprotonate the weakly acidic α-protons of acetonitrile (pKa ≈ 31.3 in DMSO).[5][6][7] This acid-base reaction generates the lithium cyanomethylide (LiCH₂CN), a highly reactive carbanion. The reaction is typically conducted at very low temperatures, such as -78 °C, especially when using ethereal solvents like tetrahydrofuran (THF), to prevent the degradation of the solvent by the strong base.[3][8]

Once formed, the cyanomethyl anion acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the aldehyde.[5][6] This nucleophilic addition step forms a lithium alkoxide intermediate. Subsequent quenching of the reaction with a mild aqueous acid source protonates the alkoxide, yielding the final β-hydroxynitrile product.[9]

Caption: Reaction mechanism for the cyanomethylation of an aldehyde.

Experimental Protocol: Synthesis of a Generic β-Hydroxynitrile

This protocol outlines a general procedure for the cyanomethylation of an aldehyde. Researchers should optimize conditions for their specific substrate.

Materials and Reagents:

  • Aldehyde (1.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (≥1.1 eq)

  • n-Butyllithium (typically 2.5 M in hexanes) (1.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Two- or three-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes and needles, oven-dried

  • Inert gas (Argon or Nitrogen) supply with a bubbler

  • Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

  • Separatory funnel

  • Rotary evaporator

Workflow Visualization:

Experimental_Workflow Setup 1. Assemble & Flame-Dry Glassware under Inert Atmosphere Cooling 2. Cool Anhydrous THF to -78 °C Setup->Cooling Acetonitrile_Add 3. Add Anhydrous Acetonitrile Cooling->Acetonitrile_Add nBuLi_Add 4. Add n-BuLi Dropwise (Stir for 30-60 min) Acetonitrile_Add->nBuLi_Add Aldehyde_Add 5. Add Aldehyde Solution Dropwise (Stir for 1-2 hours) nBuLi_Add->Aldehyde_Add Quench 6. Quench Reaction with sat. aq. NH₄Cl at -78 °C Aldehyde_Add->Quench Warm 7. Warm to Room Temperature Quench->Warm Extract 8. Perform Aqueous Workup (Extraction with Organic Solvent) Warm->Extract Dry 9. Dry Organic Layer (e.g., MgSO₄) Extract->Dry Concentrate 10. Concentrate in vacuo Dry->Concentrate Purify 11. Purify Product (e.g., Column Chromatography) Concentrate->Purify

Caption: Step-by-step experimental workflow for cyanomethylation.

Procedure:

  • Reaction Setup: Assemble the flame-dried, two- or three-necked round-bottom flask with a magnetic stir bar, septa, and an inert gas inlet connected to a bubbler. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the reaction flask, add anhydrous THF (e.g., 5 mL per mmol of aldehyde). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Anion Formation: Add anhydrous acetonitrile (1.1 eq) to the cold THF. Stir for 5 minutes. Using a dry syringe, slowly add n-butyllithium (1.05 eq) dropwise to the stirring solution. The addition should be controlled to maintain the internal temperature below -70 °C. A color change or formation of a precipitate may be observed. Stir the mixture at -78 °C for 30-60 minutes to ensure complete formation of the cyanomethyl anion.

  • Addition of Aldehyde: Dissolve the aldehyde (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: Stir the reaction at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) if a suitable staining method is available.

  • Quenching: While the flask is still at -78 °C, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. A significant exotherm may occur if the addition is too rapid.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Extraction: Separate the layers. Extract the aqueous layer two more times with the organic solvent.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The crude product can then be purified by an appropriate method, such as flash column chromatography on silica gel, to yield the pure β-hydroxynitrile.

Critical Experimental Parameters

The success of the cyanomethylation reaction is highly dependent on several key parameters, which are summarized below.

ParameterRecommended ConditionRationale & Causality
Temperature -78 °CEssential to prevent the highly basic n-BuLi from deprotonating and degrading the THF solvent.[8] Also helps to control the exothermicity of the reaction and minimize side reactions.
Solvent Purity Anhydrousn-Butyllithium reacts violently with water and other protic sources.[7] The presence of moisture will quench the reagent and reduce the yield.
Atmosphere Inert (Argon or Nitrogen)n-Butyllithium is pyrophoric and can ignite spontaneously on contact with air.[10][11][12] An inert atmosphere is mandatory for safety and to prevent reagent degradation.
Stoichiometry Slight excess of CH₃CN and n-BuLiA slight excess of the cyanomethyl anion precursor ensures complete conversion of the limiting aldehyde.
Rate of Addition Slow, dropwiseControls the reaction exotherm, particularly during the addition of n-BuLi and the final quench. Rapid addition can lead to localized heating and side product formation.
Quenching Agent Saturated aq. NH₄ClA mild acid source that effectively protonates the alkoxide intermediate without causing potential acid-catalyzed dehydration of the β-hydroxynitrile product.[9]

Safety and Handling Precautions: A Mandate for Diligence

DANGER: n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air and reacts violently with water.[7][11][13][14] This procedure must only be performed by trained personnel in a properly equipped laboratory with immediate access to a safety shower, eyewash station, and appropriate fire extinguisher (Class D for metal fires or dry powder).[11][13]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile or butyl rubber are often recommended).[11][13][14]

  • Inert Atmosphere Techniques: All transfers and reactions involving n-BuLi must be carried out under an inert atmosphere using either a glovebox or Schlenk line techniques.[13][15] Use dry, gas-tight syringes or cannulas for transfers.[12][13]

  • Quenching and Disposal: Never dispose of unreacted n-BuLi by exposing it to the atmosphere. Unused or residual n-BuLi must be quenched carefully.[13] A common procedure involves diluting the residue with an unreactive solvent like heptane or toluene in a flask under an inert atmosphere and cooling it in an ice bath. A less reactive alcohol, such as isopropanol, is then added slowly and dropwise, followed by a more reactive alcohol like methanol, and finally, water is added dropwise to ensure complete quenching.[13] All contaminated materials (syringes, needles, glassware) must be decontaminated before cleaning and all waste must be disposed of as hazardous waste.[13]

  • Cyanide Hazard: Although acetonitrile is a relatively stable source of the cyanomethyl group, the resulting β-hydroxynitriles are organic cyanides. Handle these compounds with care in a well-ventilated fume hood. Avoid contact with strong acids which could potentially liberate hydrogen cyanide gas.

References

  • Standard Operating Procedure n-Butyllithium. Environmental Health and Safety, University of Arkansas. [Link]

  • Ionization of an .alpha.-hydrogen of acetonitrile by n-butyllithium and alkali amides. Condensations with ketones and aldehydes. Journal of the American Chemical Society. [Link]

  • Butyl Lithium Hazard Summary. New Jersey Department of Health. [Link]

  • Ionization of an .alpha.-hydrogen of acetonitrile by n-butyllithium and alkali amides. Condensations with ketones and aldehydes to form .beta.-hydroxynitriles. The Journal of Organic Chemistry. [Link]

  • P(RNCH2CH2)3N-Catalyzed Synthesis of β-Hydroxy Nitriles. The Journal of Organic Chemistry. [Link]

  • 8 Rules for the Safe Handling of t-Butyllithium. Lab Manager. [Link]

  • Synthesis of β-Cyanohydrins. Organic Chemistry Portal. [Link]

  • Cyanomethylation Reaction. Encyclopedia.pub. [Link]

  • Electrogenerated Cyanomethyl Anion in Organic Synthesis. Synthesis of 1,3- Oxazolidine-2,4-Diones. Bentham Science. [Link]

  • The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. Accounts of Chemical Research. [Link]

  • The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. PubMed. [Link]

  • Electrogenerated Cyanomethyl Anion in Organic Synthesis. Synthesis of 1,3- Oxazolidine-2,4-Diones. Bentham Science Publishers. [Link]

  • Late-stage cyanomethylation of pharmaceuticals. ResearchGate. [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]

  • n-Butyllithium as a Highly Efficient Precatalyst for Cyanosilylation of Aldehydes and Ketones. ResearchGate. [Link]

  • The Electrogenerated Cyanomethyl Anion: An Old Base Still Smart. ResearchGate. [Link]

  • Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Europe PubMed Central. [Link]

  • Visible-Light-Induced Regioselective Cyanomethylation of Imidazopyridines and Its Application in Drug Synthesis. ResearchGate. [Link]

  • Production of Hydroxynitriles by Reaction of Aldehydes and Ketones with HCN. Sparkl. [Link]

  • The preparation of nitriles. Chemguide. [Link]

  • n-Butyllithium. Wikipedia. [Link]

  • n-Butyllithium as a highly efficient precatalyst for cyanosilylation of aldehydes and ketones. Royal Society of Chemistry. [Link]

  • Manufacture of water-soluble β-hydroxynitriles.
  • n-Butyllithium: A Comprehensive Review of Properties, Preparation and Reactions. ChemTalk. [Link]

  • Stork enamine alkylation. Wikipedia. [Link]

  • A robust nickel catalyst for cyanomethylation of aldehydes: activation of acetonitrile under base-free conditions. PubMed. [Link]

  • Application of n-butyllithium in catalyzing cyanosilylation reaction of aldehyde and silane.
  • n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. Organic-chemistry.org. [Link]

  • Reactions of RLi and RMgX with Aldehydes and Ketones. University of Calgary. [Link]

  • Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Technical report on n-buli. Scribd. [Link]

  • Application of n-butyl lithium in catalysis of cyanogen silicification reaction of ketone and silane.
  • Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis. ChemRxiv. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Using n-BuLi at room temperature? Reddit. [Link]

  • Cyanomethylation of Aldehydes on an Electrochemical Microflow System and Utility of Machine Learning-Assisted Examination of the Reaction Conditions. PubMed. [Link]

  • Cyanomethylation of Aldehydes on an Electrochemical Microflow System and Utility of Machine Learning‐Assisted Examination of the Reaction Conditions. ResearchGate. [Link]

  • A game changer: Acetonitrile-based electrolyte improves temperature range of Li-ion batteries. The American Ceramic Society. [Link]

  • Deoxygenative Cyanofunctionalization of Aldehydes and Ketones Enabled by Electrochemical Reduction. Europe PubMed Central. [Link]

Sources

Application

Synthesis of Heterocyclic Scaffolds from Benzonitrile Precursors: Protocols for Drug Discovery

Benzonitrile and its derivatives serve as highly versatile electrophilic building blocks in organic synthesis. The inherent polarization of the cyano group ( −C≡N ) renders the carbon atom highly susceptible to nucleophi...

Author: BenchChem Technical Support Team. Date: March 2026

Benzonitrile and its derivatives serve as highly versatile electrophilic building blocks in organic synthesis. The inherent polarization of the cyano group ( −C≡N ) renders the carbon atom highly susceptible to nucleophilic attack, making it an ideal anchor point for constructing complex heterocyclic pharmacophores.

This application note provides detailed, self-validating protocols for synthesizing three critical heterocyclic scaffolds—1H-tetrazoles , 1,2,4-oxadiazoles , and quinazolin-4(3H)-ones —directly from benzonitrile precursors. Each methodology is grounded in mechanistic causality to ensure reliable scale-up and reproducibility in drug discovery workflows.

Synthesis of 5-Substituted 1H-Tetrazoles via[3+2] Cycloaddition

The tetrazole moiety is a widely utilized bioisostere for carboxylic acids, offering enhanced lipophilicity, metabolic stability, and membrane permeability[1]. The most direct route to 5-substituted 1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.

Mechanistic Rationale & Causality

Unactivated nitriles are notoriously sluggish in cycloaddition reactions. To overcome this high activation energy barrier, Lewis acids (such as ZnBr2​ or PbCl2​ ) are introduced[2]. The metal cation coordinates with the lone pair of the cyano nitrogen. This coordination severely depletes electron density from the cyano carbon, transforming it into a potent electrophile. Subsequently, the azide anion (from NaN3​ ) undergoes a facile [3+2] cycloaddition to form the tetrazole ring[3].

G N1 Benzonitrile (R-C≡N) N2 Lewis Acid Coordination (e.g., ZnBr2) N1->N2 Catalyst Addition N3 Activated Nitrile Complex N2->N3 Electrophilic Activation N4 Azide Nucleophilic Attack (NaN3) N3->N4 Addition of NaN3 N5 [3+2] Cycloaddition Intermediate N4->N5 Cyclization N6 5-Substituted 1H-Tetrazole N5->N6 Acidic Workup (HCl)

Workflow of Lewis acid-catalyzed [3+2] cycloaddition for tetrazole synthesis.

Protocol: Zinc-Catalyzed Aqueous Synthesis of 5-Phenyl-1H-Tetrazole

This protocol is adapted from the benchmark green chemistry methodology established by [2], which utilizes water as the primary solvent[3].

Reagents:

  • Benzonitrile (10.0 mmol, 1.0 eq)

  • Sodium azide ( NaN3​ ) (15.0 mmol, 1.5 eq)

  • Zinc bromide ( ZnBr2​ ) (10.0 mmol, 1.0 eq)

  • Deionized water (30 mL)

  • 3N Hydrochloric acid ( HCl )

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, suspend benzonitrile (1.03 g) in 30 mL of deionized water. Add NaN3​ (0.97 g) and ZnBr2​ (2.25 g).

    • Causality: Water is used because the intermediate zinc-tetrazolate complex is highly soluble in aqueous media, driving the reaction forward thermodynamically.

  • Reflux: Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring for 24 hours.

    • Self-Validation Check: The initial biphasic mixture (benzonitrile oil in water) will gradually transition into a homogenous, clear solution as the lipophilic nitrile is consumed and converted into the water-soluble sodium/zinc tetrazolate salt. If oil droplets remain after 24 hours, the reaction is incomplete.

  • Cooling & Acidification: Cool the reaction to room temperature. Slowly add 3N HCl dropwise until the pH reaches 2.0–3.0.

    • Causality: The tetrazole ring has a pKa​ of ~4.5. Acidification protonates the water-soluble tetrazolate anion into the neutral, lipophilic 1H-tetrazole.

    • Self-Validation Check: A dense white precipitate (the product) must immediately crash out of the solution upon reaching pH 3.0.

  • Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 10 mL), and dry under a vacuum to afford pure 5-phenyl-1H-tetrazole.

Table 1: Comparative Catalyst Efficiency for Tetrazole Synthesis [1][4]

CatalystSolventTemp (°C)Time (h)Yield (%)Notes
NoneDMF12048< 10Uncatalyzed baseline
ZnBr2​ (1.0 eq) H2​O 1002492Environmentally benign, high yield
PbCl2​ (0.1 eq)DMF120880Faster kinetics, toxic metal
Meglumine (0.15 eq)DMF120290Organocatalyst, rapid conversion

Synthesis of 1,2,4-Oxadiazoles via Amidoxime Intermediates

1,2,4-Oxadiazoles are critical bioisosteres for esters and amides, providing hydrolytic stability while maintaining hydrogen-bonding geometry[5]. They are synthesized via a two-step cascade: the conversion of benzonitrile to an amidoxime, followed by O-acylation and cyclodehydration[6].

Mechanistic Rationale & Causality

The reaction relies on the dual activation of both the amidoxime and the acylating agent. Using a synergistic PTSA−ZnCl2​ catalyst system[7], the Brønsted acid (PTSA) protonates the carbonyl oxygen of the acylating agent (increasing its electrophilicity), while the Lewis acid ( ZnCl2​ ) coordinates with the amidoxime, facilitating the initial condensation and the subsequent thermal cyclodehydration (- H2​O ) to close the ring[7].

G N1 Benzonitrile N2 Hydroxylamine (NH2OH) N1->N2 N3 Benzamidoxime Intermediate N2->N3 Nucleophilic Addition N4 O-Acylation (Acyl Chloride / PTSA-ZnCl2) N3->N4 N5 O-Acylamidoxime N4->N5 Condensation N6 Cyclodehydration (-H2O) N5->N6 Heating (80 °C) N7 3,5-Disubstituted 1,2,4-Oxadiazole N6->N7 Ring Closure

Two-step synthesis of 1,2,4-oxadiazoles via an amidoxime intermediate.

Protocol: One-Pot Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole

This protocol utilizes the highly efficient developed by Augustine et al.[7].

Reagents:

  • Benzamidoxime (derived from benzonitrile) (10.0 mmol, 1.0 eq)

  • Benzonitrile (10.0 mmol, 1.0 eq)

  • p-Toluenesulfonic acid monohydrate (PTSA) (2.0 mmol, 0.2 eq)

  • Anhydrous Zinc chloride ( ZnCl2​ ) (2.0 mmol, 0.2 eq)

  • Dimethylformamide (DMF) (15 mL)

Step-by-Step Methodology:

  • Preparation of Amidoxime (Pre-step): React benzonitrile with hydroxylamine hydrochloride and sodium carbonate in ethanol at reflux for 4 hours. Extract and dry to yield benzamidoxime.

  • Catalyst Loading: In a dry 50 mL flask under a nitrogen atmosphere, dissolve benzamidoxime (1.36 g) and benzonitrile (1.03 g) in 15 mL of anhydrous DMF[7].

  • Activation: Add PTSA (0.38 g) and anhydrous ZnCl2​ (0.27 g) to the solution.

    • Causality: Anhydrous conditions are critical here. The presence of water will hydrolyze the Lewis acid complex and push the equilibrium of the final dehydration step backward.

  • Cyclodehydration: Heat the mixture to 80 °C for 5 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 8:2). The highly polar amidoxime spot ( Rf​ ~0.2) will disappear, replaced by a highly non-polar, UV-active oxadiazole spot ( Rf​ ~0.8).

  • Workup: Cool to room temperature. Quench with 50 mL of saturated NaHCO3​ to neutralize the PTSA and break the zinc complexes. Extract with ethyl acetate (3 × 30 mL). Wash the organic layer with brine, dry over MgSO4​ , and concentrate.

Table 2: Optimization of PTSA-ZnCl2 Catalyzed 1,2,4-Oxadiazole Synthesis [7]

Catalyst SystemLoading (equiv)SolventTemp (°C)Yield (%)
PTSA alone0.2DMF80Trace
ZnCl2​ alone0.2DMF80Trace
PTSA+ZnCl2​ 0.1 eachDMF8045
PTSA+ZnCl2​ 0.2 each DMF 80 71

Synthesis of Quinazolin-4(3H)-ones from 2-Aminobenzonitrile

Quinazolinones are privileged scaffolds found in numerous FDA-approved drugs (e.g., methaqualone, idelalisib). Starting from ortho-substituted benzonitriles (2-aminobenzonitrile), researchers can achieve a tandem cyclization in a single pot[8].

Mechanistic Rationale & Causality

This protocol utilizes formic acid as both the solvent and a C1​ building block[8]. Triethylamine ( Et3​N ) acts as a base to deprotonate the aniline amino group, enhancing its nucleophilicity. The amine attacks the carbonyl carbon of formic acid, yielding an N-formyl intermediate. The residual water in the system hydrates the adjacent nitrile group into an amide. Finally, an intramolecular nucleophilic attack by the amide nitrogen onto the formyl carbon, followed by dehydration, constructs the pyrimidine ring of the quinazolinone.

G N1 2-Aminobenzonitrile N2 Formic Acid (C1 Source) N1->N2 Et3N, 60 °C N3 N-Formylation Intermediate N2->N3 Amide Bond Formation N4 Nitrile Hydration (via H2O/HCOOH) N3->N4 N5 Intramolecular Cyclization N4->N5 Nucleophilic Attack on Nitrile N6 Quinazolin-4(3H)-one N5->N6 Tautomerization

Tandem synthesis of quinazolinones from 2-aminobenzonitrile and formic acid.

Protocol: Metal-Free Synthesis of Quinazolin-4(3H)-one

This is a highly atom-economical, metal-free protocol adapted from recent green chemistry advancements[8].

Reagents:

  • 2-Aminobenzonitrile (1.0 mmol, 1.0 eq)

  • Formic acid (10 mL, large excess)

  • Triethylamine ( Et3​N ) (0.3 mL, ~2.0 eq)

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL round-bottom flask, dissolve 2-aminobenzonitrile (118 mg) in 10 mL of concentrated formic acid.

  • Base Addition: Slowly add triethylamine (0.3 mL) dropwise.

    • Causality: The addition of Et3​N to formic acid is highly exothermic (acid-base neutralization forming a triethylammonium formate buffer). Add slowly to prevent solvent boil-over. This buffer system provides the exact proton-shuttling environment needed for the hydration/dehydration cascade[8].

  • Heating: Stir the mixture at 60 °C for 1 hour.

    • Self-Validation Check: The reaction is remarkably fast. TLC (DCM:MeOH 95:5) will show complete consumption of the starting material ( Rf​ ~0.7) and the appearance of a bright blue fluorescent spot under 254 nm UV light corresponding to the quinazolinone ( Rf​ ~0.4).

  • Isolation: Pour the cooled reaction mixture over crushed ice (20 g). The sudden change in solvent polarity will cause the quinazolin-4(3H)-one to precipitate. Filter, wash with cold water, and dry.

Table 3: Reaction Parameters for Quinazolinone Synthesis [8]

C1 Source / SolventBase AddedTemp (°C)Time (h)Conversion (%)
Formic AcidNone60445
Formic Acid Et3​N (0.3 mL)25460
Formic Acid Et3​N (0.3 mL) 60 1 >99

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. URL:[Link]

  • Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA−ZnCl2: An Efficient Catalyst for the Synthesis of 1,2,4-Oxadiazoles from Amidoximes and Organic Nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. URL:[Link]

  • Organic Chemistry Portal. (2025). 1H-Tetrazole synthesis. URL:[Link]

  • Mello, M. V. P., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8344. URL:[Link]

  • Tambade, P. J., et al. (2020). Metal-Free Synthesis of Quinazolinone employing formic acid. ChemistrySelect. (Archived via Scribd). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-(Cyanomethyl)-3-fluorobenzonitrile

Welcome to the Technical Support Center. This guide is designed for scale-up chemists, researchers, and drug development professionals working with 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for scale-up chemists, researchers, and drug development professionals working with 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) . This compound is a critical building block for complex active pharmaceutical ingredients (APIs), including aldosterone synthase inhibitors and advanced heterocycles.

As a Senior Application Scientist, I have structured this portal to move beyond basic recipes. Here, we analyze the mechanistic causality behind common yield-limiting issues—such as over-bromination, intermediate hydrolysis, and product dimerization—and provide field-proven, self-validating protocols to overcome them.

Synthesis Workflow & Optimization Logic

The synthesis typically follows a two-step sequence: a radical bromination of 3-fluoro-4-methylbenzonitrile, followed by a nucleophilic cyanation. The diagram below maps the optimization logic required to maximize yield and suppress side reactions.

OptimizationLogic cluster_step1 Step 1: Radical Bromination cluster_step2 Step 2: Nucleophilic Cyanation SM 3-Fluoro-4-methylbenzonitrile (Starting Material) Batch Thermal Batch (AIBN/NBS) Yield: ~75% SM->Batch Flow Photochemical Flow (Blue Light) Yield: >90% SM->Flow Int 4-(Bromomethyl)-3-fluorobenzonitrile (Moisture-Sensitive Intermediate) Batch->Int Exothermic, High Dibromination Flow->Int High Selectivity, Scalable Homogeneous Homogeneous (DMF/KCN) Yield: ~78% Int->Homogeneous Biphasic Biphasic PTC (H2O/DCM + TBAB) Yield: ~88% Int->Biphasic Prod 4-(Cyanomethyl)-3-fluorobenzonitrile (Target Product) Homogeneous->Prod Dimerization & Degradation Risk Biphasic->Prod Suppresses Side Reactions

Workflow and optimization logic for 4-(Cyanomethyl)-3-fluorobenzonitrile synthesis.

Quantitative Data: Yield Optimization

To justify the methodological shifts in our protocols, review the comparative data below. Transitioning from thermal batch processes to photochemical flow and biphasic catalysis significantly improves both conversion and isolated yields.

Table 1: Optimization of Radical Bromination (Step 1)

MethodReagents / ConditionsConversionYieldKey Observation
Thermal BatchNBS (1.1 eq), AIBN, MeCN, 80 °C~85%75%Highly exothermic; prone to dibromination.
Photochemical FlowNBS (1.3 eq), Blue Light (40W), MeCN, 60 °C>99%>90%10 min residence time; >4:1 mono/di ratio.

Table 2: Optimization of Nucleophilic Cyanation (Step 2)

MethodReagents / ConditionsYieldKey Observation
HomogeneousKCN (1.2 eq), DMF, 40 °C78%Requires strict anhydrous conditions; dimerization risk.
Biphasic PTCNaCN (1.5 eq), H₂O/DCM, TBAB (5 mol%), RT88%Mild conditions; controlled basicity suppresses side reactions.

Troubleshooting & FAQs

Q1: Why is my yield of 4-(bromomethyl)-3-fluorobenzonitrile low, with high amounts of the dibrominated byproduct?

Mechanistic Causality: Radical bromination lacks inherent thermodynamic selectivity for monobromination. Once the first bromine is installed, the benzylic C–H bond dissociation energy remains similar, making the monobrominated product a competitive substrate for further halogenation. Solution: Transition from a thermal batch process to a photochemical continuous flow system. As demonstrated by [1], utilizing blue light in a flow reactor allows for precise control over photon flux and residence time. This kinetic control minimizes over-reaction, stabilizing the mono-to-dibromo ratio at >4:1 and pushing conversion beyond 99%.

Q2: My intermediate 4-(bromomethyl)-3-fluorobenzonitrile is degrading before Step 2. What is causing this?

Mechanistic Causality: The benzylic bromide is highly activated by the strongly electron-withdrawing cyano and fluoro groups on the aromatic ring. This makes the benzylic carbon extremely electrophilic and susceptible to rapid hydrolysis by adventitious water, forming 3-fluoro-4-(hydroxymethyl)benzonitrile [1]. Solution: The system must be kept strictly anhydrous during storage. If you are running the batch thermal route, tightly control the water content of your acetonitrile solvent (Karl Fischer titration < 500 ppm).

Q3: During the cyanation step, I get a dark, complex mixture with low yield. How can I improve the conversion to 4-(cyanomethyl)-3-fluorobenzonitrile?

Mechanistic Causality: The target product, 4-(cyanomethyl)-3-fluorobenzonitrile, contains highly acidic benzylic protons flanked by an aromatic ring and a cyano group. In a homogeneous system (like DMF/KCN), the strong basicity of the cyanide ion can deprotonate these protons, leading to rapid dimerization or polymerization (Thorpe-Ziegler type condensations). Solution: Utilize a biphasic Phase-Transfer Catalysis (PTC) system () [2]. By using a Water/Dichloromethane (DCM) mixture with Tetrabutylammonium bromide (TBAB), the cyanide ion is shuttled into the organic phase at a controlled, steady rate. This keeps the effective basicity in the organic phase low, heavily favoring nucleophilic substitution over deprotonation.

Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that the reaction dynamically confirms its own success before you proceed to the next step.

Protocol 1: Photochemical Continuous Flow Bromination (Step 1)

Objective: Synthesize 4-(bromomethyl)-3-fluorobenzonitrile with >90% yield.

  • Preparation: Prepare a solution of 3-fluoro-4-methylbenzonitrile (1.0 equiv) and N-bromosuccinimide (NBS, 1.3 equiv) in anhydrous acetonitrile (17 mL/g).

  • Flow Setup: Pump the mixture through a transparent fluorinated ethylene polymer (FEP) tubing reactor irradiated by a 40 W blue light source.

  • Parameters: Maintain the reactor temperature at 60 °C and set the flow rate to achieve a residence time of exactly 10 minutes.

  • Self-Validating Check (IPC 1): Sample the output stream at 5 minutes and 10 minutes for HPLC analysis. The system is validated when the starting material peak area is <1% and the ratio of monobrominated to dibrominated product stabilizes at >4:1.

  • Workup: Quench the collected output with a mild aqueous thiosulfate wash to neutralize residual bromine species, separate the organic layer, and concentrate under reduced pressure.

Protocol 2: Biphasic Nucleophilic Cyanation (Step 2)

Objective: Synthesize 4-(Cyanomethyl)-3-fluorobenzonitrile while suppressing dimerization.

  • Organic Phase: Dissolve 4-(bromomethyl)-3-fluorobenzonitrile (1.0 equiv) and Tetrabutylammonium bromide (TBAB, 5 mol%) in Dichloromethane (DCM) (10 mL/g).

  • Aqueous Phase: Dissolve Sodium Cyanide (NaCN, 1.5 equiv) in deionized water (10 mL/g). Caution: Highly toxic. Perform in a well-ventilated fume hood.

  • Reaction: Combine the two phases and stir vigorously (≥800 rpm) at room temperature for 4–6 hours.

  • Self-Validating Check (IPC 2): Pause stirring. The biphasic mixture must immediately separate into two distinct, clear layers, validating that the catalyst is effectively partitioning the phases. Perform TLC (Hexane:EtOAc 3:1); the reaction is complete when the benzylic bromide (higher Rf​ ) is entirely consumed, replaced by the highly UV-active cyanomethyl product (lower Rf​ ).

  • Workup: Separate the phases. Wash the organic layer thoroughly with water (3 × 5 mL/g) to remove all traces of TBAB and residual cyanide. Dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the target product.

References

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Liu, S., & Zhu, W. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research (Biomed J Sci & Tech Res), 45(4). URL:[Link]

Optimization

Technical Support Center: Optimizing the Benzylic Bromination of 3-Fluoro-4-methylbenzonitrile

Welcome to the Technical Support Center. The Wohl-Ziegler bromination of 3-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-3-fluorobenzonitrile is a foundational transformation in pharmaceutical synthesis[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The Wohl-Ziegler bromination of 3-fluoro-4-methylbenzonitrile to yield 4-(bromomethyl)-3-fluorobenzonitrile is a foundational transformation in pharmaceutical synthesis[1]. While the free-radical mechanism is conceptually straightforward, it is highly sensitive to reaction parameters. This guide provides field-proven troubleshooting strategies to mitigate common side reactions—such as dibromination, electrophilic aromatic substitution (ring bromination), and thermal runaway.

Diagnostic Matrix: Quantitative Reaction Parameters

To establish a self-validating system, ensure your reaction parameters strictly align with the optimal conditions outlined below. Deviations are the primary cause of side reactions.

Reaction ParameterRecommended Value / ChoiceOut-of-Spec RangeObserved Side Reaction / Consequence
Solvent Anhydrous Acetonitrile (ACN) or 1,2-Dichloroethane (DCE)Moisture > 0.1%Ionic ring bromination, nitrile hydrolysis
Temperature 70–74 °C> 80 °CExothermic runaway, increased dibromination
NBS Addition Rate Portion-wise (e.g., over 2-4 hours)Bolus / All-at-onceThermal spike, loss of regioselectivity
Initiator Loading 1–5 mol% AIBN or Photobromination> 10 mol%Accelerated radical flux, over-bromination
NBS Purity Recrystallized (Low Br2/HBr)High Br2/HBr impurityUnpredictable reaction rates, bis-halogenation[2]
Troubleshooting Logic & Workflow

G Start Bromination of 3-Fluoro-4-methylbenzonitrile Q1 Issue: High Dibromination? Start->Q1 Q2 Issue: Aromatic Ring Bromination? Start->Q2 Q3 Issue: Exothermic Runaway? Start->Q3 A1 Cause: Excess Br• radicals. Solution: Portion-wise NBS, Check NBS purity. Q1->A1 Target Optimal Yield: 4-(Bromomethyl)-3-fluorobenzonitrile A1->Target A2 Cause: Ionic Br2 formation. Solution: Anhydrous solvent (ACN/DCE), Exclude moisture. Q2->A2 A2->Target A3 Cause: Rapid radical propagation. Solution: T control (70-74°C), Step-wise reagent addition. Q3->A3 A3->Target

Troubleshooting logic for benzylic bromination side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing significant amounts of the dibrominated byproduct (4-(dibromomethyl)-3-fluorobenzonitrile)? A1: Over-bromination at the benzylic carbon is the most common side reaction in Wohl-Ziegler protocols[2]. This occurs when the localized concentration of bromine radicals (Br•) exceeds the rate of mono-bromination, driving the equilibrium toward bis-halogenation.

  • Mechanistic Causality: The reaction relies on a low, steady-state concentration of molecular bromine (Br2), which is generated in situ by the ionic reaction of N-bromosuccinimide (NBS) with the HBr byproduct[3]. If NBS is added too rapidly, or if the NBS lot contains elevated levels of Br2/HBr impurities, the radical "feeding frenzy" accelerates uncontrollably[2].

  • Solution:

    • Portion-wise Addition: Never add NBS as a single bolus. Add it in controlled portions over 2-4 hours to maintain a low[Br2].

    • Reagent Quality: Use freshly recrystallized NBS. Yellow or orange NBS indicates high Br2 content, which will ruin selectivity.

Q2: My reaction profile shows aromatic ring bromination instead of benzylic substitution. How do I fix this? A2: Aromatic ring bromination indicates that your reaction mechanism has shifted from a free-radical pathway to an electrophilic aromatic substitution (EAS) pathway.

  • Mechanistic Causality: The presence of moisture in the solvent or reactor facilitates the formation of hypobromous acid or other ionic bromine species. These ionic species are potent electrophiles that will attack the aromatic ring, despite the deactivating nature of the nitrile and fluoro groups.

  • Solution: Ensure your solvent (Acetonitrile or 1,2-Dichloroethane) has a water content of <0.1% (verify via Karl Fischer titration). Always run the reaction under a continuous sweep of dry nitrogen or argon.

Q3: The reaction temperature spikes dangerously upon the addition of NBS. How can I control this exotherm? A3: The propagation step of the radical chain reaction is highly exothermic.

  • Mechanistic Causality: When AIBN (Azobisisobutyronitrile) cleaves to form cyanoisopropyl radicals, the subsequent abstraction of the benzylic hydrogen and reaction with Br2 releases significant thermal energy[1]. If a large amount of NBS is present, the rapid cascade of radical propagation causes a thermal runaway.

  • Solution: Maintain the batch temperature strictly between 70–74 °C. The portion-wise addition of NBS acts as the kinetic rate-limiting step, mitigating the exothermic effects and allowing the reactor's cooling system to maintain isothermal conditions.

Validated Experimental Protocol: Mono-Bromination of 3-Fluoro-4-methylbenzonitrile

This self-validating protocol is optimized for high regioselectivity and safety, utilizing 1,2-Dichloroethane (DCE) or Acetonitrile (ACN) to replace legacy, highly toxic solvents like Carbon Tetrachloride (CCl4)[1][4].

Step 1: Reactor Preparation Thoroughly dry a jacketed glass reactor. Purge with dry Nitrogen for 15 minutes. Ensure the condenser is connected to a scrubber system, as trace HBr gas will be evolved during the reaction.

Step 2: Reagent Loading Charge the reactor with anhydrous 1,2-Dichloroethane (DCE) or Acetonitrile (ACN) (approximately 6 volumes relative to the starting material). Add 3-fluoro-4-methylbenzonitrile (1.0 equivalent) and Azobisisobutyronitrile (AIBN) (0.05 equivalents)[1]. Stir to achieve a homogeneous solution.

Step 3: Initiation Gradually heat the reaction mixture to 70–74 °C. Do not exceed 75 °C to prevent rapid, uncontrolled decomposition of AIBN.

Step 4: Controlled Bromination Weigh out N-Bromosuccinimide (NBS) (1.05 to 1.1 equivalents). Begin portion-wise addition of NBS over a period of 2 to 4 hours. Monitor the internal temperature continuously; pause the addition immediately if the temperature exceeds 74 °C.

Step 5: Reaction Monitoring After the final NBS addition, maintain the temperature at 70–74 °C for an additional 1-2 hours. Monitor the reaction via GC-MS or TLC. The reaction is visually self-indicating to some extent: the dense NBS solid at the bottom will be consumed, and the less dense succinimide byproduct will float to the surface[5].

Step 6: Workup and Isolation Cool the reaction mixture to 0–5 °C to fully precipitate the succinimide byproduct. Filter the mixture and wash the filter cake with a minimal amount of cold solvent[1][5]. Concentrate the filtrate under reduced pressure. The crude 4-(bromomethyl)-3-fluorobenzonitrile can be carried forward directly or purified via recrystallization.

References
  • Chemistry Steps. Benzylic Bromination. Chemistry Steps.[Link]

  • Organic Process Research & Development. Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. [Link]

  • European Patent Office.EP2471769A1 - Process for preparing a benzonitrile derivative.
  • Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. [Link]

  • Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

  • r/OrganicChemistry. Trouble with NBS bromination. Reddit. [Link]

Sources

Troubleshooting

Techniques for the purification of impure benzonitrile compounds.

Welcome to the Technical Support Center for Nitrile Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexplained yield drops, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitrile Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who experience unexplained yield drops, chromatographic streaking, or side reactions when using benzonitrile as a solvent or synthetic intermediate.

In the vast majority of these cases, the root cause is compromised solvent integrity. While benzonitrile is an excellent, moderately polar aprotic solvent, its cyano group (-CN) is chemically vulnerable to the environment. This guide deconstructs the mechanisms of benzonitrile degradation and provides field-proven, self-validating protocols to restore your reagents to spectroscopic or electrochemical grade.

Part 1: The Chemistry of Benzonitrile Impurities

To purify a compound effectively, you must first understand the causality of its contamination. Benzonitrile ( C6​H5​CN ) is a lipophilic liquid at room temperature[1]. However, it is highly susceptible to acid- or base-catalyzed hydrolysis[2].

When exposed to atmospheric moisture or aqueous workup conditions over time, the nitrile group hydrates to form benzamide ( C6​H5​CONH2​ ). If the hydrolysis continues, the amide is further cleaved to yield benzoic acid ( C6​H5​COOH ) and ammonia[2][3]. This degradation pathway is the primary source of the white, crystalline precipitates often observed in aging bottles of benzonitrile.

Degradation Nitrile Benzonitrile (Target Liquid) Amide Benzamide (Intermediate Solid) Nitrile->Amide Hydrolysis (H+ or OH-, H2O) Acid Benzoic Acid (Final Degradant) Amide->Acid Hydrolysis (H+ or OH-, H2O)

Caption: Primary degradation pathway of benzonitrile via sequential hydrolysis.

Part 2: Troubleshooting Guide & FAQs

Q1: My benzonitrile has a white precipitate. What is it, and how do I remove it? A: The precipitate is almost certainly a mixture of benzamide and benzoic acid[3]. Because benzoic acid is acidic ( pKa​ 4.2)[4], it can be easily removed by washing the crude liquid with a mild aqueous base (like sodium bicarbonate), which converts it into water-soluble sodium benzoate[5]. Benzamide, however, is essentially neutral and must be separated via distillation.

Q2: Why shouldn't I use strong acids or bases (like NaOH) during the washing step? A: Using strong reagents like Sodium Hydroxide ( NaOH ) or concentrated Hydrochloric Acid ( HCl ) will actively catalyze the hydrolysis of your benzonitrile product[3]. You will inadvertently convert your product into more benzamide and benzoic acid. Always use mild, dilute reagents (e.g., 1MHCl or saturated NaHCO3​ ) to protect the nitrile group[5].

Q3: What is the optimal drying agent for benzonitrile? A: Anhydrous Magnesium Sulfate ( MgSO4​ ) or Calcium Chloride ( CaCl2​ ) are excellent for removing bulk water[5]. For ultra-dry, electrochemical-grade benzonitrile, distillation over Phosphorus Pentoxide ( P2​O5​ ) is the gold standard[5][6]. Avoid Calcium Hydride ( CaH2​ ), as reactive hydrides can sometimes cause decomposition or side reactions with the nitrile carbon[5].

Q4: How do I separate benzonitrile from unreacted starting materials like toluene? A: Fractional or vacuum distillation is required. Toluene boils at 110 °C, while benzonitrile boils at 191 °C[1]. This massive boiling point differential makes separation highly efficient under reduced pressure.

Part 3: Quantitative Physicochemical Data

To design a self-validating purification system, you must leverage the physicochemical differences between your target and its impurities. The table below summarizes the critical data used to isolate benzonitrile.

PropertyBenzonitrile (Target)Benzamide (Impurity)Benzoic Acid (Impurity)
Formula C6​H5​CN C6​H5​CONH2​ C6​H5​COOH
State at RT Colorless LiquidWhite SolidWhite Solid
Boiling Point 191 °C[1]288 °C[7]250 °C[8]
Melting Point -13 °C[1]128-130 °C[7]122 °C[8]
Water Solubility ~2 g/L (25 °C)[1]~13.5 g/L (20 °C)[9]~3.4 g/L (25 °C)[8]
pKa​ ~ -10 (protonated)[10]~ 13[7]4.2[4]

Part 4: Standard Operating Procedures (SOPs)

The following workflow combines chemical extraction (to remove acids/amines) with physical distillation (to remove amides/solvents).

Workflow Start Crude Benzonitrile (Contains Acids, Amines, Water) BaseWash Wash with sat. NaHCO3 (Removes Benzoic Acid) Start->BaseWash AcidWash Wash with 1M HCl (Removes Amines) BaseWash->AcidWash BrineWash Wash with sat. NaCl (Removes Bulk Water) AcidWash->BrineWash Drying Dry over Anhydrous MgSO4 (Removes Trace Water) BrineWash->Drying Distillation Vacuum Distill over P2O5 (Separates Benzamide & Solvents) Drying->Distillation Pure Purified Benzonitrile (>99.5% Purity) Distillation->Pure

Caption: End-to-end purification workflow for isolating electrochemical-grade benzonitrile.

SOP 1: Liquid-Liquid Extraction (Acid/Base Impurity Removal)

Causality: This step exploits pKa​ differentials to ionize impurities, forcing them into the aqueous phase while the lipophilic benzonitrile remains in the organic phase[5].

  • Dilution: Dissolve the crude benzonitrile in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) to facilitate clean phase separation.

  • Base Wash (Acid Removal): Transfer to a separatory funnel. Add an equal volume of saturated aqueous NaHCO3​ . Self-Validation Checkpoint: Vent the funnel frequently. If benzoic acid is present, you will hear/feel CO2​ gas evolving as the acid is neutralized. Drain and discard the aqueous layer.

  • Acid Wash (Amine Removal): Add an equal volume of 1MHCl to the organic layer. Stopper, invert, and gently rock to mix. Drain and discard the aqueous layer[5].

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to pull bulk emulsion water out of the organic phase via osmotic pressure.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO4​ iteratively. Self-Validation Checkpoint: Stop adding when the drying agent stops clumping and flows freely "like a snow globe" when swirled.

  • Concentration: Filter off the hydrated MgSO4​ and remove the volatile organic extraction solvent using a rotary evaporator.

SOP 2: Vacuum Distillation (Amide & Solvent Separation)

Causality: Benzamide cannot be washed out easily, but its boiling point (288 °C) is nearly 100 °C higher than benzonitrile (191 °C). Vacuum distillation prevents thermal degradation of the nitrile while perfectly separating these components[5].

  • Preparation: Transfer the concentrated, washed benzonitrile to a round-bottom distillation flask. Add a small catalytic amount of Phosphorus Pentoxide ( P2​O5​ ) to act as a rigorous, non-basic drying agent[5].

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Ensure all ground-glass joints are properly greased to maintain a high vacuum.

  • Degassing: Apply the vacuum slowly before heating to degas the liquid, preventing violent bumping.

  • Distillation: Heat the flask gradually. Discard the initial fore-run, which will contain residual volatile solvents (like toluene or ether) and trace water.

  • Collection: Collect the main fraction. Under a standard laboratory vacuum (e.g., 10 mmHg), benzonitrile will distill at approximately 69 °C. The high-boiling benzamide and P2​O5​ polymers will remain safely behind in the distillation pot.

References

  • Wikipedia Contributors. "Benzonitrile." Wikipedia. Available at:[Link]

  • Wikipedia Contributors. "Benzoic acid." Wikipedia. Available at:[Link]

  • LookChem. "Benzoylamide (Benzamide)." LookChem. Available at: [Link]

  • Ataman Kimya. "Benzonitrile Applications and Production." Ataman Kimya. Available at:[Link]

  • IIT Kanpur. "Chemistry Benzoic Acid." SATHEE - IIT Kanpur. Available at: [Link]

  • National Academic Digital Library of Ethiopia. "Electrochemistry in Nonaqueous Solutions." Ethernet.edu.et. Available at:[Link]

  • Grokipedia. "Benzonitrile Properties." Grokipedia. Available at:[Link]

Sources

Optimization

Technical Support Center: C–CN Bond Activation of Fluorinated Benzonitriles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the cleavage of kinetically inert and thermodynamically stable C–C σ-bonds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the cleavage of kinetically inert and thermodynamically stable C–C σ-bonds. While the oxidative addition of unstrained C–CN bonds in nitriles is a powerful exception to standard C–C activation limits, it is a highly nuanced process[1].

This guide is designed to troubleshoot the most common bottlenecks encountered when using zerovalent nickel catalysts for the C–CN bond activation of fluorinated benzonitriles. It bridges theoretical principles with field-proven, self-validating experimental protocols.

Mechanistic Overview

Before troubleshooting, it is critical to understand the reaction pathway. The activation proceeds via an initial kinetic intermediate (the η2-nitrile complex) which must overcome an activation barrier to reach the thermodynamically favored oxidative addition product[2].

Mechanism Ni_Pre Precatalyst [Ni(dippe)(μ-H)]2 Ni_Active Active Catalyst [Ni(dippe)] (Ni^0) Ni_Pre->Ni_Active -H2 (Thermal) Eta2 η2-Nitrile Complex (Kinetic Intermediate) Ni_Active->Eta2 Substrate Fluorinated Benzonitrile Substrate->Eta2 OxAdd C-CN Activation Product [(dippe)Ni(Ar)(CN)] Eta2->OxAdd Oxidative Addition (Thermodynamic Sink)

Reaction pathway for Ni(0)-mediated C-CN bond activation of fluorinated benzonitriles.

Frequently Asked Questions & Troubleshooting

Q1: My reaction stalls at the intermediate stage. Why isn't the oxidative addition proceeding?

Causality & Diagnosis: The equilibrium between the η2-nitrile complex and the final C–CN bond activation product is heavily dictated by the substrate's substitution pattern—specifically, the "Ortho-Fluoro Effect" [3]. Ortho-fluorine substituents significantly stabilize the oxidative addition product thermodynamically compared to the intermediate. If you are using a substrate with only meta- or para-fluorine substituents, the thermodynamic driving force may be insufficient to push the equilibrium forward[3].

Data Presentation: Thermodynamic Stabilization by Fluoro Substituents The following table summarizes the stabilization energy provided per fluorine atom relative to the η2-nitrile complex[3].

Substituent PositionSolvent EnvironmentStabilization Energy (kcal/mol per F group)
Ortho-Fluoro (o-F) THF (Polar)-6.6
Ortho-Fluoro (o-F) Toluene (Nonpolar)-6.5
Meta-Fluoro (m-F) THF (Polar)-1.8
Meta-Fluoro (m-F) Toluene (Nonpolar)-1.6

Recommendation: Redesign your substrate to include at least one ortho-fluorine to act as a thermodynamic sink for the reaction.

Q2: I am using 2,6-difluorobenzonitrile (two ortho-fluorines), but the conversion is extremely slow. Is my catalyst dead?

Causality & Diagnosis: Not necessarily. While having two ortho-fluorines provides the maximum thermodynamic stabilization for the final product, it also introduces severe steric hindrance [1]. This steric bulk raises the kinetic activation barrier for the C–C bond cleavage step. The phenyl ring in the resulting complex must twist almost perpendicular (average twist angle of ~86.34°) to the square plane of the nickel complex to accommodate the bulk[4].

Recommendation: You must apply extended thermal activation. Do not discard the reaction prematurely. See the validated protocol below for handling sterically hindered substrates.

Q3: Does the choice of solvent actually matter for this specific C–C cleavage?

Causality & Diagnosis: Yes. The resulting C–CN bond cleavage products are highly polar[5]. Density Functional Theory (DFT) calculations and experimental benchmarking confirm that polar solvents like Tetrahydrofuran (THF) stabilize the C–CN bond activation products more effectively than nonpolar solvents like toluene[2][4].

Validated Experimental Protocol: C–CN Activation of Sterically Hindered Nitriles

To ensure a self-validating system, this protocol utilizes in-situ 31 P NMR tracking. This allows you to verify the generation of the active catalyst, the formation of the kinetic intermediate, and the final oxidative addition without relying on blind end-point assays[2].

Workflow for the Activation of 2,6-Difluorobenzonitrile using [Ni(dippe)]:

  • Precatalyst Preparation (Glovebox):

    • Weigh out the precatalyst [Ni(dippe)(μ-H)]2 (where dippe = 1,2-bis(diisopropylphosphino)ethane).

    • Dissolve the precatalyst in dry, degassed THF- d8​ in a J. Young NMR tube.

  • Substrate Addition:

    • Add 1.0 equivalent of 2,6-difluorobenzonitrile to the solution.

  • Validation of the Kinetic Intermediate:

    • Acquire a 31 P{ 1 H} NMR spectrum at room temperature.

    • Self-Validation Checkpoint: You should observe the complete formation of the intermediate (dippe)Ni(η2-2,6-F2-C6H3CN). This is confirmed by a distinct pair of doublets at δ 68.4 and 78.8 ppm ( JP–P​ = 67 Hz)[2].

  • Thermal Activation:

    • Transfer the sealed J. Young tube to a heating block set to 70 °C .

    • Note on Kinetics: Due to the steric hindrance of the 2,6-difluoro substitution, the kinetic barrier is high. Continuous heating for up to 1 month may be required for complete conversion[2].

  • Validation of the Oxidative Addition Product:

    • Periodically monitor the reaction via 31 P{ 1 H} NMR.

    • Self-Validation Checkpoint: The successful formation of the C–CN cleaved product, (dippe)Ni(2,6-F2-C6H3)(CN), is confirmed when the intermediate signals disappear and are replaced by a doublet at δ 79.5 ppm ( JP–P​ = 32 Hz) and a doublet of triplets at δ 87.5 ppm ( JP–P​ = 32 Hz, JP–F​ = 9 Hz)[2].

Troubleshooting Logic Tree

Use the following diagnostic tree to systematically resolve low-yield issues in your C-CN activation workflows.

Troubleshooting Start Issue: Low Yield of C-CN Activation Product CheckSolvent Check Solvent Polarity Start->CheckSolvent CheckSubstrate Analyze Substrate Substitution Start->CheckSubstrate SolventTHF Use THF (Polar) to stabilize product CheckSolvent->SolventTHF SubstrateOrtho Ensure o-Fluoro groups are present (-6.6 kcal/mol) CheckSubstrate->SubstrateOrtho StericCheck Check for excessive steric hindrance (e.g. 2,6-F2) CheckSubstrate->StericCheck Heat Increase reaction time/temp (e.g., 70°C for extended time) StericCheck->Heat

Troubleshooting logic tree for addressing low conversion in C-CN bond activation.

References

  • Investigation of the C—CN Bond Activation of Fluorinated Benzonitriles with [Ni(dmpe)] and Dft Benchmarking Study with [Ni(dippe)] ProQuest
  • Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel Organometallics - ACS Public
  • ortho-Fluoro or ortho Effect?

Sources

Troubleshooting

Technical Support Center: Solvent Effects on Benzonitrile Reactivity

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting solvent-dependent anomalies in benzonitrile transformations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting solvent-dependent anomalies in benzonitrile transformations. By understanding the thermodynamic and kinetic causality behind solvent choices, you can optimize yields in hydrolysis, reduction, and nucleophilic addition workflows.

Section 1: Hydrolysis Troubleshooting & FAQs

Q: Why is my benzonitrile hydrolysis stalling in dilute sulfuric acid, but proceeding rapidly in concentrated acid? A: The kinetics of benzonitrile hydrolysis are highly dependent on the solvent's acid concentration due to a shift in the rate-determining step (RDS). In dilute sulfuric acid (e.g., 10.0 M), the protonation of the nitrile nitrogen is slower than the subsequent nucleophilic addition of water. However, in highly concentrated sulfuric acid (18.2 M), the availability of free water drops significantly. Under these conditions, the solvent environment changes such that 9 to 12 molecules of sulfuric acid solvate the transition state, replacing water[1]. Consequently, the addition of the nucleophile (likely the hydrogen sulfate ion) becomes the rate-determining step. Adjusting your acid concentration directly dictates which mechanistic pathway governs the reaction rate[1].

Q: How does the solvent dielectric constant in subcritical/supercritical water affect benzonitrile hydrolysis? A: As water approaches supercritical conditions (above 374 °C and 22.1 MPa), its dielectric constant drops dramatically from ~80 D to ~2 D, making it behave much like a non-polar organic solvent[2]. This drastically alters the solubility profile of benzonitriles and the stabilization of polar transition states. If your hydrolysis is failing under hydrothermal conditions, it is likely because the ionic product of water has shifted. You must optimize the temperature to balance the need for a high ionic product (which peaks around 250 °C) and the desired dielectric constant for substrate solubility[2].

Section 2: Catalytic & Electrochemical Reduction

Q: When using Pd/Al₂O₃ and formic acid for benzonitrile reduction, why am I getting low yields in DMF compared to alcohols? A: Protonic solvents actively participate in the hydrogen transfer mechanism when using formic acid (FA) as a hydrogen source. Aprotic solvents like DMF or ethyl acetate fail to stabilize the polar intermediates during the reduction of the nitrile group[3]. Switching to a protonic solvent like 2-propanol (2-PrOH) or ethanol (EtOH) significantly enhances reactivity. For instance, using 2-PrOH with a Pd/Al₂O₃ catalyst yields up to 88% benzylamine with 97% selectivity[3]. Note: Avoid using an excessive amount of FA, as it can poison the catalyst and decrease the product yield[3].

Q: In the electrohydrogenation of benzonitrile to benzylamine, what solvent/electrolyte system maximizes Faradaic efficiency? A: The optimal solvent system for this transformation is a 70:30 mixture of H₂O/CH₃CN with 0.5 M KCl at a neutral pH[4]. Purely aqueous systems suffer from low substrate solubility, while excessive organic solvent increases electrical resistance. Furthermore, substrate concentration is critical. At highly diluted concentrations (e.g., 15 mM), the Faradaic Efficiency (FE) drops to as low as 19% because the limited availability of reactant molecules near the electrode surface leads to competing hydrogen evolution reactions[4]. Increasing the benzonitrile concentration ensures that the electrons transferred from the Cu-Ag electrode are efficiently utilized for electrohydrogenation[4].

Section 3: Nucleophilic Addition & Cyclization

Q: Why does my Me₃Al-mediated nucleophilic addition to benzonitrile fail in THF but succeed in Toluene? A: The Me₃Al-mediated domino nucleophilic addition and intramolecular cyclization of 2-(2-oxo-2-phenylethyl)benzonitriles relies heavily on the coordinating ability of the solvent. Coordinating solvents like THF or dioxane strongly solvate the Lewis acidic Me₃Al, dampening its ability to activate the nitrile carbon[5]. Toluene, being a non-coordinating aromatic solvent, leaves the Me₃Al fully available to coordinate with the nitrile, facilitating the nucleophilic attack by the amine[5]. Additionally, toluene's boiling point allows for optimal reflux temperatures (~110 °C), which provides the necessary thermal energy to overcome the stability of the C≡N triple bond[5].

Quantitative Data Summaries

Table 1: Solvent Effects on Pd/Al₂O₃ Catalyzed Reduction of Benzonitrile

Solvent Type Specific Solvent Conversion (%) Selectivity (%) Yield (%)
Protonic 2-Propanol (2-PrOH) 90 97 88
Protonic Ethanol (EtOH) High 87 76
Aprotic DMF Low Low Low

| Aprotic | Ethyl Acetate | Low | Low | Low |

Table 2: Optimization of Electrohydrogenation of Benzonitrile (Cu-Ag Electrode, -20 mA/cm²)

Solvent / Electrolyte BZN Concentration Faradaic Efficiency (FE) Observation
70:30 H₂O/CH₃CN, 0.5 M KCl 15 mM 19% Competing hydrogen evolution

| 70:30 H₂O/CH₃CN, 0.5 M KCl | 45 mM | High | Optimal substrate availability |

Experimental Protocols

Protocol 1: Additive-Free Reduction of Benzonitrile using Formic Acid
  • Preparation: In a 20 mL pressure-proof glass tube, add 1.0 mmol of benzonitrile.

  • Catalyst & Solvent: Add 50 mg of 5 wt% Pd/Al₂O₃ catalyst and 5.0 mL of 2-propanol (2-PrOH).

  • Hydrogen Source: Carefully add 3.0 mmol of Formic Acid (FA). Critical: Do not exceed this ratio, as excess FA decreases yield.

  • Purging: Purge the reaction vessel with a steady flow of nitrogen gas for 5 minutes to remove atmospheric oxygen.

  • Reaction: Seal the tube and heat to 100 °C under continuous stirring (500 rpm) for 6 hours.

  • Workup: Cool to room temperature, filter the mixture to recover the heterogeneous Pd/Al₂O₃ catalyst (which can be reused up to three times), and concentrate the filtrate under reduced pressure to isolate benzylamine.

Protocol 2: Electrohydrogenation of Benzonitrile to Benzylamine
  • Electrolyte Preparation: Prepare a 0.5 M KCl solution in a 70:30 (v/v) mixture of H₂O and Acetonitrile (CH₃CN) to ensure neutral pH and substrate solubility.

  • Cell Setup: Use an undivided electrochemical cell equipped with a Copper-Silver (Cu-Ag) cathode and a suitable anode.

  • Substrate Addition: Add benzonitrile to achieve a concentration of at least 45 mM. (Avoid concentrations ≤15 mM to prevent low Faradaic efficiency).

  • Electrolysis: Apply a constant current density of -20 mA/cm² for 4 hours at room temperature.

  • Monitoring: Monitor the reaction via GC-MS or HPLC to confirm the conversion of benzonitrile to benzylamine without significant side-product formation.

Visualizations

Hydrolysis_Pathway A Benzonitrile (Substrate) B 10.0 M H2SO4 Protonation is RDS A->B Dilute Acid C 18.2 M H2SO4 Nucleophilic Add. is RDS A->C Conc. Acid D Benzamide (Product) B->D Fast Nucleophilic Attack C->D Fast Protonation

Mechanistic divergence of benzonitrile hydrolysis based on sulfuric acid solvent concentration.

Electrohydrogenation_Workflow S1 Step 1: Solvent Prep 70:30 H2O/CH3CN + 0.5 M KCl S2 Step 2: Substrate Add Benzonitrile (≥ 45 mM) S1->S2 S3 Step 3: Electrolysis Cu-Ag Electrode at -20 mA/cm² S2->S3 S4 Step 4: Isolation Extract Benzylamine S3->S4

Step-by-step workflow for the electrohydrogenation of benzonitrile to benzylamine.

References

  • Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry.[Link]

  • Reactions in Hydrothermal and Supercritical Water. ResearchGate.[Link]

  • Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. MDPI.[Link]

  • Electrohydrogenation of Benzonitrile into Benzylamine under Mild Aqueous Conditions. ACS Sustainable Chemistry & Engineering.[Link]

  • Me₃Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines. D-NB.[Link]

Sources

Optimization

Core Mechanistic Pathway: The Root of Chemoselectivity Issues

Welcome to the Technical Support Center for Catalytic Nitrile Reductions . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chemose...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Nitrile Reductions . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex chemoselectivity challenges inherent in reducing nitriles to primary amines.

This center is structured to provide mechanistic insights, actionable troubleshooting, self-validating experimental protocols, and data-driven catalyst selection matrices.

Before troubleshooting, it is critical to understand the causality behind reaction failures. The reduction of a nitrile does not proceed directly to an amine; it passes through a highly reactive imine intermediate . If the newly formed primary amine acts as a nucleophile and attacks this intermediate imine, it forms a secondary imine (enamine), which is subsequently reduced to an unwanted secondary amine[1].

Mechanism N Nitrile (R-CN) I Imine Intermediate (R-CH=NH) N->I + H2 PA Primary Amine (R-CH2-NH2) I->PA + H2 SI Secondary Imine (R-CH=N-CH2-R) I->SI + Primary Amine - NH3 SA Secondary Amine ((R-CH2)2NH) SI->SA + H2

Mechanistic pathway of nitrile reduction and secondary amine formation.

Section 1: FAQ - Catalyst Selection & Chemoselectivity

Q1: Why am I getting large amounts of "dimer-like" secondary amines when using Palladium on Carbon (Pd/C) in methanol? A: Pd/C is highly active but notoriously poor at suppressing the condensation pathway[2]. Palladium strongly adsorbs the imine intermediate, increasing its residence time on the catalyst surface. This provides ample opportunity for the newly formed primary amine to attack it. To prevent this, you must either switch to a different catalyst (like Raney Cobalt) or run the Pd/C reaction in an acidic medium to protonate the primary amine, rendering it non-nucleophilic[2].

Q2: How do I choose between Raney Nickel and Raney Cobalt? A: While both are Group 10/9 heterogeneous catalysts, Raney Cobalt is significantly more regioselective for primary amine production[1][3]. Cobalt has a lower binding affinity for the intermediate imine, allowing it to be rapidly hydrogenated to the primary amine before condensation can occur. Raney Nickel is more prone to yielding mixtures unless heavily saturated with ammonia[3].

Q3: I have a reducible functional group (e.g., an alkene or halogen) on my molecule. How do I prevent over-reduction? A: High-pressure hydrogenation will likely destroy sensitive functional groups. You should pivot to chemoselective homogeneous catalysis. Excellent alternatives include Sodium Borohydride (NaBH₄) paired with catalytic CoCl₂ (which generates cobalt boride in situ)[1], or using Tris(pentafluorophenyl)borane [B(C₆F₅)₃] catalyzed hydrosilylation, which allows for highly tunable chemoselectivity based on the steric bulk of the silane used[4].

DecisionTree Start Select Nitrile Reduction Strategy Q1 Are sensitive groups present? (e.g., C=C, -NO2, Halogens) Start->Q1 Hetero Heterogeneous Hydrogenation Q1->Hetero No Homo Chemoselective Reduction Q1->Homo Yes RaneyCo Raney Cobalt with NH3/MeOH Hetero->RaneyCo High 1° Amine Selectivity NaBH4 NaBH4 / CoCl2 or B(C6F5)3 Homo->NaBH4 Mild & Tolerant

Decision tree for selecting the optimal nitrile reduction catalyst.

Section 2: Troubleshooting Common Experimental Failures

SymptomRoot Cause AnalysisCorrective Action
Complete reaction stalling / Incomplete conversion Catalyst poisoning. Nitriles synthesized via Rosenmund-von Braun or substitution often contain trace sulfur or cyanide impurities that strongly coordinate to and deactivate transition metals.Purify the starting nitrile via vacuum distillation or passing it through a short silica plug prior to reduction. Alternatively, increase the catalyst loading.
Boc-deprotection during reduction Harsh reductive conditions or overly acidic additives used to suppress dimerization can cleave acid-sensitive protecting groups like Boc.Use mild reducing agents such as LiAlH₄ in ether, or switch to a homogeneous Cobalt pincer complex which operates under milder conditions[2][5].
Formation of tertiary amines Extreme lack of ammonia in the system combined with high temperatures, allowing the secondary amine to undergo a second cycle of enamine condensation[1].Saturate the solvent with NH₃ gas or use 7M NH₃ in Methanol. Lower the reaction temperature to 25–40°C.

Section 3: Quantitative Catalyst Comparison Matrix

Use this table to benchmark your catalyst choice against your specific substrate requirements.

Catalyst System1° Amine SelectivityFunctional Group ToleranceTypical ConditionsMechanistic Notes
Raney Cobalt ExcellentLow (Reduces alkenes, nitro)H₂ (50-100 psi), NH₃/MeOH, 50°CSuperior to Raney Ni for 1° amines; lower imine binding affinity[1].
Pd/C + Acid ModerateVery Low (Hydrogenolysis risk)H₂ (1 atm), MeOH/AcOH, RTAcid protonates the primary amine, preventing nucleophilic attack[2].
NaBH₄ / CoCl₂ Very GoodHigh (Tolerates halogens)MeOH, 0°C to RTGenerates active Co₂B in situ; mild alternative to high-pressure H₂[1].
B(C₆F₅)₃ / Silanes ExcellentVery HighCHCl₃, RTMetal-free; chemoselectivity is tuned by silane bulkiness[4].
Ammonia-Borane / TiCl₄ ExcellentHighDiethyl ether, RTAffords negligible side products; simple acid-base workup[6].

Section 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints to confirm success at intermediate stages.

Protocol A: Highly Selective Hydrogenation using Raney Cobalt

Best for robust aliphatic and aromatic nitriles without sensitive functional groups.

  • Substrate Preparation: Dissolve 10 mmol of the nitrile in 30 mL of 7M NH₃ in Methanol.

    • Self-Validation Checkpoint: Test the solution with pH paper. A strongly basic reading confirms sufficient ammonia saturation, which is mechanistically required to shift the equilibrium away from secondary imine formation via Le Chatelier's principle.

  • Catalyst Handling: Carefully wash 1.0 g of Raney Cobalt slurry with methanol (3 x 10 mL) under an inert argon atmosphere to remove water. Caution: Pyrophoric.

  • Reaction Execution: Transfer the solution and catalyst to a high-pressure Parr reactor. Pressurize with H₂ gas to 70 psi and heat to 50°C with vigorous stirring.

  • Monitoring: Monitor the hydrogen pressure drop.

    • Self-Validation Checkpoint: Do not rely solely on pressure. Pull an aliquot and analyze via FT-IR spectroscopy. The reaction is complete only when the sharp -C≡N stretch at ~2250 cm⁻¹ completely disappears. If a peak at ~1650 cm⁻¹ (C=N) is visible, the intermediate imine is still present; continue reacting.

  • Workup: Vent the reactor, filter the mixture through a pad of Celite under argon, and concentrate the filtrate in vacuo.

Protocol B: Mild Chemoselective Reduction with NaBH₄/CoCl₂

Best for substrates with reducible halogens, alkenes, or sensitive protecting groups.

  • System Setup: In a round-bottom flask, dissolve 5 mmol of the nitrile and 10 mmol of CoCl₂·6H₂O in 40 mL of methanol. Cool the mixture to 0°C in an ice bath.

  • Catalyst Generation & Reduction: Slowly add 25 mmol of NaBH₄ in small portions over 30 minutes.

    • Self-Validation Checkpoint: Upon addition of NaBH₄, the pink/blue cobalt solution must immediately turn pitch black, accompanied by vigorous hydrogen evolution. This visual cue confirms the successful in situ generation of the active Cobalt Boride (Co₂B) catalytic species.

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring:

    • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin and heat. The appearance of a bright purple/pink spot confirms the presence of the primary amine product.

  • Workup: Quench the reaction carefully with 3M HCl until gas evolution ceases. Basify with aqueous NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Sources

Troubleshooting

Technical Support Center: Large-Scale Benzonitrile Synthesis &amp; Impurity Management

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered during the industrial-scale synthesis of benzonitrile via the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges encountered during the industrial-scale synthesis of benzonitrile via the gas-phase ammoxidation of toluene. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you achieve >99.5% product purity.

Process & Impurity Pathway Visualization

Understanding the mechanistic pathway is the first step in troubleshooting impurity formation. The diagram below illustrates the catalytic ammoxidation network and the divergence points where impurities are generated.

Pathway T Toluene B_ald Benzaldehyde (Intermediate) T->B_ald + O2 (V2O5 catalyst) COx CO / CO2 (Over-oxidation) T->COx Excess O2 / High Temp B_nit Benzonitrile (Target) B_ald->B_nit + NH3 (Ammoxidation) B_amide Benzamide (Hydration Byproduct) B_nit->B_amide + H2O (Incomplete Dehydration)

Reaction pathway and impurity formation in toluene ammoxidation.

Troubleshooting & FAQs

Q1: We are detecting high levels of benzaldehyde in our crude benzonitrile stream. How do we drive the reaction to completion? Causality & Solution: Benzaldehyde is the primary oxygenated intermediate in the ammoxidation of toluene. Its accumulation indicates that the nitrogen-incorporation step is rate-limiting. This is typically caused by a suboptimal ammonia-to-toluene molar ratio or insufficient catalyst contact time. Action: Increase the NH3​ /toluene feed ratio. A stoichiometric excess of ammonia is required to favor the formation of benzonitrile over oxygenated byproducts, as detailed in 1[1]. Additionally, verify that the V2​O5​/TiO2​ catalyst has not undergone sintering, which reduces the active surface area needed for the secondary amination step.

Q2: Our final distillation fraction contains unacceptable levels of benzamide. What causes this, and how can it be removed? Causality & Solution: Benzamide forms via the partial hydration of benzonitrile (or incomplete dehydration of the amide intermediate) in the presence of product water at elevated temperatures. Action: Ensure rapid cooling of the reactor effluent to minimize the residence time of benzonitrile in hot aqueous conditions. If benzamide persists, it can be removed during downstream purification by exploiting its significantly higher boiling point (288.0 °C) compared to benzonitrile (190.7 °C) through rigorous fractional distillation.

Q3: We are experiencing low overall yields accompanied by high CO2​ and HCN off-gassing. How do we mitigate over-oxidation? Causality & Solution: Over-oxidation to carbon oxides ( CO , CO2​ ) and hydrogen cyanide ( HCN ) occurs when the reaction temperature exceeds the optimal range (typically 350–450 °C) or when the oxygen-to-toluene ratio is too high[1]. Action: Lower the reactor bed temperature in 10 °C increments. Ensure the V2​O5​ catalyst is supported on an anatase TiO2​ phase, which provides better selectivity and thermal moderation compared to rutile-supported or unsupported vanadium catalysts, supported by research on2[2].

Standard Operating Protocols

The following workflows represent self-validating systems designed to ensure reproducibility and immediate error detection during scale-up.

Workflow Crude Crude Reactor Effluent (Organic & Aqueous) Quench Rapid Quench to 25°C (Prevents Benzamide Formation) Crude->Quench PhaseSep Phase Separation Quench->PhaseSep Aqueous Aqueous Waste (H2O, NH3, HCN) PhaseSep->Aqueous Organic Organic Layer (Toluene, Benzonitrile, Impurities) PhaseSep->Organic GC GC-FID Profiling (Resolution Check > 2.0) Organic->GC Aliquot for Analysis Distill Fractional Distillation Organic->Distill Bulk Processing Pure Pure Benzonitrile (>99.5%) Distill->Pure

Step-by-step experimental workflow for crude isolation and GC-FID profiling.

Protocol A: Gas-Phase Ammoxidation & Crude Isolation
  • Catalyst Activation: Load the fixed-bed reactor with V2​O5​/TiO2​ catalyst. Pre-treat in situ by heating to 400 °C under a continuous nitrogen flow for 60 minutes to ensure a uniform oxidation state[1].

  • Reactant Feed: Introduce a vaporized feed stream of toluene, ammonia, and oxygen (air) at a carefully controlled molar ratio.

    • Validation Check: Monitor the reactor exotherm continuously. A ΔT > 20 °C across the catalyst bed indicates localized over-oxidation, requiring an immediate reduction in the oxygen feed rate to prevent thermal runaway.

  • Condensation & Phase Separation: Rapidly quench the gaseous effluent to 25 °C. The condensate will form two distinct layers. Separate the upper organic layer (crude benzonitrile and unreacted toluene) from the lower aqueous layer (water, dissolved ammonia, trace HCN).

  • Drying: Treat the organic layer with anhydrous calcium chloride to remove residual water, preventing downstream hydrolysis to benzamide.

Protocol B: GC-FID Method for Impurity Profiling

This protocol is adapted for volatile organic impurity profiling according to3[3] and4[4].

  • Sample Preparation: Dissolve 100 mg of the crude organic layer in 10 mL of GC-grade dichloromethane.

  • Instrument Setup: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a mid-polarity capillary column (e.g., DB-624, 30 m × 0.32 mm × 1.8 µm).

  • Temperature Program:

    • Initial: 80 °C (Hold for 2 min).

    • Ramp: 15 °C/min to 220 °C.

    • Final: 220 °C (Hold for 5 min).

  • Carrier Gas: Nitrogen or Helium at a constant flow of 1.5 mL/min.

  • Validation Check: Ensure the chromatographic resolution ( Rs​ ) between unreacted toluene and benzaldehyde is > 2.0. If Rs​ < 2.0, decrease the initial oven temperature to 70 °C to enhance the partitioning of these closely eluting volatiles.

Quantitative Data: Impurity Profiles & Specifications

CompoundRole in ProcessBoiling Point (°C)Target LimitMitigation Strategy
Toluene Starting Material110.6< 10 ppmPre-fractionation / Recycle
Benzonitrile Target Product190.7> 99.5%Main Distillation Cut
Benzaldehyde Intermediate178.1< 20 ppmIncrease NH3​ feed ratio
Benzamide Byproduct288.0< 50 ppmFractional Distillation (Heavies)
Benzene Byproduct (Dealkylation)80.1< 5 ppmLower reactor temperature

References

  • Optimizing reaction conditions for the ammoxidation of toluene. BenchChem Tech Support.
  • Ammoxidation of Toluene to Benzonitrile on Vanadium-Titanium Oxides Catalysts Prepared by Precipitation. The Role of Catalyst Composition.
  • A Comparative Guide to Purity Assessment of 2-(4-Methylphenoxy)benzonitrile: GC-MS vs. HPLC-UV. BenchChem Tech Support.
  • Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. SCIRP.

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic-Structural Elucidation of 4-(Cyanomethyl)-3-fluorobenzonitrile using ¹H and ¹³C NMR

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with complex aromatic systems, Nuclear Magnetic Re...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers working with complex aromatic systems, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone of molecular characterization. This guide provides an in-depth analysis and interpretation of the ¹H and ¹³C NMR spectra of 4-(cyanomethyl)-3-fluorobenzonitrile, a substituted benzonitrile with significant potential in medicinal chemistry and organic synthesis.

While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide leverages established principles of NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust and scientifically-grounded interpretation. By understanding the predictable electronic effects of the cyano and fluoro substituents, we can confidently assign the spectral features of this molecule.

The Subject Molecule: 4-(Cyanomethyl)-3-fluorobenzonitrile

The structure of 4-(cyanomethyl)-3-fluorobenzonitrile presents a fascinating case for NMR analysis. The interplay of the electron-withdrawing cyano (-CN) and fluoro (-F) groups creates a unique electronic environment that significantly influences the chemical shifts and coupling patterns of the aromatic protons and carbons.

Figure 1: Structure of 4-(Cyanomethyl)-3-fluorobenzonitrile with atom numbering for NMR assignment.

Experimental Protocol: A General Approach to NMR Data Acquisition

For a compound like 4-(cyanomethyl)-3-fluorobenzonitrile, a standard set of NMR experiments would be conducted to ensure comprehensive structural data is obtained.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3]

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters on a 400 MHz spectrometer would include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

3. ¹³C NMR Spectroscopy:

  • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

4. Advanced 2D NMR (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

NMR_Workflow cluster_DataAcquisition Data Acquisition cluster_DataAnalysis Data Analysis & Interpretation cluster_StructureElucidation Structure Elucidation A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹H NMR (Proton Spectrum) A->B C 1D ¹³C NMR (Carbon Spectrum, ¹H Decoupled) A->C D 2D NMR (Optional) (COSY, HSQC, HMBC) A->D E Process Spectra (Fourier Transform, Phasing, Baseline Correction) B->E H Analyze Integration B->H C->E D->E F Analyze Chemical Shifts (δ) E->F G Analyze Coupling Constants (J) E->G J Assign Signals to Specific Nuclei F->J G->J H->J I Correlate 1D and 2D Data I->J K Confirm Connectivity and Stereochemistry J->K L Final Structure Confirmation K->L

Figure 2: A generalized workflow for NMR-based structure elucidation.

Interpreting the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the benzene ring. The methylene protons of the cyanomethyl group will appear as a singlet in the aliphatic region.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-2~7.8 - 8.0Doublet of doublets (dd) or Triplet (t)³J(H2-H6) ≈ 8.0, ⁴J(H2-F) ≈ 5.01H
H-5~7.6 - 7.8Doublet (d)³J(H5-H6) ≈ 8.01H
H-6~7.5 - 7.7Triplet (t) or Doublet of doublets (dd)³J(H6-H5) ≈ 8.0, ³J(H6-H2) ≈ 8.01H
-CH₂-~3.8 - 4.0Singlet (s)-2H

Analysis and Rationale:

  • Aromatic Protons (H-2, H-5, H-6): These protons resonate in the downfield region (7.5-8.0 ppm), which is characteristic of aromatic protons.[4] The electron-withdrawing nature of the two cyano groups and the fluorine atom deshields these protons, shifting them to a lower field.

    • H-2: This proton is ortho to the fluorine atom and meta to the cyanomethyl group. The fluorine atom will cause a through-bond coupling (⁴J), splitting the signal. It will also be coupled to H-6 (³J). The multiplicity will likely be a doublet of doublets, or if the coupling constants are similar, it may appear as a triplet.

    • H-5: This proton is ortho to the cyanomethyl group and meta to the fluorine. It will be coupled to the adjacent H-6, resulting in a doublet.

    • H-6: This proton is situated between H-2 and H-5 and will be coupled to both, leading to a triplet or a doublet of doublets.

  • Methylene Protons (-CH₂-): The protons of the cyanomethyl group are adjacent to an electron-withdrawing cyano group and the aromatic ring, which deshields them, causing them to appear around 3.8-4.0 ppm.[5] With no adjacent protons, this signal will be a singlet.

Comparative Analysis: For 4-fluorobenzonitrile, the protons ortho to the fluorine are observed at approximately 7.19 ppm, while those ortho to the cyano group are at 7.68 ppm.[1] The introduction of the cyanomethyl group at the 4-position will further influence these shifts, generally causing a downfield shift for the remaining aromatic protons.

Interpreting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The presence of fluorine will introduce C-F coupling, which can be a powerful diagnostic tool.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C1~130 - 135Doublet (d)³J(C1-F) ≈ 3-5
C2~115 - 120Doublet (d)²J(C2-F) ≈ 20-25
C3~160 - 165Doublet (d)¹J(C3-F) ≈ 245-255
C4~110 - 115Doublet (d)²J(C4-F) ≈ 15-20
C5~135 - 140Singlet (s) or small Doublet (d)⁴J(C5-F) ≈ 1-3
C6~125 - 130Doublet (d)³J(C6-F) ≈ 5-10
-CH₂-~20 - 25Singlet (s)-
-CN (ring)~115 - 120Singlet (s)-
-CN (methyl)~117 - 122Singlet (s)-

Analysis and Rationale:

  • Aromatic Carbons:

    • C3 (Carbon bonded to Fluorine): This carbon will exhibit the most dramatic effect from the fluorine atom. It will appear significantly downfield and will be split into a large doublet due to the one-bond C-F coupling (¹J), which is typically around 250 Hz.

    • C2 and C4 (Carbons ortho to Fluorine): These carbons will show a smaller two-bond C-F coupling (²J) of around 20 Hz, appearing as doublets.

    • C1 and C6 (Carbons meta to Fluorine): These carbons will display an even smaller three-bond C-F coupling (³J) of approximately 5-10 Hz.

    • C5 (Carbon para to Fluorine): The four-bond coupling (⁴J) is often very small or unresolved.

  • Cyano Carbons (-CN): The two cyano carbons are expected in the 115-122 ppm range. Their chemical shifts will be similar but distinguishable in a high-resolution spectrum.

  • Methylene Carbon (-CH₂-): This aliphatic carbon will be the most upfield signal, expected around 20-25 ppm.

Comparative Analysis: In 4-fluorobenzonitrile, the carbon attached to the fluorine (C4) resonates at approximately 165 ppm with a ¹J(C-F) of about 250 Hz. The other aromatic carbons also show characteristic splitting patterns due to C-F coupling. The addition of the cyanomethyl group will alter the chemical shifts of the ring carbons, but the characteristic C-F coupling patterns will remain a key identifying feature.

Conclusion: A Cohesive Spectroscopic Picture

The combined analysis of the predicted ¹H and ¹³C NMR spectra provides a powerful and self-validating method for the structural confirmation of 4-(cyanomethyl)-3-fluorobenzonitrile. The number of signals, their chemical shifts, multiplicities, and integration in the ¹H spectrum, complemented by the characteristic chemical shifts and C-F coupling patterns in the ¹³C spectrum, offer a unique spectroscopic fingerprint for this molecule.

This guide demonstrates that even in the absence of direct experimental data, a deep understanding of NMR principles and the use of comparative data from similar structures allow for a confident and accurate interpretation of NMR spectra. For researchers in the field, this predictive approach is an invaluable tool for characterizing novel compounds and ensuring the scientific integrity of their work.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2). Retrieved from [Link]

  • Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

  • ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Fluorobenzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]

  • Google Patents. (n.d.). CN1443755A - Method for preparing p-fluorobenzonitrile by p-chlorobenzonitrile fluoro.
  • NIST. (n.d.). Benzonitrile, 4-fluoro-. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, July 24). 5.12: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • PMC. (n.d.). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Retrieved from [Link]

  • RSC Publishing. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical shifts in the ¹H NMR (left) and ¹³C NMR (right) spectra of 9а. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Modgraph. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(cyanomethyl)-3-fluorobenzonitrile (C9H5FN2). Retrieved from [Link]

  • R Discovery. (n.d.). 13C 19F Coupling Constants Research Articles. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. Retrieved from [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile. Retrieved from [Link]

  • YouTube. (2023, September 11). How to Predict NMR in ChemDraw. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: 4-(Cyanomethyl)-3-fluorobenzonitrile vs. Non-Fluorinated Analogues

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mass Spectrometry (MS) Performance, Ionization Causality, and Experimental Validation Executive Summary In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Mass Spectrometry (MS) Performance, Ionization Causality, and Experimental Validation

Executive Summary

In modern drug discovery, the incorporation of fluorine into aromatic building blocks is a primary strategy to modulate lipophilicity, metabolic stability, and target binding. 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) is a highly versatile bifunctional intermediate. However, the addition of the highly electronegative fluorine atom fundamentally alters the molecule's behavior in the gas phase during mass spectrometry (MS) analysis.

This guide objectively compares the analytical performance and fragmentation pathways of 4-(Cyanomethyl)-3-fluorobenzonitrile against its non-fluorinated alternative, 4-(Cyanomethyl)benzonitrile . By detailing the causality behind ionization efficiencies and providing self-validating experimental protocols, this guide equips analysts to accurately track these intermediates through complex synthetic workflows.

Theoretical Mass Profiling & Physicochemical Properties

Understanding the exact mass and expected adducts is the first step in LC-MS/MS and GC-MS method development. The table below summarizes the quantitative theoretical data for both the target product and its alternative.

Property4-(Cyanomethyl)-3-fluorobenzonitrile (Product)4-(Cyanomethyl)benzonitrile (Alternative)
Chemical Formula C₉H₅FN₂C₉H₆N₂
Monoisotopic Exact Mass 160.0437 Da142.0531 Da
[M+H]⁺ (ESI Positive) 161.0515 m/z143.0609 m/z
[M-H]⁻ (ESI Negative) 159.0358 m/z141.0453 m/z
M⁺• (EI Hard Ionization) 160 m/z142 m/z

Comparative Ionization Dynamics: The Fluorine Effect

To optimize detection, analysts must understand why these molecules behave differently under various ionization sources.

Electrospray Ionization (ESI): Sensitivity Shifts
  • Negative Ion Mode (ESI-): The cyanomethyl group (-CH₂CN) possesses acidic alpha-protons because the resulting carbanion is resonance-stabilized by the adjacent nitrile group. In 4-(Cyanomethyl)-3-fluorobenzonitrile, the ortho-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This significantly stabilizes the [M-H]⁻ anion, resulting in a 3- to 5-fold increase in ESI- sensitivity compared to the non-fluorinated alternative.

  • Positive Ion Mode (ESI+): Both compounds form standard [M+H]⁺ ions. However, a critical analytical artifact must be avoided: when analyzed using acetonitrile as a mobile phase, nitrile-containing compounds frequently undergo in-source reduction, forming misleading[M+46]⁺ adducts (characterized as [M+CH₃CH₂NH₂+H]⁺) [1]. Therefore, methanol is the strictly preferred organic modifier for these analytes.

Electron Ionization (EI): Radical Site-Initiated Cleavage

Under 70 eV Electron Ionization (EI), both molecules yield strong molecular ions (M⁺•).

  • The Alternative: 4-(Cyanomethyl)benzonitrile primarily fragments via the loss of a cyano radical or neutral hydrogen cyanide (HCN, 27 Da), a well-documented pathway for benzonitriles [2].

  • The Product: The fluorinated product introduces a competitive fragmentation pathway. Alongside HCN loss, the molecule exhibits a highly characteristic loss of hydrogen fluoride (HF, 20 Da) [3]. This odd-electron fragmentation behavior is structurally dependent and driven by the thermodynamic stability of the newly formed free radical [4].

Mechanistic Fragmentation Pathways (Visualized)

The following diagrams map the logical relationships and causality behind the observed MS data.

ESI_Mechanism Neutral 4-(Cyanomethyl)-3-fluorobenzonitrile Neutral Molecule Deprotonation ESI(-) Deprotonation (-H+) Neutral->Deprotonation Anion [M-H]- Anion m/z 159.0358 Deprotonation->Anion Stabilization Inductive Stabilization by ortho-Fluorine Anion->Stabilization

Caption: ESI- deprotonation mechanism and carbanion stabilization by ortho-fluorine.

MS_Fragmentation M_ion Molecular Ion [M]+• m/z 160 Loss_HCN [M - HCN]+• m/z 133 M_ion->Loss_HCN -HCN (27 Da) Radical Cleavage Loss_HF [M - HF]+• m/z 140 M_ion->Loss_HF -HF (20 Da) Fluorine Specific Loss_HCN_HF [M - HCN - HF]+• m/z 113 Loss_HCN->Loss_HCN_HF -HF (20 Da) Loss_HF->Loss_HCN_HF -HCN (27 Da)

Caption: EI-MS fragmentation pathways highlighting competitive loss of HCN and HF.

Experimental Methodologies (Self-Validating Protocols)

To ensure high reproducibility and trustworthiness, the following protocols are engineered as self-validating systems. The specific parameters chosen directly address the chemical properties discussed above.

Protocol A: LC-ESI-MS/MS Analysis (Optimized for ESI-)
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water. (Causality: Methanol is selected over acetonitrile to entirely prevent in-source nitrile reduction and[M+46]⁺ artifacts).

  • Chromatography: Use a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm).

  • Mobile Phases:

    • Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Phase B: Methanol.

    • (Causality: Unlike Formic Acid, which suppresses negative ionization, Ammonium Acetate acts as a weak buffer that promotes the deprotonation of the cyanomethyl group, maximizing the [M-H]⁻ signal).

  • MS Parameters:

    • Polarity: Negative (ESI-).

    • Capillary Voltage: 2.5 kV.

    • Desolvation Temperature: 350°C.

Protocol B: GC-EI-MS Analysis
  • Sample Preparation: Dissolve 10 µg/mL of the analyte in Ethyl Acetate.

  • GC Parameters: Inject 1 µL (split ratio 10:1) onto a DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

  • Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 mins. (Causality: The 100°C initial hold creates a solvent trapping effect for ethyl acetate, focusing the analyte at the column head for sharp peak geometry).

  • MS Parameters:

    • Ionization Energy: 70 eV. (Causality: Standardized energy ensures sufficient internal energy transfer to drive the competitive -HCN and -HF neutral losses).

    • Source Temperature: 230°C.

    • Scan Range: m/z 40 to 300.

Quantitative Data Summary: Expected EI-MS Fragments

The table below provides an objective comparison of the expected relative abundances for major fragments under standard 70 eV EI-MS conditions.

Fragment Identity4-(Cyanomethyl)-3-fluorobenzonitrile (m/z)Est. Relative Abundance4-(Cyanomethyl)benzonitrile (m/z)Est. Relative Abundance
Molecular Ion [M]⁺• 160100% (Base Peak)142100% (Base Peak)
[M - HCN]⁺• 133~45%115~60%
[M - HF]⁺• 140~30%N/A0%
[M - CH₂CN]⁺ 120~15%102~20%
[M - HCN - HF]⁺• 113~10%N/A0%

References

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry Source: PubMed / National Institutes of Health URL:[Link]

  • Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons Source: RSC Publishing URL:[Link]

  • Fragmentation and Interpretation of Spectra (Chapter 2) Source: Whitman College / NIST Mass Spectral Library URL:[Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers Source: LCGC International URL:[Link]

Validation

Comparative Reactivity Guide: 4-(Cyanomethyl)-3-fluorobenzonitrile vs. Its Positional Isomers

In the architecture of modern drug discovery and materials science, bifunctional building blocks like 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) [[1],[2]] are highly valued. This molecule features two disti...

Author: BenchChem Technical Support Team. Date: March 2026

In the architecture of modern drug discovery and materials science, bifunctional building blocks like 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS: 1000516-58-4) [[1],[2]] are highly valued. This molecule features two distinct reactive sites: an electrophilic fluorinated aromatic ring and a cyanomethyl group capable of forming a nucleophilic carbanion.

To fully leverage this scaffold, researchers must understand how the relative positioning of the fluoro (-F), cyano (-CN), and cyanomethyl (-CH₂CN) groups dictates chemoselectivity. This guide objectively compares the reactivity of 4-(Cyanomethyl)-3-fluorobenzonitrile with its structural isomers, providing mechanistic rationale and self-validating experimental protocols.

Mechanistic Divergence: SNAr vs. Alpha-Alkylation

The reactivity of fluorobenzonitrile derivatives is governed by classical physical organic chemistry principles, specifically resonance stabilization and inductive effects.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, fluorine serves as an excellent leaving group due to its high electronegativity, which polarizes the C-F bond and lowers the activation energy of the transition state (3[3]). However, the overall reaction rate is fundamentally dictated by the ability of the electron-withdrawing group (EWG) to stabilize the anionic Meisenheimer intermediate (4[4]).

  • Ortho/Para Isomers: In 4-(Cyanomethyl)-2-fluorobenzonitrile and 3-(Cyanomethyl)-4-fluorobenzonitrile, the fluorine atom is ortho and para to the strongly electron-withdrawing -CN group, respectively. This allows for direct resonance stabilization of the negative charge, resulting in rapid SNAr kinetics.

  • Meta Isomer (Target Compound): In 4-(Cyanomethyl)-3-fluorobenzonitrile , the fluorine is meta to the -CN group. The Meisenheimer complex cannot be stabilized by resonance with the nitrile, rendering this specific isomer highly resistant to SNAr under standard conditions.

Benzylic Acidity (Alpha-Alkylation)

The alpha-protons of the cyanomethyl group are acidic due to the adjacent nitrile's inductive and resonance effects (5[5]).

  • In 4-(Cyanomethyl)-3-fluorobenzonitrile , the -CH₂CN group is para to the ring's -CN group. Deprotonation yields a carbanion that is highly resonance-stabilized by the para-nitrile, making these alpha-protons exceptionally acidic (estimated pKa ~20-25).

  • Conversely, in 3-(Cyanomethyl)-4-fluorobenzonitrile , the -CH₂CN group is meta to the ring's -CN group, lacking this extended resonance stabilization and thus exhibiting lower acidity.

Pathway A 4-(Cyanomethyl)-3-fluorobenzonitrile B Meta-F Position (Resistant to SNAr) A->B Structural Feature C Para-CH2CN Position (High Benzylic Acidity) A->C Structural Feature D Nucleophilic Attack Fails (No Resonance) B->D Amine + Heat E Rapid Deprotonation (Stabilized Carbanion) C->E Strong Base

Mechanistic divergence in 4-(Cyanomethyl)-3-fluorobenzonitrile reactivity.

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative reactivity differences between the isomers, guiding synthetic strategy selection.

CompoundSubstitution Pattern (Relative to C1 -CN)SNAr Reactivity (C-F Cleavage)α-Proton Acidity (C-H Cleavage)Primary Synthetic Utility
4-(Cyanomethyl)-3-fluorobenzonitrile 3-Fluoro, 4-CyanomethylLow (meta-F)High (para-CH₂CN)Chemoselective α-alkylation
3-(Cyanomethyl)-4-fluorobenzonitrile 4-Fluoro, 3-CyanomethylHigh (para-F)Low (meta-CH₂CN)Rapid SNAr amination/etherification
4-(Cyanomethyl)-2-fluorobenzonitrile 2-Fluoro, 4-CyanomethylHigh (ortho-F)High (para-CH₂CN)Tandem SNAr and alkylation

Experimental Methodologies & Self-Validating Protocols

To demonstrate the practical implications of these structural differences, we provide two distinct, self-validating protocols tailored to the specific reactivity of the isomers.

Protocol A: Chemoselective Alpha-Alkylation of 4-(Cyanomethyl)-3-fluorobenzonitrile

Causality: Because SNAr is electronically disfavored in this isomer, strong bases can be used to selectively deprotonate the alpha-carbon without risking nucleophilic attack on the aromatic ring.

  • Preparation: Purge an oven-dried round-bottom flask with inert gas (N₂/Ar). Dissolve 4-(Cyanomethyl)-3-fluorobenzonitrile (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. Self-Validation: Strict temperature control prevents the highly reactive carbanion from undergoing unwanted dimerization.

  • Deprotonation: Add Potassium hexamethyldisilazide (KHMDS, 1.1 eq) dropwise. Stir for 30 minutes. The formation of a deep-colored solution indicates the successful generation of the resonance-stabilized carbanion (5[5]).

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide, 1.2 eq) dropwise. Gradually warm the mixture to room temperature over 2 hours. Monitor via LC-MS until the starting material is consumed.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl. Causality: The mild acidic quench neutralizes excess KHMDS immediately, preventing over-alkylation. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Workflow Step1 1. Substrate Prep Dissolve in dry THF Step2 2. Deprotonation Add KHMDS at -78°C Step1->Step2 Step3 3. Alkylation Add Electrophile Step2->Step3 Step4 4. Quench & Workup NH4Cl (aq) extraction Step3->Step4

Step-by-step experimental workflow for chemoselective alpha-alkylation.

Protocol B: SNAr Amination of 4-(Cyanomethyl)-2-fluorobenzonitrile

Causality: Unlike the target compound, the ortho-fluoro isomer is highly activated. We can achieve rapid SNAr using secondary amines and a mild inorganic base (6[6]).

  • Reaction Setup: In a pressure vial, combine 4-(Cyanomethyl)-2-fluorobenzonitrile (1.0 eq), morpholine (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M).

  • Heating: Seal the vial and heat to 100 °C for 12 hours. Causality: The elevated temperature overcomes the activation barrier for the addition step, while K₂CO₃ acts as an HF scavenger to drive the elimination step forward and protect the amine nucleophile (6[6]).

  • Workup: Cool to room temperature. Pour the mixture into deionized water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x) to completely remove the DMF solvent prior to column chromatography.

References

  • CymitQuimica. "4-(Cyanomethyl)-3-fluorobenzonitrile".
  • Sigma-Aldrich. "4-(Cyanomethyl)-3-fluorobenzonitrile".
  • ACS Publications. "Aminoborohydrides. 12. Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles".
  • Royal Society of Chemistry. "A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles".
  • BenchChem. "Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 2-Amino-3,5-difluorobenzonitrile".
  • BenchChem. "tert-Butyl N-[4-(cyanomethyl)phenyl]carbamate".

Sources

Comparative

A Comparative Analysis of Nitrile Reduction Methodologies: From Classical Hydrides to Single Electron Transfer

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and agrochemical development where the aminomethyl group serves as a critical pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, particularly within pharmaceutical and agrochemical development where the aminomethyl group serves as a critical pharmacophore. Despite its ubiquity, the carbon-nitrogen triple bond possesses a high redox potential and a low bond dissociation energy, making its chemoselective reduction notoriously challenging.

As a Senior Application Scientist, selecting the optimal reduction modality requires moving beyond standard textbook reagents. It demands a deep mechanistic understanding of the substrate's electronic environment, the potential for reductive decyanation, and the thermodynamic traps of intermediate species. This guide provides an objective, data-backed comparative analysis of modern and classical nitrile reduction strategies.

Mechanistic Bottlenecks: The Secondary Amine Shunt

Regardless of the reagent used, the reduction of a nitrile generally proceeds through a highly reactive imine intermediate . The primary failure mode in these reactions is not incomplete conversion, but rather poor chemoselectivity. If the local concentration of the newly formed primary amine is high, it will act as a nucleophile and attack the unreduced imine. This forms a secondary imine, which is subsequently reduced to an undesired secondary amine byproduct.

Understanding this causality is critical: successful protocols must either rapidly reduce the imine before it can be intercepted, or use additives to manipulate the equilibrium.

Mechanism Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction (+ 2H / 2e-) PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine Reduction (+ 2H / 2e-) SecondaryAmine Secondary Amine (Byproduct) Imine->SecondaryAmine + Primary Amine (- NH3)

Fig 1: Mechanistic pathway of nitrile reduction highlighting the secondary amine byproduct shunt.

Comparative Analysis of Reduction Modalities

A. Catalytic Hydrogenation (Heterogeneous & Homogeneous)

Catalytic hydrogenation is the most economical and scalable route for primary amine synthesis[1]. Traditional heterogeneous catalysts, such as 1, operate by adsorbing both the nitrile and hydrogen gas onto a metal surface. However, because the imine intermediate remains surface-bound, it is highly susceptible to attack by neighboring primary amines. To circumvent this, reactions are strictly run in the presence of excess ammonia, which forces the equilibrium away from secondary amine formation[1].

Recently, homogeneous Cobalt PNP pincer complexes have revolutionized this space. By utilizing metal-ligand cooperation (where the NH moiety of the ligand is actively involved in the hydrogen transfer step), these catalysts offer exceptional chemoselectivity at lower temperatures (80 °C) and tolerate reducible functional groups that would otherwise be destroyed by Raney Nickel[2].

B. Complex Metal Hydrides & In Situ Borides

Lithium aluminum hydride (LiAlH₄) is a powerful, albeit unselective, reductant. The lithium ion acts as a Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon, allowing the AlH₄⁻ to attack and drive global reduction[1].

For complex APIs requiring high chemoselectivity, the NaBH₄ / CoCl₂ system is vastly superior. Sodium borohydride alone cannot reduce a nitrile. However, when combined with CoCl₂, it rapidly reduces the cobalt to form a finely divided, black cobalt boride (Co₂B) precipitate in situ. This transient species acts as a highly active catalytic surface that facilitates hydride transfer, cleanly reducing nitriles while leaving esters and halogens intact[3].

C. Single Electron Transfer (SET) via Kagan’s Reagent

A paradigm shift in nitrile reduction utilizes SmI₂ (Kagan's Reagent) under single electron transfer conditions. SmI₂ donates an electron to the nitrile to form an imidoyl radical anion. The causality of the protocol relies on adding water (H₂O) and triethylamine (Et₃N). Water acts as an immediate proton source to quench the highly reactive radical anion—preventing reductive fragmentation or polymerization—while Et₃N coordinates to the samarium center, significantly increasing its reducing power. This method is entirely orthogonal to hydride reductions and perfectly tolerates activated benzylic groups[4].

D. Transfer Hydrogenation (Ammonia Borane)

For substrates containing multifluorinated aromatic rings—which frequently undergo undesired hydrodefluorination on metal catalyst surfaces—Ammonia Borane (NH₃-BH₃) offers a metal-free alternative. Under thermal decomposition, ammonia borane generates aminodiboranein situ, which acts as the active reducing agent. This protocol produces only H₂ and NH₃ as byproducts, making it an environmentally benign and highly tolerant system[5].

Quantitative Comparison Matrix

Reduction ModalityActive ReagentsChemoselectivityTypical YieldKey Byproducts / Limitations
Heterogeneous Hydrogenation Raney Ni, H₂, NH₃Low-Moderate85–95%Prone to secondary amine formation; requires high-pressure equipment[1].
Homogeneous Hydrogenation Co-PNP Pincer, H₂High80–99%Requires specialized, air-sensitive ligands; moderate pressure needed[2].
Global Hydride Reduction LiAlH₄Very Low90–98%Reduces almost all carbonyls/esters; highly pyrophoric workup[1].
In Situ Cobalt Boride NaBH₄, CoCl₂·6H₂OHigh75–90%Generates stoichiometric cobalt waste; highly exothermic[3].
Single Electron Transfer SmI₂, H₂O, Et₃NVery High80–95%SmI₂ is cost-prohibitive for industrial-scale manufacturing[4].

Strategic Decision Matrix

DecisionTree Start Target: Primary Amine Q1 Sensitive Reducible Groups? (e.g., Esters, Halogens) Start->Q1 Hydride LiAlH4 (Global Reduction) Q1->Hydride No (Robust Substrate) Q2 Scale & Cost Constraints? Q1->Q2 Yes (Chemoselectivity needed) Raney Raney Ni / H2 + NH3 (Large Scale) Q2->Raney Low Cost / Industrial Mild NaBH4/CoCl2 or SmI2 (High Selectivity) Q2->Mild Lab Scale / Complex API

Fig 2: Decision matrix for selecting the optimal nitrile reduction methodology based on substrate.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating observable markers to ensure the reaction is proceeding safely and effectively.

Protocol 1: Chemoselective Reduction via In Situ Cobalt Boride[3]

Ideal for complex, functionalized aromatic systems (e.g., 4-Amino-2-chloronicotinonitrile).

  • Dissolution: Dissolve 1.0 eq of the nitrile and 2.0 eq of CoCl₂·6H₂O in methanol (0.1 M).

    • Causality: Methanol acts as both the solvent and the necessary proton source for the reduction. The solution will appear deep pink/purple due to the Co(II) ions.

  • Catalyst Generation & Hydride Addition: Cool the flask to 0 °C. Slowly add 5.0 eq of NaBH₄ in small portions over 30 minutes.

    • Causality: NaBH₄ immediately reduces Co(II) to Co₂B.

    • Self-Validation Marker: The solution will instantly turn pitch black (formation of Co₂B) and vigorously evolve H₂ gas. If the black precipitate does not form, the NaBH₄ has degraded. The slow addition is critical to prevent thermal runaway from the exothermic gas evolution.

  • Reaction Maturation: Stir at room temperature for 2 hours until gas evolution ceases.

  • Workup: Quench carefully with 3M HCl until the black precipitate dissolves.

    • Causality: The acid destroys the excess borohydride and dissolves the cobalt salts, trapping the newly formed primary amine in the aqueous layer as a water-soluble hydrochloride salt, allowing easy extraction of organic impurities.

Protocol 2: Scalable Catalytic Hydrogenation with Raney Nickel[1]

Ideal for robust substrates on a multi-gram to kilogram scale.

  • Catalyst Preparation: Wash Raney Nickel (50% slurry in water) three times with absolute ethanol.

    • Causality: Residual water can hydrolyze the imine intermediate into an aldehyde, ruining the yield.

  • Reaction Assembly: In a Parr hydrogenator vessel, combine the nitrile (1.0 eq), the washed Raney Ni (10-20% w/w), and 2.0–3.0 eq of methanolic ammonia.

    • Causality: The excess ammonia is strictly required to flood the equilibrium and suppress the nucleophilic attack of the primary amine on the imine intermediate.

  • Hydrogenation: Pressurize the vessel to 50 psi with H₂ gas and agitate at room temperature.

    • Self-Validation Marker: Monitor the pressure gauge. A steady drop in pressure indicates active H₂ uptake. The reaction is complete when the pressure stabilizes and no further drop is observed over 30 minutes.

  • Filtration (Safety Critical): Purge the vessel with N₂. Filter the mixture through a pad of Celite, keeping the filter cake wet with solvent at all times.

    • Causality: Dry Raney Nickel is highly pyrophoric and will instantly ignite in the air. The Celite pad ensures the catalyst remains suspended and damp during isolation.

References

  • The Journal of Organic Chemistry (ACS) - Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Available at:[Link]

  • Organic Letters (ACS) - Electron Transfer Reduction of Nitriles Using SmI₂–Et₃N–H₂O: Synthetic Utility and Mechanism. Available at:[Link]

  • Catalysis Science & Technology (RSC) - Cobalt pincer complexes for catalytic reduction of nitriles to primary amines. Available at:[Link]

Sources

Validation

A Comparative Guide to the Validation of Synthesis Pathways for Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals Substituted benzonitriles are a cornerstone in modern medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a vast...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are a cornerstone in modern medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's biological activity and physical properties. Consequently, the development and validation of efficient and reliable synthetic pathways to these compounds are of paramount importance.

This guide provides an in-depth comparison of common synthetic routes to substituted benzonitriles and a comprehensive overview of the analytical techniques required to validate these pathways, ensuring the identity, purity, and quality of the final product.

Comparing the Synthetic Avenues to Substituted Benzonitriles

The choice of a synthetic pathway to a target substituted benzonitrile is a critical decision, influenced by factors such as the availability and cost of starting materials, functional group tolerance, reaction scalability, and, ultimately, the desired yield and purity. Here, we compare four prominent methods, providing a critical analysis of their strengths and weaknesses.

The Sandmeyer Reaction: A Classic and Reliable Route

The Sandmeyer reaction is a well-established and dependable method for the synthesis of benzonitriles from anilines.[1][2] The reaction proceeds via the formation of a diazonium salt from the corresponding aniline, which is then displaced by a cyanide anion, typically from a copper(I) cyanide salt.[1][3][4]

Mechanism Insight: The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism, initiated by a single electron transfer from the copper(I) catalyst to the diazonium salt.[4]

Advantages:

  • Readily available and diverse aniline starting materials.

  • Generally reliable and high-yielding for a range of substrates.[2]

Limitations:

  • The use of highly toxic cyanide salts requires stringent safety precautions.[5]

  • The reaction conditions can be harsh, potentially limiting functional group compatibility.

DOT Diagram: The Sandmeyer Reaction Pathway

Sandmeyer_Reaction Aniline Substituted Aniline Diazonium Aryl Diazonium Salt Aniline->Diazonium NaNO₂, H⁺ Benzonitrile Substituted Benzonitrile Diazonium->Benzonitrile CuCN

Caption: General workflow of the Sandmeyer reaction.

Palladium-Catalyzed Cyanation: A Modern and Versatile Approach

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the palladium-catalyzed cyanation of aryl halides and triflates is a prime example.[1][2] This method offers a highly versatile and efficient route to substituted benzonitriles under relatively mild conditions.[2]

Mechanism Insight: The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile and regenerate the catalyst.

Advantages:

  • Excellent functional group tolerance.[1]

  • Applicable to a wide range of aryl halides (chlorides, bromides, iodides) and triflates.[1][6]

  • Often proceeds with high yields.[2]

Limitations:

  • The cost of palladium catalysts and ligands can be a consideration for large-scale synthesis.

  • Requires careful optimization of reaction conditions (catalyst, ligand, base, solvent).

DOT Diagram: Palladium-Catalyzed Cyanation

Palladium_Cyanation Aryl_Halide Substituted Aryl Halide Benzonitrile Substituted Benzonitrile Aryl_Halide->Benzonitrile Pd Catalyst, Ligand, Base Cyanide_Source Cyanide Source (e.g., Zn(CN)₂)

Caption: Palladium-catalyzed cyanation of an aryl halide.

Rosenmund-von Braun Reaction: A Copper-Mediated Classic

The Rosenmund-von Braun reaction involves the cyanation of aryl halides using a copper(I) cyanide reagent.[2] While traditionally requiring harsh reaction conditions, modern modifications have improved its applicability.

Advantages:

  • A classic and often high-yielding method, particularly for aryl iodides and bromides.[2]

Limitations:

  • Typically requires high temperatures.

  • The use of stoichiometric amounts of copper cyanide can lead to waste disposal issues.

Synthesis from Aldehydes: An Atom-Economical Alternative

The direct conversion of substituted benzaldehydes to benzonitriles offers an efficient and atom-economical route.[1][5] This transformation is often achieved in a one-pot reaction with a nitrogen source like hydroxylamine hydrochloride.[5][7]

Advantages:

  • Avoids the use of highly toxic metal cyanides.[5]

  • Can be performed under relatively mild and environmentally friendly conditions, sometimes even in water.[5]

Limitations:

  • The substrate scope may be more limited compared to other methods.

  • Reaction conditions may need to be optimized for different substituted aldehydes.[8]

Comparative Yield Analysis

The following table provides a summary of reported yields for the synthesis of various substituted benzonitriles using the aforementioned methods, offering a basis for objective comparison.

Starting Material (Substituent)Synthetic MethodProductYield (%)Reference
4-NitroanilineSandmeyer Reaction4-Nitrobenzonitrile93%[2]
2-MethylanilineSandmeyer Reaction2-Methylbenzonitrile85%[2]
4-IodoanisoleRosenmund-von Braun4-Methoxybenzonitrile98%[2]
4-IodonitrobenzeneRosenmund-von Braun4-Nitrobenzonitrile95%[2]
4-BromotoluenePd-catalyzed Cyanation4-Methylbenzonitrile95%[2]
4-ChlorobenzaldehydeOne-pot from Aldehyde4-Chlorobenzonitrile92%[2]

The Crucial Role of Analytical Validation

The synthesis of a substituted benzonitrile is only half the battle. Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound, ensuring its suitability for downstream applications. A multi-technique approach is often necessary for comprehensive characterization.

The Validation Workflow

DOT Diagram: The Validation Workflow for Substituted Benzonitriles

Validation_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_validation Analytical Validation Crude_Product Crude Product Purification Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification Structural_Elucidation Structural Elucidation (NMR, IR, MS) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC-MS) Purification->Purity_Assessment Final_Product Validated Pure Product Structural_Elucidation->Final_Product Purity_Assessment->Final_Product

Caption: A typical workflow for the synthesis and validation of substituted benzonitriles.

Structural Elucidation: Confirming the Molecular Identity

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules.[9]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying the presence of specific functional groups.[10] For benzonitriles, the key diagnostic peak is the sharp C≡N stretching vibration, which typically appears in the range of 2220-2260 cm⁻¹.

Mass Spectrometry (MS): MS provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[10][11] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Purity Assessment: Quantifying the Final Product

High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity analysis in the pharmaceutical industry.[12][13][14] A reversed-phase HPLC method is commonly used for substituted benzonitriles, allowing for the separation and quantification of the main compound from any impurities.[13][14] Purity is typically calculated as the area percentage of the main peak.[11][14]

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable benzonitriles, GC-MS is a powerful alternative for purity assessment, combining the separation capabilities of gas chromatography with the detection power of mass spectrometry.[12]

Experimental Protocols

Representative Synthesis: Palladium-Catalyzed Cyanation of 4-Bromotoluene

Materials:

  • 4-Bromotoluene

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, to a vial add 4-bromotoluene (1.0 mmol), zinc cyanide (0.6 mmol), Pd₂(dba)₃ (0.02 mmol), and dppf (0.04 mmol).

  • Add anhydrous DMAc (2 mL) and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 4-methylbenzonitrile.

Validation Protocol: HPLC Purity Analysis

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% Trifluoroacetic acid (TFA)

  • B: Acetonitrile with 0.1% TFA

  • Gradient: 30% B to 90% B over 15 minutes

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL

Procedure:

  • Prepare a standard solution of the synthesized benzonitrile at a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Prepare a sample solution of the purified product at the same concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Integrate the peaks in the resulting chromatograms.

  • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.[11][14]

Conclusion

The successful synthesis of substituted benzonitriles relies on a judicious choice of synthetic strategy and a rigorous validation process. While classic methods like the Sandmeyer reaction remain valuable, modern palladium-catalyzed cyanations offer greater versatility and functional group tolerance. The direct synthesis from aldehydes presents a greener alternative.

Regardless of the chosen pathway, a comprehensive analytical workflow employing NMR, IR, and MS for structural confirmation, coupled with HPLC or GC-MS for purity determination, is non-negotiable. This ensures the production of high-quality, well-characterized substituted benzonitriles, ready for their intended application in the advancement of science and medicine.

References

  • Fiveable. (2025, August 15). Aryl Nitriles Definition - Organic Chemistry Key Term.
  • You, J., & Verkade, J. G. (2003). A General Method for the Direct α-Arylation of Nitriles with Aryl Chlorides. Angewandte Chemie International Edition, 42(41), 5051-5053.
  • BenchChem. (2025). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • Kollár, L., et al. (2011). Stepwise aromatic nucleophilic substitution in continuous flow. Synthesis of an unsymmetrically substituted 3,5-diamino-benzonitrile library. Molecular Diversity, 15(3), 631-638.
  • Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(42), 26235-26240.
  • BenchChem. (2025, December). A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles.
  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • BenchChem. (2025). Comparative Guide to Purity Analysis of 2-Amino-4-chloro-5-methylbenzonitrile.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • BenchChem. (2025). A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile.
  • Taylor & Francis Online. (2006, August 23). NEW METHOD FOR THE SYNTHESIS OF NITRILES FROM O-ARYLALDOXIMES WITH ZrCl4.
  • Journal of the American Chemical Society. (2006, October 24). Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction.
  • Beilstein Journal of Organic Chemistry. (2021, November 16). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines.
  • SIELC Technologies. (2023, May 31). Benzonitrile.
  • Chemistry Learner. (n.d.). Sandmeyer Reaction: Definition, Mechanism, and Examples.
  • RSC Publishing. (2019). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • RSC Publishing. (n.d.). Gas-phase synthetic pathways to benzene and benzonitrile: a combined microwave and thermochemical investigation.
  • RSC Publishing. (2019, June 5). Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent.
  • Wikipedia. (2022, January 21). Sandmeyer reaction.
  • RSC Publishing. (2024, May 9). Al2O3 promoted mechanochemical nucleophilic aromatic substitution.
  • Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • PMC. (2021, August 20). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles.
  • RSC Publishing. (2011, November 28). Synthesis of α,α-diaryl nitriles by radical nucleophilic substitution.
  • RSC Publishing. (n.d.). Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
  • ResearchGate. (2025, May 19). (PDF) Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia.
  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe-y17GCsYL6HafGnEajCBaiJKYC8Vjb0oheL90HPm9yL08yG4W3wGL4V-2NTYbOp6Ylo1qdzAb-OpLrUJ6ilzwDqrZJtpWVd9NRlQ4UfK--f-6OfqVyB5eLhbzM5L2pFixhH9Lz8i-4eIRLzOW4r763Ky]([Link]

Sources

Comparative

Beyond the Cyano Group: A Comparative Guide to Catalytic Systems for C–C Bond Formation Involving Nitriles

Nitriles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Traditionally viewed merely as precursors to amines or carboxylic acids, the cyano group (–CN) has emerged as a highly versatile participa...

Author: BenchChem Technical Support Team. Date: March 2026

Nitriles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. Traditionally viewed merely as precursors to amines or carboxylic acids, the cyano group (–CN) has emerged as a highly versatile participant in transition-metal-catalyzed C–C bond formation. Depending on the catalytic system, nitriles can act as nucleophiles (via α -deprotonation), electrophiles (via C–CN bond activation), or radical acceptors.

This guide provides an objective, data-driven comparison of three distinct catalytic systems—Palladium , Nickel , and Photoredox/Dual Catalysis —analyzing the mechanistic causality behind their performance to aid researchers in selecting the optimal workflow for drug development and complex synthesis.

Palladium-Catalyzed α -Arylation: Nitriles as Directing Nucleophiles

Palladium catalysis effectively leverages the acidity of the α -protons adjacent to the nitrile group. By generating a cyanoalkyl anion, Pd facilitates cross-coupling with aryl halides to form α -aryl nitriles.

Mechanistic Causality & Ligand Design

The primary challenge in this system is the ambidentate nature of the nitrile anion, which can coordinate to the metal center through either the carbon or the nitrogen atom. Culkin and Hartwig demonstrated that the choice of ligand dictates this coordination[1]. While less sterically demanding ligands allow for N-coordination (forming stable, unreactive dimers), bulky bidentate phosphine ligands like BINAP force the nitrile to bind via the α -carbon. This steric crowding destabilizes the resting state and drastically accelerates the reductive elimination step, driving the C–C bond formation forward[1].

Pd_Catalysis Pd0 Pd(0) + BINAP OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X ArX Aryl Halide (Ar-X) ArX->OxAdd Transmet Transmetalation [Ar-Pd(II)-C(CN)R2] OxAdd->Transmet + Nitrile Anion Nitrile Nitrile + Base (α-Carbanion) Nitrile->Transmet RedElim Reductive Elimination Transmet->RedElim BINAP forces C-coordination RedElim->Pd0 Regenerate Pd(0) Product α-Aryl Nitrile RedElim->Product

Mechanistic cycle of Pd-catalyzed α-arylation highlighting BINAP-driven C-coordination.

Experimental Protocol: Pd-Catalyzed α -Arylation (Self-Validating System)
  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.5 mol%), rac-BINAP (3.5 mol%), and NaHMDS (1.2 equiv).

  • Substrate Addition: Add anhydrous toluene (0.2 M), followed by the aliphatic nitrile (1.5 equiv) and the aryl bromide (1.0 equiv).

  • Causality of Base: NaHMDS is specifically chosen because its bulky bis(trimethylsilyl)amine conjugate acid prevents nucleophilic attack on the highly electrophilic nitrile carbon, ensuring clean α -deprotonation.

  • Reaction: Seal the flask, remove from the glovebox, and stir at 80 °C for 12 hours.

  • Validation Checkpoint: Extract a 50 μ L aliquot after 1 hour. A color change from dark purple/red to pale yellow indicates active Pd(0)-BINAP formation. GC-MS analysis against an internal standard (e.g., dodecane) must show >20% consumption of the aryl bromide to confirm catalytic initiation.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Nickel-Catalyzed Decyanative Cross-Coupling: The C–CN Bond as a Leaving Group

While nitriles are thermodynamically robust (C–CN bond dissociation energy 133 kcal/mol), making them poor leaving groups, low-valent Nickel systems possess the unique nucleophilicity required to insert into this bond[2]. This enables "decyanative" cross-coupling, where the cyano group serves as a traceless directing group or leaving group.

Mechanistic Causality & Reductant Role

Unlike Pd, Ni(0) undergoes facile oxidative addition into the C–CN bond of aryl and benzyl nitriles. Recent advances have utilized this for the reductive cross-coupling of benzyl nitriles with aryl chlorides to synthesize diarylmethanes[3]. A stoichiometric reductant (like Zn dust) is required to reduce the Ni(II) pre-catalyst to the active Ni(0) species and to turn over the catalytic cycle after transmetalation.

Ni_Decyanation Ni0 Ni(0) Catalyst OxAdd C-CN Oxidative Addition [R-Ni(II)-CN] Ni0->OxAdd ArCN Aryl/Alkyl Nitrile (R-CN) ArCN->OxAdd Transmet Cross-Coupling [R-Ni(II)-Ar] OxAdd->Transmet Coupling Aryl Chloride + Reductant Coupling->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Ni0 Zn-mediated reduction Product Coupled Product (R-Ar) RedElim->Product

Ni-catalyzed decyanative cross-coupling via thermodynamic C-CN bond activation.

Experimental Protocol: Ni-Catalyzed Decyanative Reductive Coupling
  • Preparation: In a glovebox, combine NiBr₂ (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%), Zn dust (2.5 equiv), and MgCl₂ (1.0 equiv) in a vial.

  • Substrate Addition: Add the benzyl nitrile (1.0 equiv) and aryl chloride (1.5 equiv) dissolved in anhydrous DMF (0.1 M).

  • Causality of Additives: MgCl₂ acts as a Lewis acid to activate the C–CN bond, polarizing it to facilitate Ni(0) oxidative addition[3]. DMF stabilizes the resulting organonickel intermediates.

  • Reaction: Stir vigorously at 50 °C for 24 hours.

  • Validation Checkpoint: The reaction mixture should transition to a deep green/blue hue, indicative of the active Ni-dtbbpy complex. LC-MS monitoring must show the disappearance of the benzyl nitrile peak and the absence of homocoupled biaryl byproducts, validating chemoselectivity.

  • Workup: Filter through Celite to remove unreacted Zn, wash with EtOAc, concentrate, and purify.

Photoredox & Dual Nickel Catalysis: Overcoming Cyanide Poisoning

Synthesizing aryl nitriles via transition-metal cyanation is historically plagued by catalyst poisoning; the strong affinity of cyanide for metals traps them in stable, unreactive states, halting the catalytic cycle. Dual photoredox/nickel catalysis bypasses this limitation entirely[4].

Mechanistic Causality & SET Dynamics

By merging a visible-light photocatalyst (e.g., Ir or Ru complexes) with a Ni cycle, researchers can perform cyanation under highly benign conditions. The mechanistic breakthrough lies in Single Electron Transfer (SET). The photocatalyst oxidizes the trapped, stable [Ar–Ni(II)–CN] intermediate to a highly reactive Ni(III) species. This transient Ni(III) state drastically lowers the activation barrier for reductive elimination, rapidly expelling the aryl nitrile product and preventing catalyst death[4][5].

Photoredox_Ni Light Visible Light PC Photocatalyst (Ir/Ru) Excited State Light->PC NiIII Ni(III) Intermediate (Lowers RE Barrier) PC->NiIII Accepts e- NiII Ni(II) Resting State [Ar-Ni(II)-CN] NiII->NiIII SET Oxidation RedElim Rapid Reductive Elimination NiIII->RedElim RedElim->NiII Catalytic turnover Product Aryl Nitrile (Ar-CN) RedElim->Product

Dual photoredox/Ni catalysis overcoming cyanide poisoning via a transient Ni(III) species.

Experimental Protocol: Photoredox/Ni Dual-Catalyzed Cyanation
  • Preparation: Charge a photoreactor vial with aryl halide (1.0 equiv), NiCl₂·glyme (5 mol%), dtbbpy (5 mol%),[Ir(ppy)₃] (1 mol%), and an electrophilic cyanating agent like 2-methyl-2-phenyl malononitrile (MPMN) (1.2 equiv).

  • Degassing (Critical): Add solvent (e.g., DMA) and subject the mixture to three freeze-pump-thaw cycles.

  • Causality of Degassing: This step is non-negotiable. Molecular oxygen is a potent triplet quencher that will immediately deactivate the excited state of the Ir-photocatalyst, shutting down the SET process.

  • Reaction: Irradiate the vial with 450 nm blue LEDs at room temperature for 16 hours.

  • Validation Checkpoint: Run a parallel control reaction wrapped in aluminum foil (dark conditions). The dark control must show 0% conversion via HPLC, definitively validating that the reaction is driven by the photochemically generated Ni(III) intermediate and not thermal background reactivity.

  • Workup: Dilute with water, extract with diethyl ether, dry over Na₂SO₄, and purify.

Quantitative Performance Comparison

The following table summarizes the operational parameters, capabilities, and limitations of each catalytic system to guide synthetic route design.

Catalytic SystemPrimary FunctionRole of NitrileKey Catalyst / LigandMechanistic DriverMajor Limitation
Palladium α -Arylation / AlkylationNucleophile (Enolate equivalent)Pd₂(dba)₃ / BINAPSteric-driven C-coordinationRequires strong bases (e.g., NaHMDS); incompatible with base-sensitive functional groups.
Nickel Decyanative Cross-CouplingElectrophile (Leaving Group)NiBr₂ / dtbbpyNi(0) insertion into the thermodynamically strong C–CN bondRequires stoichiometric metal reductants (Zn/Mn) and Lewis acid additives.
Photoredox / Ni Cyanation / C–C FormationProduct / Radical AcceptorNiCl₂ + [Ir(ppy)₃]SET-induced Ni(II) to Ni(III) oxidationDependent on light penetration; challenging to scale up in traditional batch reactors.

References

  • Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-aryl
  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions CCS Chemistry
  • Metal-mediated C–CN Bond Activation in Organic Synthesis Chemical Reviews (acs.org)
  • Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation Journal of the American Chemical Society
  • Nickel-Catalyzed Decyanative Reductive Coupling of Benzyl Nitriles with Aryl Chlorides toward the Synthesis of Diarylmethanes Organic Letters

Sources

Validation

Spectroscopic Identification of Impurities in 4-(Cyanomethyl)-3-fluorobenzonitrile: A Comparative Guide

Introduction & Regulatory Context In the development of active pharmaceutical ingredients (APIs), the rigorous identification of process-related impurities and degradation products is a critical mandate. For specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

In the development of active pharmaceutical ingredients (APIs), the rigorous identification of process-related impurities and degradation products is a critical mandate. For specialized fluoroaromatic intermediates like 4-(Cyanomethyl)-3-fluorobenzonitrile , structural elucidation requires a multi-modal spectroscopic approach. Regulatory frameworks, such as the1, mandate that any impurity present at a level greater than 0.05% in a drug substance must be structurally identified[1]. The 2, emphasizing the need for validated analytical procedures to detect and quantify these potential degradation products[2].

This guide objectively compares the performance of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), Multinuclear NMR ( 1 H, 13 C, 19 F), and Fourier Transform Infrared Spectroscopy (FT-IR) in profiling the specific impurities of 4-(Cyanomethyl)-3-fluorobenzonitrile.

Mechanistic Profiling of Potential Impurities

Before selecting an analytical technique, we must understand the causality of impurity formation in 4-(Cyanomethyl)-3-fluorobenzonitrile. The molecule contains two distinct nitrile environments (aromatic and aliphatic) and a highly electronegative fluorine atom, making it susceptible to specific degradation and synthetic side-reactions:

  • Impurity A (Hydrolysis Product - +18 Da): 2-(4-Cyano-2-fluorophenyl)acetamide. Aliphatic nitriles (-CH 2​ CN) are significantly more labile than aromatic nitriles. Under mild aqueous acidic or basic conditions during workup, the cyanomethyl group rapidly hydrolyzes to a primary amide.

  • Impurity B (Positional Isomer - Isobaric): 3-(Cyanomethyl)-4-fluorobenzonitrile. This arises from regioisomeric impurities present in the starting fluorobenzene raw materials. Because it shares the exact mass and functional groups of the API, it is invisible to FT-IR and standard MS.

  • Impurity C (Over-alkylation - +14 Da): 4-(1-Cyanoethyl)-3-fluorobenzonitrile. If the synthetic route involves nucleophilic substitution or methylation, over-alkylation at the acidic methylene carbon of the cyanomethyl group can occur.

Logical Workflow for Impurity Identification

ImpurityWorkflow A Impurity Detected (>0.05% ICH Threshold) B LC-HRMS Analysis (Molecular Weight & Formula) A->B C Mass Shift Analysis B->C D +18 Da (Hydrolysis) C->D Mass +18 Da E Isobaric (Positional Isomer) C->E Same Mass F FT-IR Spectroscopy (C=O vs C≡N stretch) D->F G 19F & 1H NMR (Regiochemistry) E->G H Structural Elucidation & Risk Assessment F->H G->H

Workflow for identifying hydrolysis and isomeric impurities in 4-(Cyanomethyl)-3-fluorobenzonitrile.

Quantitative Comparison of Spectroscopic Methods

To effectively resolve the impurities described above, the analytical techniques must be evaluated against their sensitivity, accuracy, and structural specificity.

Analytical TechniquePrimary Target ImpuritiesSensitivity (LOD)Mass/Shift AccuracyStructural SpecificityKey Limitation
LC-HRMS (ESI+) Hydrolysis, Alkylation< 10 pg/mL± 3 ppmLow (Cannot distinguish isobars)Susceptible to ion suppression
19 F / 1 H NMR Positional Isomers~ 5 µg/mL± 0.01 ppmVery High (Exact regiochemistry)Requires preparative isolation
FT-IR (ATR) Functional Group Changes~ 1 mg/mL± 4 cm⁻¹Moderate (Bond types only)Overlapping absorption bands

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system. Below are the optimized methodologies for analyzing 4-(Cyanomethyl)-3-fluorobenzonitrile.

A. LC-HRMS Protocol (Mass & Formula Determination)
  • Causality of Design: A biphenyl stationary phase is selected over a standard C18 column because the π−π interactions provide superior retention and resolution for isomeric fluoroaromatic compounds. Positive Electrospray Ionization (ESI+) is utilized to effectively protonate the nitrogen atoms of the nitrile and potential amide groups.

  • Self-Validating System: The sequence begins with a solvent blank to establish baseline noise, followed by an injection of the pure API reference standard. The mass accuracy of the API must fall within ±3 ppm of the theoretical exact mass (161.0515 m/z for [M+H]⁺) before unknown impurity peaks are evaluated.

  • Step-by-Step Method:

    • Prepare a 1 mg/mL stock solution of the sample in LC-MS grade Acetonitrile.

    • Dilute to 10 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Inject 2 µL onto a Biphenyl UHPLC column (2.1 x 100 mm, 1.7 µm) maintained at 40°C.

    • Execute a linear mobile phase gradient from 5% to 95% Acetonitrile over 10 minutes.

    • Acquire HRMS data in ESI+ mode (m/z 50-1000) utilizing an Orbitrap or Q-TOF mass analyzer with a resolution of at least 70,000 (FWHM).

B. Multinuclear NMR ( 1 H, 13 C, 19 F) Protocol (Regiochemistry)
  • Causality of Design: Anhydrous DMSO-d 6​ is chosen as the solvent because it lacks exchangeable protons, ensuring that any potential primary amide protons (-NH 2​ ) from hydrolysis impurities remain visible and do not undergo deuterium exchange. 19 F NMR is heavily prioritized; as3, the 100% natural abundance and high sensitivity of the 19 F nucleus provide a clear spectral window highly sensitive to local ortho/meta substituent changes[3].

  • Self-Validating System: Trifluorotoluene is added directly to the sample as an internal standard. Its 19 F chemical shift is strictly locked at -63.72 ppm, ensuring that any shifts observed in the impurity are absolute structural changes and not artifacts of magnetic field drift.

  • Step-by-Step Method:

    • Dissolve 15 mg of the preparative-HPLC isolated impurity in 0.6 mL of anhydrous DMSO-d 6​ .

    • Spike the sample with 1 µL of Trifluorotoluene.

    • Transfer the solution to a 5 mm precision NMR tube.

    • Acquire 1 H NMR (64 scans), 13 C NMR (1024 scans), and 19 F NMR (32 scans) at 298 K.

    • Process the spectra with zero-filling and baseline correction. Verify the internal standard shift before integrating target peaks.

C. FT-IR (ATR) Protocol (Functional Group Profiling)
  • Causality of Design: Attenuated Total Reflectance (ATR) is utilized instead of traditional KBr pellets. KBr is highly hygroscopic and easily absorbs atmospheric moisture during prep, which produces a false O-H/N-H stretch that mimics hydrolysis products. ATR analyzes the neat solid directly, eliminating this environmental variable.

  • Self-Validating System: A background scan of the empty ATR diamond crystal is collected immediately prior to the sample. The software automatically subtracts this background, ensuring that ambient CO 2​ and water vapor do not contaminate the sample spectrum.

  • Step-by-Step Method:

    • Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely.

    • Collect a 32-scan background spectrum from 4000 to 400 cm⁻¹.

    • Place 2-3 mg of the solid impurity directly onto the crystal and apply consistent pressure using the ATR anvil.

    • Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).

    • Analyze the 2230-2240 cm⁻¹ region for the characteristic C≡N stretch[3], and the 1650-1700 cm⁻¹ region for potential C=O stretches indicative of amide formation.

Case Studies: Experimental Data Interpretation

By synthesizing the data from these three techniques, the exact nature of the impurities can be conclusively proven:

  • Identifying Impurity A (Hydrolysis): LC-HRMS will show an[M+H]⁺ peak at 179.0621 m/z (+18 Da mass shift). FT-IR will reveal a strong C=O stretch at ~1680 cm⁻¹ and the loss of one of the C≡N stretches. 1 H NMR will show two new broad singlets around 7.0-7.5 ppm (amide -NH 2​ ), confirming the aliphatic nitrile was hydrolyzed.

  • Identifying Impurity B (Positional Isomer): LC-HRMS will show an isobaric mass (161.0515 m/z), rendering it indistinguishable from the API. However, 19 F NMR serves as the definitive tool. Because the fluorine atom's shielding is highly dependent on its position relative to the electron-withdrawing cyano groups, the 19 F signal will migrate by several ppm compared to the API baseline, confirming a regioisomer[4].

  • Identifying Impurity C (Over-alkylation): LC-HRMS will show an[M+H]⁺ peak at 175.0672 m/z (+14 Da mass shift). 1 H NMR will definitively confirm the structure by replacing the 2H singlet of the original cyanomethyl group with a 1H quartet and a 3H doublet, characteristic of a newly formed -CH(CH 3​ )CN group.

References

  • Impurities in new drug substances Q3A (R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • Guidance for Industry Q3A Impurities in New Drug Substances - FDA. U.S. Food and Drug Administration.
  • Analytical techniques for monitoring 3-fluorobenzonitrile reaction progress. BenchChem.
  • 4-Fluorobenzonitrile | C7H4FN | CID 14517. PubChem, National Institutes of Health.

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-(Cyanomethyl)-3-fluorobenzonitrile

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. The compound 4-(Cyanomethyl)-3-fluorobenzonitrile serves as a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of a synthetic building block is paramount. The compound 4-(Cyanomethyl)-3-fluorobenzonitrile serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its purity is not merely a quality metric; it is a critical determinant of reaction yield, impurity profiling in downstream products, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of 4-(Cyanomethyl)-3-fluorobenzonitrile. We will move beyond procedural lists to explore the causality behind methodological choices, offering a framework for creating a self-validating, robust purity assessment strategy.

The Imperative of Purity: Why a Multi-Faceted Approach is Essential

Purity assessment is a comprehensive evaluation of a compound's chemical composition to ensure it meets required specifications.[] Impurities can arise from various sources, including unreacted starting materials, reagents, side-products from the synthesis (such as isomers or hydrolyzed species), and residual solvents.[3] Relying on a single analytical technique can create blind spots. For instance, a method excellent for quantifying non-volatile organic impurities may completely miss residual solvents. Therefore, a truly trustworthy purity assessment employs orthogonal methods—techniques that measure the same property using different underlying principles—to build a complete and accurate picture.[4][5]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical method is a balance of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired analytical outcome. Below is a top-level comparison of the most effective techniques for 4-(Cyanomethyl)-3-fluorobenzonitrile.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC-MS)Quantitative NMR (qNMR)Melting Point Analysis
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[6]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase.[][7]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[8][9]Depression and broadening of the melting range in the presence of impurities.[10][11]
Primary Use Case Gold standard for quantifying non-volatile organic impurities and determining relative purity.[6]Excellent for detecting and quantifying volatile impurities, especially residual solvents from synthesis.[6]An absolute, primary method for purity determination without needing a specific analyte standard; provides structural confirmation.[9][12]A rapid, qualitative indicator of purity; useful for initial screening.[11][13]
Sample Requirements Soluble in mobile phase; non-volatile.Volatile and thermally stable.Soluble in a deuterated solvent.[8]Crystalline solid.[10]
Key Advantages High resolution, sensitivity, and quantitative accuracy.[6]Superior separation of volatile compounds; mass spectrometry (MS) allows for definitive identification of impurities.[14]Universal detection for proton-containing molecules; non-destructive; considered a primary analytical method.[4][5][9]Simple, fast, and requires minimal sample.[15]
Limitations May not be suitable for highly volatile impurities; requires a reference standard for absolute quantification.Analyte must be thermally stable and volatile; potential for degradation in the injector port.Lower sensitivity than chromatographic methods; potential for signal overlap in complex mixtures.[12]Non-specific; provides limited quantitative information.[16]

In-Depth Methodologies & Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Profiling

Reversed-phase HPLC (RP-HPLC) is the most widely adopted technique for analyzing the purity of non-volatile, polar organic compounds like 4-(Cyanomethyl)-3-fluorobenzonitrile.[6] Its high resolving power allows for the effective separation of the main compound from process-related impurities and potential degradation products.

Causality of Method Choice

The structure of 4-(Cyanomethyl)-3-fluorobenzonitrile, with its polar nitrile groups and aromatic ring, makes it ideally suited for retention and separation on a non-polar C18 stationary phase using a polar mobile phase (like acetonitrile and water). A UV detector is effective because the benzene ring is a strong chromophore.

Experimental Protocol: RP-HPLC Method
  • Instrumentation and Materials:

    • HPLC system with a UV or Diode Array Detector (DAD), pump, autosampler, and column oven.[7]

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[7]

    • HPLC-grade acetonitrile, water, and any necessary buffers.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and Water (e.g., starting with a 60:40 v/v ratio). The mobile phase should be filtered and degassed.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or as determined by a UV scan).[17]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Sample Solution: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of diluent to achieve a concentration of 1 mg/mL.[7] This concentration is suitable for detecting minor impurities.

  • Analysis and Purity Calculation:

    • Equilibrate the HPLC column with the mobile phase for at least 20-30 minutes until a stable baseline is achieved.[6]

    • Inject a blank (diluent) to ensure no system peaks interfere.

    • Inject the sample solution and record the chromatogram.

    • Purity is typically calculated using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result SamplePrep Sample Weighing & Dissolution System HPLC System (Pump, Column, Detector) SamplePrep->System MobilePhase Mobile Phase Preparation MobilePhase->System Acquisition Data Acquisition (Chromatogram) System->Acquisition Integration Peak Integration Acquisition->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation

Gas Chromatography-Mass Spectrometry (GC-MS): Targeting Volatile Impurities

While HPLC is excellent for non-volatile impurities, it cannot detect residual solvents (e.g., acetone, ethyl acetate, toluene) used during synthesis and purification. GC is the ideal technique for this purpose. Coupling it with a Mass Spectrometer (MS) provides definitive identification of these volatile components.

Causality of Method Choice

The analyte must be thermally stable and sufficiently volatile to be analyzed by GC. 4-(Cyanomethyl)-3-fluorobenzonitrile, as a solid with a molecular weight of 160.15 g/mol , is amenable to GC analysis.[18] Electron Ionization (EI) in the mass spectrometer will fragment the molecule, providing a characteristic pattern that confirms its identity and helps identify related impurities.[14]

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • GC-MS system with a capillary column (e.g., DB-5ms or equivalent).[14]

    • Electron Ionization (EI) source.[14]

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[14]

    • MS Conditions: Scan from m/z 40 to 400.[14]

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of the sample in a volatile solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.[7]

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks corresponding to residual solvents and the main compound.

    • The mass spectrum of each peak is used to confirm its identity. Purity relative to other volatile components can be determined by area percent.

Quantitative NMR (qNMR): The Primary Method for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) stands out as a primary analytical method because the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[8][9] This allows for the direct calculation of a compound's absolute purity by comparing the integrals of analyte signals to those of a certified internal standard of known purity and mass, without needing a reference standard of the analyte itself.[9][19]

Causality of Method Choice

qNMR is mechanistically different from chromatography, making it an excellent orthogonal technique.[4] It is non-destructive and provides simultaneous structural confirmation.[5][20][21] For 4-(Cyanomethyl)-3-fluorobenzonitrile, the presence of distinct aromatic and methylene (-CH2-) protons in the ¹H NMR spectrum provides multiple, well-resolved signals suitable for integration.

Experimental Protocol: ¹H qNMR Method
  • Materials:

    • High-field NMR spectrometer (≥400 MHz).

    • High-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have signals that do not overlap with the analyte, be stable, non-volatile, and have a known purity.[8]

    • High-precision analytical balance.

    • Deuterated solvent (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 10-15 mg of the synthesized 4-(Cyanomethyl)-3-fluorobenzonitrile into a vial.

    • Accurately weigh about 5-10 mg of the chosen internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Ensure critical acquisition parameters are optimized for quantification. This includes a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the signals of interest) to allow for full magnetization recovery.

    • Acquire the ¹H NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the methylene protons) and a signal from the internal standard.

    • The purity (P) of the analyte is calculated using the following formula[8][19]:

      P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

qNMR_Workflow Weigh Accurately weigh Analyte & Internal Std. Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire ¹H Spectrum (Optimized Parameters) Dissolve->Acquire Process Process Spectrum (Phase, Baseline, Integrate) Acquire->Process Calculate Calculate Absolute Purity using Formula Process->Calculate

Melting Point Analysis: A Rapid, Foundational Check

The melting point of a pure crystalline solid occurs over a very narrow temperature range (typically 0.5 – 1 °C).[11][16] Impurities disrupt the crystal lattice, which requires less energy to break, resulting in both a depression of the melting point and a broadening of the melting range.[10][11][22]

Causality of Method Choice

This technique is a rapid and simple physical measurement. While not definitive or quantitative on its own, a sharp melting point close to a literature value provides a strong initial indication of high purity. A broad, depressed melting range is a clear red flag that significant impurities are present, warranting further investigation by more sophisticated methods.[15]

Experimental Protocol: Capillary Method
  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[13]

  • Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.[11]

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point, then slow the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[13]

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). This is the melting range.

An Integrated Strategy for Comprehensive Purity Assessment

No single method tells the whole story. A robust, self-validating purity assessment strategy integrates these techniques in a logical sequence.

Integrated_Strategy Start Synthesized 4-(Cyanomethyl)-3-fluorobenzonitrile MP {Melting Point Analysis |  Quick Purity Check} Start->MP HPLC {RP-HPLC Analysis |  Relative Purity Identify Non-Volatile Impurities} MP->HPLC GCMS {GC-MS Analysis |  Identify/Quantify Residual Solvents} MP->GCMS qNMR {Quantitative NMR (qNMR) |  Orthogonal Check Absolute Purity Determination} MP->qNMR Decision Purity > 95%? Impurities Identified? HPLC->Decision GCMS->Decision qNMR->Decision Pass Release for Further Use Decision->Pass Yes Fail Further Purification Required Decision->Fail No

Conclusion

For a critical intermediate like 4-(Cyanomethyl)-3-fluorobenzonitrile, a superficial purity assessment is a significant risk. A comprehensive evaluation must be deployed, leveraging the strengths of orthogonal analytical techniques. HPLC serves as the primary tool for profiling non-volatile impurities, GC-MS is essential for clearing the sample of residual solvents, and qNMR provides an unassailable, absolute measure of purity while simultaneously confirming the compound's structure.[6][7][9] This multi-pronged approach, grounded in the fundamental principles of each technique, ensures that the material proceeding to the next stage of development is of the highest possible quality, safeguarding the integrity of the entire research and development pipeline.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., et al. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Scribd. Melting Point as Purity Indicator | PDF. [Link]

  • Claridge, T. & Nader, A. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences. [Link]

  • METTLER TOLEDO. All You Need to Know about Melting Point Determination. [Link]

  • Journal of Medicinal Chemistry. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. PMC. [Link]

  • Purdue University. Melting Point, Freezing Point, Boiling Point. [Link]

  • qNMR Exchange. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • Westlab. (2023, May 8). Measuring the Melting Point. [Link]

  • University of Toronto Scarborough. Melting Point - Chemistry Online @ UTSC. [Link]

  • ACS Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination | Journal of Medicinal Chemistry. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile. [Link]

Sources

Validation

Comparative study of various benzonitrile derivatives in drug discovery.

The Evolution of Benzonitrile-Derived Non-Steroidal Androgen Receptor Antagonists: A Comparative Technical Guide Introduction As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the str...

Author: BenchChem Technical Support Team. Date: March 2026

The Evolution of Benzonitrile-Derived Non-Steroidal Androgen Receptor Antagonists: A Comparative Technical Guide

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the structure-activity relationships (SAR) of critical pharmacophores. Among these, the benzonitrile moiety stands out as a highly privileged scaffold. Its strong electron-withdrawing nature and linear geometry make it an ideal hydrogen bond acceptor, perfectly suited for deep insertion into the hydrophobic ligand-binding pockets of target proteins[1].

Nowhere is the utility of the benzonitrile group more evident than in the development of Non-Steroidal Androgen Receptor (AR) Antagonists for the treatment of prostate cancer. This guide provides an objective, data-driven comparison of three benchmark benzonitrile derivatives: the first-generation Bicalutamide, and the second-generation Enzalutamide and Apalutamide[2][3].

Pharmacological Profiling & Quantitative Comparison

The primary objective of these compounds is to competitively displace endogenous androgens (like dihydrotestosterone, DHT) from the AR Ligand-Binding Domain (LBD)[4]. However, binding affinity alone does not dictate clinical efficacy. The structural evolution from Bicalutamide to Enzalutamide and Apalutamide—specifically the incorporation of a rigid thiohydantoin ring—fundamentally altered their mechanism of action[2][5].

While Bicalutamide merely blocks androgen binding, it can undergo an "agonist switch" in the presence of AR overexpression[2]. In contrast, Enzalutamide and Apalutamide act as pure antagonists by interrupting multiple downstream steps: inhibiting nuclear translocation, preventing DNA binding, and blocking coactivator recruitment[3][4].

Table 1: Quantitative Pharmacodynamic Comparison in LNCaP Cells

CompoundGenerationAR Binding Affinity (IC50)Mechanism of Action
Bicalutamide 1st~159 - 160 nM[4][6]Competitive AR binding[5]
Enzalutamide 2nd~21 - 36 nM[4][6]Binding, Translocation & DNA binding inhibition[3][4]
Apalutamide 2nd~16 - 200 nM*[2][6]Binding, Translocation & DNA binding inhibition[3][5]

*Note: Apalutamide IC50 varies by assay type; competitive binding assays show ~16 nM, while reporter assays show ~200 nM[2][6].

Mechanistic Pathway of AR Antagonism

Understanding the exact point of target engagement is critical for assay design. The following diagram illustrates the AR signaling cascade and the specific nodes inhibited by these benzonitrile derivatives.

AR_Pathway Testosterone Androgen (DHT) AR_Cyto AR (Cytoplasm) Testosterone->AR_Cyto Binds LBD AR_Dimer AR Dimerization AR_Cyto->AR_Dimer Activation AR_Nuc Nuclear Translocation AR_Dimer->AR_Nuc DNA_Bind DNA Binding & Coactivator AR_Nuc->DNA_Bind Transcription Gene Transcription DNA_Bind->Transcription Bicalutamide Bicalutamide (Blocks Binding Only) Bicalutamide->AR_Cyto Inhibits Enz_Apa Enzalutamide / Apalutamide (Blocks Binding, Translocation & DNA Binding) Enz_Apa->AR_Cyto Inhibits Enz_Apa->AR_Nuc Inhibits Enz_Apa->DNA_Bind Inhibits

Mechanistic pathways of AR inhibition by 1st and 2nd generation benzonitrile derivatives.

Experimental Methodologies: Validating Efficacy

To objectively evaluate these compounds, we must employ orthogonal assay platforms. As an application scientist, I prioritize assays that are self-validating and isolate specific biological variables.

Protocol 1: LanthaScreen TR-FRET AR Coactivator Assay (In Vitro Binding)

Causality & Rationale: Cell-based assays are confounded by membrane permeability, efflux pumps, and metabolic degradation. To isolate the raw thermodynamic binding affinity of the benzonitrile moiety to the AR-LBD, a cell-free system is required[7][8]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard because its ratiometric emission (520 nm / 495 nm) internally controls for well-to-well volume variations, compound auto-fluorescence, and signal quenching, creating a highly robust and self-validating dataset[9][10].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw the recombinant AR-LBD (GST-tagged) on ice. Prepare Complete TR-FRET Coregulator Buffer A by adding 1 M DTT to a final concentration of 5 mM[9].

  • Compound Dilution: Prepare a 3-fold serial dilution of Bicalutamide, Enzalutamide, and Apalutamide in DMSO, then dilute into the assay buffer to achieve a final concentration range of 0.01 µM to 10 µM[9][11].

  • Assay Assembly (Antagonist Mode): In a 384-well black microplate, add the test compounds, followed by the AR-LBD (GST) and an EC80 concentration of an AR agonist to stimulate coactivator recruitment[9][10].

  • Fluorophore Addition: Add a mixture containing 2 µM Fluorescein-labeled coactivator peptide (Fluorescein-D11FxxLF) and 20 nM Terbium (Tb)-labeled anti-GST antibody[9].

  • Incubation: Gently mix the plate and incubate at room temperature in the dark for 1 to 2 hours to reach equilibrium[9][10].

  • Detection: Read the plate on a TR-FRET compatible multimode microplate reader (e.g., PHERAstar). Excite the Terbium donor at 340 nm and measure emission at 495 nm (Tb) and 520 nm (Fluorescein)[7][10].

  • Data Analysis: Calculate the ratiometric emission (520/495). Plot these ratios against the log of the compound concentration using a sigmoidal dose-response curve to derive IC50 values[9][10]. Validate assay robustness by ensuring the Z'-factor is > 0.5[7][10].

TR_FRET_Workflow Prep 1. Reagent Prep (Buffer + DTT) Assembly 2. Assay Assembly (AR-LBD + Agonist + Drug) Prep->Assembly Fluoro 3. Fluorophore Addition (Tb-anti-GST + FITC-Peptide) Assembly->Fluoro Incubate 4. Incubation (1-2 hrs, Dark, RT) Fluoro->Incubate Read 5. TR-FRET Detection (Ex: 340nm, Em: 495/520nm) Incubate->Read Analyze 6. Ratiometric Analysis (Calculate IC50 & Z'-factor) Read->Analyze

Step-by-step workflow for the LanthaScreen TR-FRET AR Coactivator Assay.

Protocol 2: Cellular AR Nuclear Translocation Assay

Causality & Rationale: While TR-FRET proves target engagement, it cannot differentiate between 1st and 2nd generation mechanisms. To prove that Enzalutamide and Apalutamide inhibit nuclear translocation (unlike Bicalutamide), we must use a cell-based fractionation or imaging assay[4][11].

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed androgen-dependent LNCaP cells in imaging plates. Starve for 24 hours in charcoal-stripped serum to deplete endogenous androgens, ensuring the AR remains entirely cytoplasmic[11].

  • Treatment: Pre-treat cells with the benzonitrile derivatives (e.g., 10 µM) for 2 hours. Subsequently, stimulate the cells with 1 nM R1881 (a synthetic androgen resistant to rapid metabolism) for 2 hours to drive translocation[11].

  • Fractionation/Fixation: Either perform subcellular fractionation to isolate nuclear and cytoplasmic lysates for Western blotting, or fix the cells with 4% paraformaldehyde for immunofluorescence[11].

  • Quantification: Probe for AR protein levels. In Bicalutamide-treated cells, AR will still heavily localize to the nucleus. In Enzalutamide/Apalutamide-treated cells, nuclear AR levels will be significantly reduced, validating their 2nd-generation mechanism[11].

Conclusion

The evolution of benzonitrile derivatives in drug discovery highlights the importance of structural optimization. By appending a rigid thiohydantoin ring to the benzonitrile core, developers successfully transitioned from the simple competitive antagonism of Bicalutamide to the multi-nodal pathway inhibition seen in Enzalutamide and Apalutamide. Rigorous, orthogonally validated experimental protocols—combining the thermodynamic precision of TR-FRET with the mechanistic confirmation of cellular translocation assays—remain essential for advancing next-generation therapeutics.

References

  • Wikipedia. "Enzalutamide."[Link]

  • National Institutes of Health (PMC). "A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response."[Link]

  • Dove Medical Press. "Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development."[Link]

  • MDPI. "The Use of the LanthaScreen TR-FRET CAR Coactivator Assay in the Characterization of Constitutive Androstane Receptor (CAR) Inverse Agonists."[Link]

  • medRxiv. "The Interplay Between Molecular Architecture, Pharmacology, and Suspected Adverse Drug Reactions Associated with Non-Steroidal Androgen Receptor Antagonists."[Link]

  • Taylor & Francis. "Enzalutamide and blocking androgen receptor in advanced prostate cancer."[Link]

  • ResearchGate. "The Use of the LanthaScreen TR-FRET CAR Coactivator Assay."[Link]

  • Journal of Hematology Oncology Pharmacy. "Enzalutamide in the Treatment of Patients with Metastatic Castrate-Resistant Prostate Cancer."[Link]

  • MDPI. "A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response."[Link]

  • ResearchGate. "A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response."[Link]

  • MDPI. "An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer."[Link]

  • National Institutes of Health (PMC). "Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader."[Link]

  • National Institutes of Health (PMC). "Second-Generation Androgen Receptor Antagonists as Hormonal Therapeutics for Three Forms of Prostate Cancer."[Link]

  • National Institutes of Health (PMC). "Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity."[Link]

  • Wikipedia. "Bicalutamide." [Link]

  • MDPI. "Bioactive Natural Products Targeting Androgen Receptor Signaling in Prostate Cancer: A Systematic Review."[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 4-(Cyanomethyl)-3-fluorobenzonitrile

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical re...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 4-(Cyanomethyl)-3-fluorobenzonitrile demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Immediate Hazard Profile & Essential Precautions

Before beginning any work that will generate waste, it is imperative to understand the hazard profile of 4-(Cyanomethyl)-3-fluorobenzonitrile. This compound, while a valuable building block, presents multiple health risks that directly inform disposal requirements.

Based on available safety data, this compound is classified with the following hazards:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

These classifications necessitate the consistent use of appropriate Personal Protective Equipment (PPE) during handling and disposal.

Hazard Summary: 4-(Cyanomethyl)-3-fluorobenzonitrile
GHS Pictogram GHS07 (Exclamation Mark)[1]
Signal Word Warning [1]
Primary Routes of Exposure Ingestion, Skin Contact, Eye Contact, Inhalation.
Key Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Expert Insight: The presence of two nitrile groups and a fluorine atom on the benzene ring structure suggests that combustion byproducts could be particularly hazardous, potentially including hydrogen cyanide and hydrogen fluoride. Therefore, controlled, high-temperature incineration in an approved facility is the only appropriate final disposal method.[2]

Waste Segregation & Containment: A Step-by-Step Protocol

Proper disposal begins at the point of waste generation. Meticulous segregation is non-negotiable to prevent dangerous reactions and ensure compliant disposal.[3] Do not mix waste containing 4-(Cyanomethyl)-3-fluorobenzonitrile with other waste streams.[3]

Protocol for Waste Collection
  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).[4]

    • Ensure the container has a secure, tight-fitting lid to prevent the release of dust or vapors.[5]

    • For liquid waste (e.g., solutions containing the compound), steel drums may be suitable for non-acidic organic solvents.[6] Do not use containers designed for solids to hold liquid waste.[6]

  • Label the Container Correctly:

    • All waste containers must be clearly and accurately labeled.[4]

    • The label must include:

      • The full chemical name: "4-(Cyanomethyl)-3-fluorobenzonitrile"

      • The words "Hazardous Waste"

      • The specific hazard characteristics (e.g., "Toxic," "Irritant")

      • The date accumulation started.

    • Never obscure or remove the original manufacturer's label if using the original container for waste.[6]

  • Transferring Waste:

    • Solid Waste: Carefully transfer the solid compound into the designated waste container, minimizing dust generation.[7] This should be done in a chemical fume hood.

    • Contaminated Labware: Place grossly contaminated items such as pipette tips, weigh boats, and gloves directly into the solid waste container.

    • Rinsate (from cleaning glassware): Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone, ethanol). Collect the first two rinses as hazardous waste in a designated liquid waste container.[5] The final rinse, after ensuring all visible residue is gone, can typically be managed as non-hazardous waste, but institutional policies may vary.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.[4][5]

    • Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5]

    • Ensure the exterior of the container remains clean and free of contamination.[4][6]

    • Do not fill containers beyond 90% capacity to allow for expansion.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling 4-(Cyanomethyl)-3-fluorobenzonitrile.

G Disposal Decision Workflow for 4-(Cyanomethyl)-3-fluorobenzonitrile cluster_0 Waste Generation Point (Fume Hood) cluster_1 Containment & Labeling cluster_2 Final Steps Start Identify Waste Stream SolidWaste Solid Waste (Pure Compound, Contaminated PPE, Weigh Boats, etc.) Start->SolidWaste Is it solid? LiquidWaste Liquid Waste (Reaction Mixtures, Solvent Rinsate) Start->LiquidWaste Is it liquid? Glassware Contaminated Glassware Start->Glassware Is it glassware? SolidContainer Place in Labeled, Sealed SOLID Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Place in Labeled, Sealed LIQUID Hazardous Waste Container (Compatible) LiquidWaste->LiquidContainer Rinse Triple-Rinse with Solvent Glassware->Rinse Store Store in Satellite Accumulation Area (SAA) SolidContainer->Store LiquidContainer->Store Rinse->LiquidContainer Collect 1st & 2nd Rinse Disposal Dispose of Rinsed Glassware in Glass Disposal Box Rinse->Disposal After 3rd Rinse Pickup Request Pickup by Environmental Health & Safety (EHS) Store->Pickup

Caption: Decision workflow for segregating and containing waste.

Spill & Emergency Procedures

Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated. Work within a fume hood if possible.

  • PPE: Don appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[3]

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid generating dust.[7] For liquid spills, cover with an inert absorbent material like vermiculite, sand, or earth.[3]

  • Collect: Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.[3][7]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[7]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8]

  • Skin: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[9] Rinse mouth with water and seek immediate medical attention.[8]

Final Disposal Pathway

All waste streams containing 4-(Cyanomethyl)-3-fluorobenzonitrile—solid, liquid, and spill cleanup debris—must be managed as hazardous waste.

  • Collection: Once a waste container is full (not exceeding 90% capacity) or has been in accumulation for the maximum time allowed by your institution (e.g., 150 days), arrange for pickup.[5]

  • Transportation: The transfer of hazardous waste from the laboratory to the central storage facility must be handled by trained personnel, typically from your institution's Environmental Health & Safety (EHS) department.

  • Ultimate Disposal: The ultimate fate of this chemical waste is high-temperature incineration at a licensed and permitted hazardous waste disposal facility.[2][10] This is the only method that can reliably destroy the compound and mitigate its hazards. Landfilling is not an appropriate disposal method.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that our vital research does not come at the cost of personal or environmental health. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

  • How to Recycle Nitrile Gloves. Thomasnet. Available from: [Link]

  • Nitrile gloves. Veterinary Sustainability Alliance. Available from: [Link]

  • Safety Data Sheet - Warning. Available from: [Link]

  • SAFETY DATA SHEET. Covestro Solution Center. Available from: [Link]

  • Treatment of Complex Cyanide Compounds for Reuse or Disposal. U.S. Environmental Protection Agency. Available from: [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. Available from: [Link]

  • Disposal of Chemical Waste. University of St Andrews. Available from: [Link]

  • Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. National Center for Biotechnology Information. Available from: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available from: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. Available from: [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department. Available from: [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. Available from: [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency. Available from: [Link]

  • Technical Factsheet on: CYANIDE. U.S. Environmental Protection Agency. Available from: [Link]

Sources

Handling

Personal protective equipment for handling 4-(Cyanomethyl)-3-fluorobenzonitrile

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Cyanomethyl)-3-fluorobenzonitrile This guide provides an essential operational framework for the safe handling of 4-(Cyanomethyl)-3-...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Cyanomethyl)-3-fluorobenzonitrile

This guide provides an essential operational framework for the safe handling of 4-(Cyanomethyl)-3-fluorobenzonitrile (CAS No. 1000516-58-4). As a fluorinated benzonitrile derivative, this compound is a valuable reagent in contemporary drug discovery and materials science. However, its chemical structure necessitates a rigorous and informed approach to safety. This document moves beyond a simple checklist, offering a procedural and causal analysis to build a self-validating system of safety for all laboratory personnel. Our objective is to instill a deep, proactive safety culture that protects researchers while enabling scientific progress.

Hazard Analysis: Understanding the Intrinsic Risks

4-(Cyanomethyl)-3-fluorobenzonitrile is a solid compound whose primary hazards stem from its potential for irritation and toxicity if improperly handled.[1] A thorough understanding of its risk profile, as defined by the Globally Harmonized System (GHS), is the foundation of any safety protocol.

The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

In practical terms, exposure can lead to significant discomfort and potential harm. The presence of two nitrile groups and a fluorine atom suggests that its combustion or thermal decomposition can liberate highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[2][3]

Hazard ClassificationGHS CodeSignal WordPictogramPractical Implication for Laboratory Work
Acute Toxicity (Oral)H302Warning GHS07Accidental ingestion could lead to significant toxic effects. Cross-contamination of surfaces, food, or drink is a primary risk vector.
Skin IrritationH315Warning GHS07Direct contact with skin is likely to cause irritation, redness, and inflammation.
Serious Eye IrritationH319Warning GHS07The compound can cause significant, potentially damaging, eye irritation upon contact.
Respiratory IrritationH335Warning GHS07Inhalation of the powder can irritate the respiratory tract, leading to coughing and discomfort.

The Hierarchy of Controls: A Proactive Safety Philosophy

Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan is built on the principle of the Hierarchy of Controls, which prioritizes eliminating or minimizing the hazard at its source. As Senior Scientists, we must engineer safety into our workflows before relying on personal gear.

cluster_0 The Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE caption Diagram: The Hierarchy of Controls. cluster_1 Weighing Workflow A 1. PREPARE - Verify fume hood is operational. - Don full PPE (double gloves, goggles, lab coat). B 2. TARE - Place sealed receiving flask on analytical balance. - Press 'Tare' to zero the mass. A->B C 3. TRANSFER - Move flask into fume hood. - Add powder to flask using disposable spatula. - Seal flask. B->C D 4. WEIGH - Return sealed flask to balance. - Record the final mass. C->D E 5. CLEAN - Wipe spatula and weigh paper with a wetted towel; dispose as hazardous waste. - Decontaminate work surfaces. D->E F 6. DOFF - Remove PPE in the correct order. - Wash hands thoroughly. E->F caption Diagram: Safe weighing workflow.

Diagram: Safe weighing workflow.

Step-by-Step Protocol:

  • Preparation : Verify the chemical fume hood has a current certification and is functioning correctly. Don all required PPE: two pairs of nitrile gloves, chemical safety goggles, and a lab coat.

  • Staging : Place all necessary equipment (spatula, weigh paper, labeled receiving container) inside the fume hood.

  • Weighing :

    • Place the closed receiving container on the analytical balance and tare it.

    • Move the tared container back into the fume hood.

    • Using a disposable spatula or weigh paper, carefully transfer the desired amount of 4-(Cyanomethyl)-3-fluorobenzonitrile into the container, minimizing dust generation. [4] * Securely close the container.

    • Place the closed container back on the balance to obtain the final weight.

  • Immediate Cleanup : Wipe down the spatula and any surfaces inside the hood with a towel wetted with a solvent (e.g., isopropanol or ethanol) to decontaminate them. [4]Dispose of the towel and any used weigh paper into a designated solid hazardous waste container. Never use a dry brush, as this will aerosolize the powder. [4]5. Doffing PPE : Remove PPE, being careful to avoid cross-contamination. The outer gloves should be removed first.

  • Hygiene : Wash hands thoroughly with soap and water after the procedure is complete. [5]

Emergency and Disposal Plans

Accidental Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [3][6]Seek medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [3][6]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention. [3]* Ingestion : Rinse mouth with water. Call a poison control center or physician immediately. [7]

Spill Response
  • Minor Spill (inside a fume hood) :

    • Alert others in the area.

    • Wearing your full PPE, cover the spill with a non-reactive absorbent material like vermiculite or dry sand. [6] 3. Carefully sweep the absorbed material into a designated hazardous waste container. [2] 4. Decontaminate the area with a wetted towel and dispose of all cleanup materials as hazardous waste. [8]* Major Spill (outside a fume hood) :

    • Evacuate the immediate area.

    • Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.

    • Prevent others from entering the area. Do not attempt to clean it up yourself. [8]

Disposal Plan

All materials contaminated with 4-(Cyanomethyl)-3-fluorobenzonitrile, including empty containers, gloves, weigh papers, and spill cleanup debris, are considered hazardous waste. They must be collected in a clearly labeled, sealed, and compatible waste container. [16][18]Disposal must be handled by trained EHS personnel in accordance with all local, state, and federal regulations. [20][21]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzonitrile. Retrieved from nj.gov. [Link: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0212.pdf]
  • University of Wollongong. (n.d.). Toxic Powder Weighing. Environmental Health and Safety. Retrieved from uow.edu.au. [Link: https://www.uow.edu.au/content/groups/public/@web/@ohs/documents/doc/uow263920.pdf]
  • Cornell University. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Environment, Health and Safety. Retrieved from ehs.cornell.edu. [Link: https://ehs.cornell.edu/research-safety/chemical-safety/laboratory-safety-manual/9-safe-work-practices/94-guidelines-working]
  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=AC225570050&productDescription=2-FLUOROBENZONITRILE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • SafetyCulture. (2025, March 1). Understanding Nitrile Gloves and Their Chemical Resistance. Retrieved from safetyculture.com. [Link: https://safetyculture.com/marketplace/products/understanding-nitrile-gloves-and-their-chemical-resistance/]
  • MilliporeSigma. (n.d.). 4-(Cyanomethyl)-3-fluorobenzonitrile. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/aifchem/xpih9bd0190c]
  • Sigma-Aldrich. (n.d.). 4-(Cyanomethyl)-3-fluorobenzonitrile. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh95e08240]
  • BenchChem. (n.d.). Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Retrieved from benchchem.com. [Link: https://www.benchchem.com/blog/safeguarding-your-laboratory-a-comprehensive-guide-to-benzonitrile-disposal/]
  • MilliporeSigma. (n.d.). 4-(Cyanomethyl)-3-fluorobenzonitrile Safety Information. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Fluorobenzonitrile. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=A13028&productDescription=4-FLUOROBENZONITRILE+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en]
  • TCI Chemicals. (2025, February 25). Safety Data Sheet. Retrieved from tcichemicals.com. [Link: https://www.tcichemicals.com/KR/en/p/B3204]
  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=AC447470010&productDescription=4-AMINO-3-FLUOROBENZONITRILE+1GR&vendorId=VN00032119&countryCode=US&language=en]
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-Fluorobenzonitrile. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=B23426&productDescription=3-FLUOROBENZONITRILE+99%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
  • TCI Chemicals. (2025, October 29). Safety Data Sheet: 4-(Bromomethyl)-3-fluorobenzonitrile. Retrieved from tcichemicals.com. [Link: https://www.tcichemicals.com/KR/en/p/B3204]
  • University of Pennsylvania. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. PennEHRS. Retrieved from ehrs.upenn.edu. [Link: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-hygiene-plan/fact-sheets/fact-sheet-disposable-nitrile-gloves]
  • BenchChem. (n.d.). Personal protective equipment for handling 5-(Aminomethyl)-2-fluorobenzonitrile. Retrieved from benchchem.com. [Link: https://www.benchchem.com/blog/personal-protective-equipment-for-handling-5-aminomethyl-2-fluorobenzonitrile/]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link: https://www.nap.edu/read/12654/chapter/8]
  • KPA. (2016, February 15). Safety Data Sheet. Retrieved from kpa.io. [Link: https://www.kpa.io/sds/puroflux/pf-134_kr-134mbl_sds.pdf]
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2,6-Difluorobenzonitrile, 97%. Retrieved from coleparmer.com. [Link: https://www.coleparmer.com/sds/2/29622.htm]
  • Merck. (2024, July 2). Safety Data Sheet. Retrieved from merckmillipore.com. [Link: https://www.merckmillipore.com/MY/en/product/ms-fds/MDA_CHEM-802698]
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from gwindustrialsupplies.com. [Link: https://www.gz-ind.
  • PennEHRS. (2023, October 31). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from ehrs.upenn.edu. [Link: https://ehrs.upenn.edu/health-safety/lab-safety/chemical-hygiene-plan/fact-sheets/fact-sheet-disposable-nitrile-gloves]
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from sigmaaldrich.com. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/146250]
  • CAMEO Chemicals. (n.d.). Benzonitrile. Retrieved from cameochemicals.noaa.gov. [Link: https://cameochemicals.noaa.gov/chemical/244]
  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet. Retrieved from fishersci.com. [Link: https://www.fishersci.com/sdsitems.action?partNumber=AC389020010&productDescription=2-AMINO-6-FLUOROBENZONITRILE+1GR&vendorId=VN00032119&countryCode=US&language=en]
  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from osha.com. [Link: https://www.osha.com/blog/how-to-handle-dangerous-substances]
  • SUNY College of Optometry. (n.d.). Procedures to be followed in the event of minor or major spill. Retrieved from sunyopt.edu. [Link: https://www.sunyopt.edu/offices/ehs/emergency_management/spill_response_procedures]

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